molecular formula C10H9NO3S B047220 2-aminonaphthalene-1-sulfonic acid CAS No. 81-16-3

2-aminonaphthalene-1-sulfonic acid

Cat. No.: B047220
CAS No.: 81-16-3
M. Wt: 223.25 g/mol
InChI Key: GWIAAIUASRVOIA-UHFFFAOYSA-N
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Description

2-Aminonaphthalene-1-sulfonic acid is a key aromatic aminonaphthalenesulfonic acid derivative widely employed as a versatile intermediate in organic synthesis and biochemical research. Its primary application lies in the synthesis of azo dyes and pigments, where it serves as a diazo component, contributing to the chromophoric structure and imparting specific colorfastness and spectral properties to the final compounds. Beyond its industrial relevance in dyes, this compound holds significant value in biochemical research as a precursor for the synthesis of fluorescent probes and molecular tags. The molecule's structure, featuring both an electron-donating amino group and an electron-withdrawing sulfonic acid group, creates a push-pull system that can be fine-tuned for specific fluorescence emission. Researchers utilize derivatives of this compound to study protein-ligand interactions, enzyme kinetics, and as a building block for supramolecular chemistry due to its ability to engage in specific non-covalent interactions. Its mechanism of action in these research contexts is often based on its photophysical properties; upon binding to a target or undergoing a specific chemical reaction, a change in its fluorescence intensity or wavelength (a fluorescence shift) occurs, providing a detectable signal for analytical assays. This makes it an invaluable tool for developing sensitive detection methods and for probing complex biological environments.

Properties

IUPAC Name

2-aminonaphthalene-1-sulfonic acid
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InChI

InChI=1S/C10H9NO3S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,11H2,(H,12,13,14)
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InChI Key

GWIAAIUASRVOIA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N
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Molecular Formula

C10H9NO3S
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Related CAS

68540-41-0 (mono-ammonium salt)
Record name 2-Amino-1-naphthalenesulfonic acid
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DSSTOX Substance ID

DTXSID7020922
Record name 2-Amino-1-naphthalenesulfonic acid
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Molecular Weight

223.25 g/mol
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Physical Description

Dry Powder, White solid; [HSDB] Light orange crystalline powder; [MSDSonline]
Record name 1-Naphthalenesulfonic acid, 2-amino-
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Solubility

Slightly sol in cold water; more sol in hot water; very slightly sol in alcohol, ether, In water, 4,100 mg/l @ 20 °C
Record name 2-AMINO-1-NAPHTHALENESULFONIC ACID
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Color/Form

WHITE NEEDLES, Anhydrous scales from hot water; hydrated needles from cold water

CAS No.

81-16-3
Record name 2-Amino-1-naphthalenesulfonic acid
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Record name 2-aminonaphthalene-1-sulphonic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Aminonaphthalene-1-Sulfonic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminonaphthalene-1-sulfonic acid, also known as Tobias acid, is a significant organic compound derived from naphthalene.[1] Its structure, featuring both an amino group and a sulfonic acid group, makes it a versatile intermediate in the chemical industry, particularly in the synthesis of azo dyes.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in dye manufacturing, and explores its potential, though less direct, relevance in the field of drug development.

Core Chemical Properties

This compound is a white to light pink or grey crystalline powder.[4][5] The presence of the sulfonic acid group confers water solubility, a key property for its use in many aqueous-based reactions.[6][7]

Physicochemical Data

The following tables summarize the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO₃S[8][9][10]
Molecular Weight 223.25 g/mol [7][9][10][11]
Appearance White to light yellow/pink/grey crystalline powder or needles[4][5][8]
Melting Point 235-237 °C[8]
pKa 2.35[8]
Water Solubility 4.083 g/L at 20 °C[8]
Log Kow (Octanol/Water Partition Coefficient) -1.16[8]
Spectroscopic Data
Spectroscopy TypeKey Features
Infrared (IR) Spectrum Characteristic peaks for amino (N-H), sulfonic acid (S=O), and aromatic (C-H, C=C) functional groups.
Mass Spectrum Molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the creation of an azo dye are provided below.

Synthesis of this compound via the Bucherer Reaction

The Bucherer reaction is a widely used industrial method for the synthesis of naphthylamines from naphthols.[1] This protocol is a representative laboratory-scale adaptation.

Materials:

  • 2-Hydroxynaphthalene-1-sulfonic acid

  • Ammonia solution (aqueous)

  • Ammonium sulfite

  • Hydrochloric acid

  • Activated carbon

  • Distilled water

Equipment:

  • High-pressure autoclave

  • Reaction vessel with mechanical stirrer and heating mantle

  • Buchner funnel and filter flask

  • pH meter

  • Glassware (beakers, flasks, etc.)

Procedure:

  • In a high-pressure autoclave, charge 2-hydroxynaphthalene-1-sulfonic acid, aqueous ammonia, and ammonium sulfite.

  • Seal the autoclave and heat the mixture to 150 °C. The pressure will rise to approximately 1 MPa. Maintain these conditions for 30 hours with constant stirring.[4]

  • After cooling and venting the autoclave, transfer the reaction mixture to a reaction vessel.

  • Heat the mixture to drive off excess ammonia.

  • Add a slurry of lime (calcium hydroxide) to precipitate inorganic salts.

  • Filter the hot solution (at approximately 80 °C) to remove the inorganic calcium salts.[4]

  • Cool the filtrate to 40 °C and slowly add hydrochloric acid with stirring to acidify the solution.[4]

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the product with cold distilled water.

  • For further purification, the crude product can be recrystallized from boiling water under a nitrogen atmosphere.[4]

  • Dry the purified product in a vacuum oven.

G Synthesis of this compound (Bucherer Reaction) cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product R1 2-Hydroxynaphthalene-1-sulfonic acid P1 Autoclave Reaction (150 °C, 1 MPa, 30h) R1->P1 R2 Ammonia R2->P1 R3 Ammonium sulfite R3->P1 P2 Removal of Excess Ammonia P1->P2 P3 Precipitation of Inorganic Salts (with Lime) P2->P3 P4 Hot Filtration P3->P4 P5 Acidification (with HCl) P4->P5 P6 Precipitation P5->P6 P7 Filtration & Washing P6->P7 P8 Recrystallization P7->P8 Product This compound P8->Product

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for Azo Dye Synthesis

This protocol outlines the synthesis of a simple azo dye using this compound as the diazo component and 2-naphthol as the coupling component.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Glass stirring rod

Procedure:

  • Diazotization:

    • Dissolve this compound in a dilute sodium carbonate solution.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite with constant stirring.

    • Slowly add cold hydrochloric acid to the mixture while maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Coupling:

    • In a separate beaker, dissolve 2-naphthol in a dilute sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate (the azo dye) will form immediately.

  • Isolation and Purification:

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

    • Add sodium chloride to the mixture to "salt out" the dye, increasing the yield of the precipitate.

    • Collect the dye by vacuum filtration using a Buchner funnel.

    • Wash the dye with a cold saturated sodium chloride solution to remove impurities.

    • Dry the azo dye product.

G Experimental Workflow for Azo Dye Synthesis cluster_diazotization Diazotization (0-5 °C) cluster_coupling Coupling (0-5 °C) cluster_isolation Isolation & Purification D1 This compound DS Diazonium Salt Solution D1->DS D2 Sodium Nitrite (NaNO₂) D2->DS D3 Hydrochloric Acid (HCl) D3->DS AD Azo Dye Precipitate DS->AD C1 2-Naphthol C1->AD C2 Sodium Hydroxide (NaOH) C2->AD I1 Salting Out (NaCl) AD->I1 I2 Filtration I1->I2 I3 Washing I2->I3 PD Purified Azo Dye I3->PD

Caption: General workflow for the synthesis of an azo dye.

Relevance to Drug Development

While this compound is not a therapeutic agent itself, its structural motifs are present in molecules with significant biological activity. This suggests its potential as a scaffold or intermediate in the design and synthesis of novel therapeutic agents.

Structural Relationship to Suramin

Suramin is a polysulfonated naphthylurea that has been used for the treatment of African sleeping sickness and is being investigated for other conditions, including certain cancers and autism spectrum disorder.[6][12][13][14] Suramin functions, in part, by inhibiting purinergic signaling.[4][14] The core structure of suramin contains naphthalenesulfonic acid moieties, highlighting the potential for derivatives of this compound to be explored for similar biological activities.

Aminonaphthalenesulfonic Acids as Enzyme Inhibitors and Fluorescent Probes

Derivatives of aminonaphthalenesulfonic acids have been investigated as inhibitors of various enzymes. For instance, certain naphthalenesulfonamides have been shown to act as calmodulin antagonists and protein kinase inhibitors.[5]

Furthermore, anilino-naphthalene sulfonic acid (ANS), a derivative, is widely used as a fluorescent probe to study protein conformation and binding.[8][10][11][15][16] ANS exhibits weak fluorescence in aqueous environments but becomes highly fluorescent upon binding to hydrophobic pockets in proteins.[7][8][17] This property is invaluable in drug discovery for studying protein-ligand interactions and conformational changes in target proteins. The structural similarity of this compound to ANS suggests that its derivatives could also be developed as fluorescent probes.

G Conceptual Application of ANS Derivatives as Fluorescent Probes cluster_probe Fluorescent Probe cluster_protein Target Protein cluster_complex Binding & Fluorescence ANS ANS Derivative (Low Fluorescence) Complex ANS-Protein Complex (High Fluorescence) ANS->Complex Binds to hydrophobic pocket Protein Protein with Hydrophobic Pocket Protein->Complex

Caption: Use of ANS derivatives to probe protein conformation.

Conclusion

This compound is a commercially important chemical with well-established applications in the dye industry. Its chemical properties are largely dictated by its amino and sulfonic acid functional groups, which allow for a range of chemical transformations. While its direct role in drug development is not established, the presence of its core structure in biologically active molecules like Suramin and its similarity to fluorescent probes like ANS provide a strong rationale for its exploration as a lead scaffold in the design of novel enzyme inhibitors and biophysical tools for drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the pharmaceutical sciences.

References

An In-depth Technical Guide to 2-Aminonaphthalene-1-sulfonic Acid (CAS 81-16-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminonaphthalene-1-sulfonic acid, also known as Tobias acid, is a key organic compound with the CAS number 81-16-3. While traditionally recognized for its extensive use as a foundational intermediate in the synthesis of azo dyes and pigments, its inherent chemical properties suggest a broader potential in various research and development sectors. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis and purification protocols, and explores its potential applications in scientific research, particularly as a scaffold for fluorescent probes in biological investigations.

Physicochemical Properties

This compound is a derivative of naphthalene, featuring both an amino group and a sulfonic acid group. These functional groups impart a zwitterionic character to the molecule under certain pH conditions and are key to its reactivity and utility. The compound typically appears as a grey-white to light pink powder or as crystalline needles. While it is sparingly soluble in cold water, its solubility increases in hot water, and its sodium salt is readily soluble.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 81-16-3
Molecular Formula C₁₀H₉NO₃S
Molecular Weight 223.25 g/mol
Appearance Grey-white to light pink powder/needles
Melting Point ~180 °C
Water Solubility Sparingly soluble in cold water, more soluble in hot water
pKa 2.35 (25 °C)

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through several established methods, with the Bucherer reaction being a prominent route. The following protocols are generalized from industrial and laboratory procedures.

Synthesis via the Bucherer Reaction

This method involves the amination of 2-hydroxynaphthalene-1-sulfonic acid.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, charge 2-hydroxynaphthalene-1-sulfonic acid with an aqueous solution of ammonia and ammonium sulfite.

  • Reaction Conditions: Heat the mixture to approximately 150 °C. The pressure will rise to around 1 MPa. Maintain these conditions for up to 30 hours.

  • Work-up: Cool the reaction mixture and transfer it to a slurry of lime (calcium hydroxide) to precipitate inorganic salts and drive off excess ammonia by heating.

  • Filtration: Filter the hot mixture (around 80 °C) to remove the inorganic calcium salts.

  • Precipitation: Acidify the filtrate with hydrochloric acid to a pH of approximately 1.2-1.75 at a temperature of 40-55 °C to precipitate the this compound.

  • Isolation: Isolate the product by filtration, wash with cold water, and dry under vacuum. This process can yield the product in high purity (around 95%).

Purification

Purification is critical to remove byproducts, notably the carcinogenic 2-aminonaphthalene.

Experimental Protocol:

  • Recrystallization: The crude product can be recrystallized from hot water to yield anhydrous scales or hydrated needles from cold water.

  • Solvent Extraction: To remove residual 2-aminonaphthalene, the product solution can be extracted with a water-immiscible organic solvent such as monochlorobenzene or toluene before the final precipitation step.

  • pH-Controlled Precipitation: Careful control of the pH during precipitation (1.2-1.75) is crucial for minimizing impurities in the final product.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification 2_hydroxynaphthalene_1_sulfonic_acid 2-Hydroxynaphthalene- 1-sulfonic Acid bucherer_reaction Bucherer Reaction (Ammonia, Ammonium Sulfite, ~150 °C, ~1 MPa) 2_hydroxynaphthalene_1_sulfonic_acid->bucherer_reaction crude_product_mixture Crude Reaction Mixture bucherer_reaction->crude_product_mixture workup Work-up (Lime Slurry) crude_product_mixture->workup filtration1 Filtration (Remove Inorganic Salts) workup->filtration1 filtrate Aqueous Filtrate filtration1->filtrate precipitation Acid Precipitation (HCl, pH 1.2-1.75) filtrate->precipitation filtration2 Filtration & Washing precipitation->filtration2 pure_product Pure 2-Aminonaphthalene- 1-sulfonic Acid filtration2->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Research Applications and Future Directions

While the primary industrial application of this compound is in dye manufacturing, its chemical structure is analogous to other aminonaphthalene sulfonic acids that are widely used as fluorescent probes in biological research.

Potential as a Fluorescent Probe

Derivatives of aminonaphthalene sulfonic acids, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), are well-known fluorescent probes. These molecules are typically weakly fluorescent in aqueous solutions but exhibit a significant increase in fluorescence quantum yield and a blue shift in their emission maximum when they bind to hydrophobic regions, such as those found in proteins. This property makes them powerful tools for studying:

  • Protein Conformation and Folding: Changes in protein conformation can expose or conceal hydrophobic pockets, which can be monitored by changes in the fluorescence of a bound probe.

  • Ligand Binding: The binding of a ligand to a protein can induce conformational changes that can be detected by a fluorescent probe.

  • Membrane Studies: The hydrophobic nature of lipid bilayers makes these probes useful for studying membrane structure and dynamics.

This compound can serve as a valuable starting material for the synthesis of a variety of such fluorescent probes. The amino group can be readily functionalized to introduce different reporter groups or to attach the molecule to other biomolecules.

Hypothetical Application in Studying Kinase Signaling

Although there is no direct literature evidence of this compound being used to study a specific signaling pathway, we can conceptualize its use as a fluorescent probe to investigate protein kinase activity. Protein kinases are key components of signaling pathways, and their activity often involves conformational changes.

Experimental Protocol: Probing Kinase Activity with a Custom Fluorescent Probe

  • Probe Synthesis: Synthesize a derivative of this compound that can non-covalently bind to a specific protein kinase or its substrate. This could be achieved by attaching a known kinase inhibitor or a substrate mimic to the amino group of the molecule.

  • Fluorescence Spectroscopy: In a fluorescence spectrophotometer, titrate the protein kinase with the fluorescent probe and monitor the changes in fluorescence intensity and emission wavelength. An increase in fluorescence would suggest that the probe is binding to a hydrophobic pocket on the kinase.

  • Activity Assay: Initiate the kinase reaction by adding ATP and the kinase's substrate. A change in the fluorescence signal upon substrate binding or phosphorylation could indicate a conformational change in the kinase, providing a real-time readout of its activity.

Kinase_Signaling_Probe cluster_components System Components cluster_process Monitoring Kinase Activity Probe Fluorescent Probe (Derived from CAS 81-16-3) Binding Probe Binds to Hydrophobic Pocket Probe->Binding Kinase_Inactive Inactive Kinase Activation Kinase Activation Kinase_Inactive->Activation Signaling Input Kinase_Active Active Kinase Kinase_Active->Binding ATP ATP Substrate Substrate Phospho_Substrate Phosphorylated Substrate Fluorescence_High High Fluorescence Binding->Fluorescence_High Activation->Kinase_Active Phosphorylation Phosphorylation Phosphorylation->Phospho_Substrate Fluorescence_Low Low Fluorescence Kinase_ActiveATPSubstrate Kinase_ActiveATPSubstrate Kinase_ActiveATPSubstrate->Phosphorylation ProbeKinase_Inactive ProbeKinase_Inactive ProbeKinase_Inactive->Fluorescence_Low

Caption: Conceptual diagram of a fluorescent probe for monitoring kinase activity.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Table 2: Hazard Information

Hazard StatementPrecautionary Statement
Causes skin irritation.Wash skin thoroughly after handling.
Causes serious eye irritation.Wear protective gloves/eye protection/face protection.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.

Conclusion

This compound (CAS 81-16-3) is a versatile chemical with well-established roles in industrial chemistry. This guide has provided a detailed overview of its properties and synthesis, while also highlighting its significant, yet largely untapped, potential as a precursor for fluorescent probes in biomedical research. For scientists and drug development professionals, the exploration of novel derivatives of this compound could open up new avenues for studying complex biological processes, such as protein-protein interactions and enzyme kinetics, thereby contributing to the advancement of cellular and molecular biology.

Synthesis of Tobias Acid via the Bucherer Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Tobias acid (2-amino-1-naphthalenesulfonic acid), a crucial intermediate in the production of azo dyes and pigments. The core of this process revolves around the Bucherer reaction, a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and a bisulfite. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data analysis, and a visualization of the reaction pathway.

Process Overview

The industrial synthesis of Tobias acid is a multi-step process that begins with the sulfonation of 2-hydroxynaphthalene (β-naphthol).[1] The resulting 2-hydroxynaphthalene-1-sulfonic acid, also known as oxy-Tobias acid, is then converted to Tobias acid through the Bucherer reaction.[1] The overall process can be summarized in the following key stages:

  • Sulfonation: 2-hydroxynaphthalene is sulfonated, typically using chlorosulfonic acid in an inert organic solvent, to produce 2-hydroxynaphthalene-1-sulfonic acid.[1]

  • Neutralization: The reaction mixture from the sulfonation step is neutralized.

  • Bucherer Reaction: The hydroxyl group of 2-hydroxynaphthalene-1-sulfonic acid is replaced with an amino group by heating with ammonia and an aqueous solution of a sulfite or bisulfite.[2][3]

  • Precipitation and Isolation: Tobias acid is precipitated from the reaction mixture by acidification and then isolated through filtration.[1]

A significant challenge in the industrial production of Tobias acid is the formation of the carcinogenic byproduct 2-naphthylamine.[1] Process optimization is therefore critical to minimize the formation of this impurity.

Quantitative Data Presentation

The following tables summarize key quantitative data extracted from various sources, providing insights into the reaction conditions and their impact on the synthesis of Tobias acid.

Table 1: General Process Parameters for Tobias Acid Synthesis

ParameterValueReference
Starting Material2-hydroxynaphthalene[1]
Key Intermediate2-hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid)[1]
Overall Yield93-98% (based on 2-hydroxynaphthalene)[1]
Purity< 30 ppm of 2-naphthylamine[1]

Table 2: Bucherer Reaction Conditions for Tobias Acid Synthesis

ParameterValueReference
ReactantsAmmonium salt of oxy-Tobias acid, Ammonia, Ammonium bisulfite solution[1]
Temperature140 °C[1]
Pressure15 bar[1]
Dwell Time8.5 hours[1]
pH for Precipitation1.2 - 1.75[1]

Table 3: Example of Laboratory Scale Bucherer Reaction

ParameterValueReference
Starting MaterialSodium salt of 2-naphthol-1-sulfonic acid[4]
ReagentsConcentrated ammonium hydroxide, Water[4]
Temperature122-126 °C[4]
Reaction Time4 hours[4]
Yield of Tobias Acid45.6%[4]
2-Naphthylamine Content338 ppm[4]

Experimental Protocols

The following are detailed methodologies for the key stages in the synthesis of Tobias acid.

Sulfonation of 2-Hydroxynaphthalene and Neutralization

This protocol is based on an industrial process and may need to be scaled down and adapted for a laboratory setting.

  • Reaction Setup: A suitable reaction vessel is charged with an inert organic solvent (e.g., 1,2-dichloroethane).

  • Sulfonation: 2-hydroxynaphthalene is dissolved in the solvent. Chlorosulfonic acid is then added, maintaining a molar ratio of approximately 0.90 to 1.05 moles of chlorosulfonic acid to 1 mole of 2-hydroxynaphthalene.[1] The reaction temperature should be carefully controlled. The reaction produces hydrogen chloride gas, which must be safely vented and neutralized.[1]

  • Neutralization: After the sulfonation is complete, the reaction mixture is neutralized with ammonia. This step also converts the resulting 2-hydroxynaphthalene-1-sulfonic acid into its ammonium salt.[1]

  • Workup: The aqueous phase containing the ammonium salt of oxy-Tobias acid is separated from the organic solvent. Any residual solvent is removed by distillation.[1]

Bucherer Reaction for the Synthesis of Tobias Acid

This protocol describes the conversion of the ammonium salt of oxy-Tobias acid to Tobias acid.

  • Reaction Mixture: The aqueous solution of the ammonium salt of oxy-Tobias acid (e.g., a 51.4% solution) is fed into a pressure reactor.[1]

  • Reagent Addition: Ammonia (100%) and an ammonium bisulfite solution (e.g., 54%) are continuously added to the reactor.[1]

  • Reaction Conditions: The reaction is carried out at a temperature of 140 °C and a pressure of 15 bar with a dwell time of 8.5 hours.[1]

  • Post-Reaction Workup: After the reaction, the mixture is treated to remove any unreacted ammonia and the byproduct 2-naphthylamine, for example, by extraction with an aromatic hydrocarbon.[5]

Precipitation and Isolation of Tobias Acid
  • Acidification: The purified reaction mixture containing the sodium salt of Tobias acid is acidified with dilute sulfuric acid (40-60%) to a pH of 1.2-1.75.[1] This is done at a temperature between 40 °C and 70 °C.[1]

  • Filtration and Washing: The precipitated Tobias acid is collected by filtration, for instance, using a filter press.[1] The filter cake is washed with water until neutral.[1]

  • Drying: The purified Tobias acid is dried under vacuum.[1]

Mandatory Visualizations

Overall Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of Tobias acid.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Bucherer Reaction cluster_2 Step 3: Isolation 2-Hydroxynaphthalene 2-Hydroxynaphthalene Sulfonation Reaction Sulfonation Reaction 2-Hydroxynaphthalene->Sulfonation Reaction Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Sulfonation Reaction Oxy-Tobias Acid (Ammonium Salt) Oxy-Tobias Acid (Ammonium Salt) Sulfonation Reaction->Oxy-Tobias Acid (Ammonium Salt) Bucherer Reaction Bucherer Reaction Oxy-Tobias Acid (Ammonium Salt)->Bucherer Reaction Ammonia Ammonia Ammonia->Bucherer Reaction Ammonium Bisulfite Ammonium Bisulfite Ammonium Bisulfite->Bucherer Reaction Tobias Acid (Sodium Salt) Tobias Acid (Sodium Salt) Bucherer Reaction->Tobias Acid (Sodium Salt) Precipitation Precipitation Tobias Acid (Sodium Salt)->Precipitation Sulfuric Acid Sulfuric Acid Sulfuric Acid->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Pure Tobias Acid Pure Tobias Acid Filtration & Drying->Pure Tobias Acid

Caption: Overall workflow for the synthesis of Tobias acid.

Bucherer Reaction Mechanism for Tobias Acid Synthesis

The following diagram illustrates the reaction mechanism of the Bucherer reaction for the conversion of 2-hydroxynaphthalene-1-sulfonic acid to Tobias acid. The reaction is a reversible conversion.[2]

G 2-hydroxynaphthalene-1-sulfonic acid 2-hydroxynaphthalene-1-sulfonic acid Intermediate A Tautomerization (Keto form) 2-hydroxynaphthalene-1-sulfonic acid->Intermediate A + H+ Intermediate B Addition of Bisulfite Intermediate A->Intermediate B + HSO3- Intermediate C Addition of Ammonia Intermediate B->Intermediate C + NH3 Intermediate D Dehydration Intermediate C->Intermediate D - H2O Tobias acid Tobias acid Intermediate D->Tobias acid - HSO3-

Caption: Bucherer reaction mechanism for Tobias acid synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Tobias Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobias acid, chemically known as 2-amino-1-naphthalenesulfonic acid, is a significant organic compound derived from naphthalene.[1][2] It features both an amino group and a sulfonic acid group, making it a valuable intermediate in the synthesis of a variety of chemicals, most notably azo dyes.[1][3] Its unique molecular structure allows for versatile chemical reactions, particularly diazotization and coupling, which are fundamental in the production of vibrant and stable colorants for the textile, leather, and paper industries. This guide provides a comprehensive overview of the physical and chemical properties of Tobias acid, along with detailed experimental protocols and reaction mechanisms relevant to its synthesis and application.

Physical and Chemical Properties

Tobias acid is typically a white to off-white or pinkish crystalline powder.[4][5] It is slightly soluble in cold water but shows good solubility in hot water and dilute alkaline solutions.[1][4]

Table 1: Physical and Chemical Properties of Tobias Acid
PropertyValueSource(s)
Chemical Formula C₁₀H₉NO₃S[1]
Molecular Weight 223.25 g/mol [6]
Appearance White to pinkish crystalline powder[4][5]
Melting Point 180 - 286 °C (decomposes)[1][4][7]
Boiling Point ~379.8 °C (estimate)[8]
Solubility Slightly soluble in cold water, soluble in hot water and dilute alkaline solutions. Very slightly soluble in ethanol and ether.[1][4]
pKa 2.35[9]

Note on Melting Point: The reported melting point of Tobias acid varies significantly in the literature, with values ranging from 180 °C to 286 °C. This variation is likely due to differences in the purity of the samples and the conditions under which the measurements were taken. The decomposition of the material at higher temperatures can also affect the accuracy of the melting point determination.

Experimental Protocols

Synthesis of Tobias Acid via the Bucherer Reaction

The Bucherer reaction is a key method for the synthesis of Tobias acid, involving the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[1][10]

Reaction: 2-hydroxynaphthalene-1-sulfonic acid + NH₃ + (NH₄)₂SO₃ → 2-amino-1-naphthalenesulfonic acid + H₂O

Materials:

  • 2-hydroxynaphthalene-1-sulfonic acid (Oxy-Tobias acid)

  • Aqueous ammonia solution (25-35%)

  • Ammonium sulfite or a source of sulfur dioxide

  • Water-immiscible organic solvent (e.g., o-nitroethylbenzene)

  • Hydrochloric acid or Sulfuric acid for acidification

  • Pressure reactor

Procedure:

  • A water-soluble salt of 2-hydroxy-1-naphthalenesulfonic acid is placed in an autogenous pressure reactor.[11]

  • A source of ammonia (e.g., aqueous ammonia) and a source of sulfur dioxide (e.g., ammonium sulfite) are added to the reactor.[11]

  • The reaction mixture is heated under pressure. The specific temperature and pressure conditions can be optimized but are typically in the range of 100-150 °C.

  • After the reaction is complete, the mixture is cooled and vented.

  • The reaction mixture is then extracted with a water-immiscible organic solvent to remove any unreacted 2-naphthol and by-products like 2-aminonaphthalene.[11]

  • The aqueous phase, containing the ammonium salt of Tobias acid, is separated.

  • The aqueous solution is then acidified with an acid such as hydrochloric or sulfuric acid to a pH of approximately 1.8-2.5 to precipitate the Tobias acid.[11]

  • The precipitated Tobias acid is collected by filtration, washed with cold water, and dried.

Purification of Tobias Acid by Recrystallization

Recrystallization is a common method for purifying solid organic compounds. For Tobias acid, a mixed solvent system or hot water can be utilized.

Materials:

  • Crude Tobias acid

  • Recrystallization solvent (e.g., 70:30 ethanol-water mixture, or hot water)[12]

  • Erlenmeyer flask

  • Heating source (hot plate or sand bath)

  • Filtration apparatus (Buchner or Hirsch funnel)

Procedure:

  • Place the crude Tobias acid in an Erlenmeyer flask.

  • Add a minimum amount of the chosen solvent or solvent mixture.

  • Gently heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.[13]

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur as the solution cools.[13]

  • After the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the crystals, for example, in a vacuum oven at a moderate temperature (e.g., 70-75 °C).[14]

Analysis of Tobias Acid by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of Tobias acid and quantifying any impurities. A reversed-phase method is typically employed.

General HPLC Parameters:

  • Column: A C18 column is commonly used for the separation of naphthalene sulfonates.[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typical. The exact composition and gradient can be optimized for the specific separation.[15][16]

  • Detection: UV detection is suitable for Tobias acid, with a detection wavelength typically set in the range of 254-280 nm. A wavelength of 270 nm has been reported for similar naphthalenesulfonic acids.[17]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

Example Mobile Phase: A gradient elution starting with a higher percentage of aqueous buffer and increasing the percentage of organic modifier over time can be effective for separating Tobias acid from related impurities. For instance, a gradient of 10% to 90% acetonitrile in a buffered aqueous solution.

Spectroscopic Data

Infrared (IR) Spectroscopy
  • O-H stretch (from SO₃H): A broad band in the region of 3000-2500 cm⁻¹, characteristic of a carboxylic acid-like hydrogen-bonded O-H.

  • N-H stretch (from NH₂): Two bands in the region of 3500-3300 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • S=O stretch (from SO₃H): Strong absorptions in the regions of 1250-1160 cm⁻¹ and 1080-1010 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.

  • N-H bend (from NH₂): An absorption around 1650-1580 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would show signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns would be complex due to the substitution pattern. The protons of the amino group and the sulfonic acid group would likely be broad and may exchange with deuterium in a deuterated solvent.

  • ¹³C NMR: The carbon NMR spectrum would display ten distinct signals for the ten carbon atoms of the naphthalene ring, unless there is accidental equivalence. The carbon attached to the sulfonic acid group and the carbon attached to the amino group would be significantly shifted due to the electronic effects of these substituents. Quaternary carbons would generally have lower intensities.

UV-Visible (UV-Vis) Spectroscopy

Tobias acid, being an aromatic compound, absorbs in the UV region of the electromagnetic spectrum. The UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the naphthalene ring system. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) are dependent on the solvent used. For similar naphthalenesulfonic acid derivatives in methanol, λmax values are observed in the range of 270-350 nm.

Mandatory Visualizations

Synthesis of Tobias Acid via the Bucherer Reaction

Bucherer_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Oxy_Tobias_Acid 2-Hydroxynaphthalene- 1-sulfonic Acid Reaction Bucherer Reaction (Heating under Pressure) Oxy_Tobias_Acid->Reaction Ammonia Ammonia (NH₃) Ammonia->Reaction Sulfite Ammonium Sulfite ((NH₄)₂SO₃) Sulfite->Reaction Tobias_Acid Tobias Acid (2-Amino-1-naphthalenesulfonic Acid) Reaction->Tobias_Acid Water Water (H₂O) Reaction->Water

Caption: Workflow for the synthesis of Tobias acid via the Bucherer reaction.

Mechanism of the Bucherer Reaction

Bucherer_Mechanism Start 2-Hydroxynaphthalene- 1-sulfonic Acid Protonation Protonation of Naphthalene Ring Start->Protonation + H⁺ Bisulfite_Addition Nucleophilic Addition of Bisulfite Protonation->Bisulfite_Addition + HSO₃⁻ Tetralone_Intermediate Formation of a Tetralone Sulfonate Intermediate Bisulfite_Addition->Tetralone_Intermediate Amine_Addition Nucleophilic Addition of Ammonia Tetralone_Intermediate->Amine_Addition + NH₃ Dehydration Dehydration Amine_Addition->Dehydration - H₂O Elimination Elimination of Bisulfite Dehydration->Elimination - HSO₃⁻ End Tobias Acid Elimination->End

Caption: Simplified mechanism of the Bucherer reaction.

Synthesis of an Azo Dye from Tobias Acid

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Tobias_Acid Tobias Acid Diazonium_Salt Diazonium Salt Intermediate Tobias_Acid->Diazonium_Salt Reacts with Nitrous_Acid Nitrous Acid (HNO₂) (from NaNO₂ + HCl) Nitrous_Acid->Diazonium_Salt Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Couples with Coupling_Component Coupling Component (e.g., β-Naphthol) Coupling_Component->Azo_Dye

Caption: General workflow for the synthesis of an azo dye using Tobias acid.

Conclusion

Tobias acid is a cornerstone intermediate in the dye manufacturing industry, owing to its reactive amino and solubilizing sulfonic acid functionalities. This guide has provided a detailed overview of its physical and chemical properties, offering insights into its synthesis, purification, and analysis. The provided experimental protocols and reaction mechanisms serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development, facilitating a deeper understanding of this important compound. Further research to definitively establish a single melting point and to fully characterize its spectral properties would be beneficial for the scientific community.

References

The Historical Trajectory of Aminonaphthalenesulfonic Acids: From Vibrant Dyes to Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The class of organic compounds known as aminonaphthalenesulfonic acids has played a pivotal role in the advancement of chemical synthesis and technology. From their foundational contribution to the synthetic dye industry in the 19th century to their emergence as crucial scaffolds in modern drug discovery, the history of these molecules is a compelling narrative of scientific innovation. This technical guide provides a comprehensive overview of the historical development, synthesis, and evolving applications of aminonaphthalenesulfonic acids, with a particular focus on their relevance to contemporary pharmaceutical research.

A Rich History Rooted in Color

The story of aminonaphthalenesulfonic acids is intrinsically linked to the rise of the synthetic dye industry in the latter half of the 19th century. Following William Henry Perkin's accidental discovery of mauveine in 1856, a fervent search for new synthetic colorants began. Naphthalene, a readily available byproduct of coal tar distillation, quickly became a key starting material. The introduction of amino (-NH₂) and sulfonic acid (-SO₃H) groups onto the naphthalene core proved to be a particularly fruitful strategy. The amino group serves as a chromophore and a site for diazotization, a key reaction in the formation of vibrant azo dyes, while the sulfonic acid group imparts water solubility, a critical property for textile dyeing processes.

One of the earliest and most significant aminonaphthalenesulfonic acids to be synthesized was Naphthionic acid (4-aminonaphthalene-1-sulfonic acid), also known as Piria's acid. It was first prepared by Raffaele Piria in 1851 by the reduction of nitronaphthalene with ammonium sulfite, a reaction that now bears his name.[1] This compound became a cornerstone in the synthesis of a wide range of azo dyes, including the well-known Rocceline (Solid Red A).[2]

The late 19th and early 20th centuries saw the discovery and industrial production of a host of other important aminonaphthalenesulfonic acid isomers, each with unique properties that led to a diverse palette of colors. These include:

  • Tobias acid (2-aminonaphthalene-1-sulfonic acid)

  • Brönner's acid (2-aminonaphthalene-6-sulfonic acid)

  • Cleve's acids (a mixture of 1-aminonaphthalene-6-sulfonic acid and 1-aminonaphthalene-7-sulfonic acid)[3]

  • Laurent's acid (1-aminonaphthalene-5-sulfonic acid)

  • Peri acid (1-aminonaphthalene-8-sulfonic acid)

The ability to synthesize these various isomers allowed for fine-tuning of the color, fastness, and other properties of the resulting dyes.

From Pigments to Pharmaceuticals: A Paradigm Shift

While the initial focus was on coloration, the structural motifs present in aminonaphthalenesulfonic acids soon attracted the attention of medicinal chemists. The early 20th century marked a transition in the application of these compounds, driven by the pioneering work of scientists like Paul Ehrlich. Ehrlich's research on "magic bullets" – compounds that could selectively target pathogens – led him to investigate the biological activities of synthetic dyes. He observed that certain dyes, many of which were based on naphthalenesulfonic acid structures, exhibited antimicrobial properties.

This line of inquiry culminated in the development of Suramin , a complex polysulfonated naphthylurea, synthesized by chemists at Bayer in 1916.[4] Derived from the structural backbone of aminonaphthalenesulfonic acids, Suramin was developed as a colorless analogue of trypan blue, a dye that showed activity against trypanosomes, the parasites responsible for sleeping sickness.[4][5] Suramin proved to be a highly effective treatment for this devastating disease and remains in clinical use today.[4][6]

The discovery of Suramin was a landmark event, demonstrating that the structural features that made aminonaphthalenesulfonic acids useful in dyeing could be adapted for therapeutic purposes. The multiple sulfonate groups, which initially provided water solubility for dyes, were found to be crucial for the interaction of Suramin with various biological targets. This realization opened up new avenues for the use of aminonaphthalenesulfonic acid derivatives as scaffolds in drug design.

Modern Applications in Drug Discovery

In the decades since the development of Suramin, the naphthalene sulfonic acid motif has been incorporated into a variety of pharmacologically active molecules. Researchers have explored their potential as:

  • Enzyme Inhibitors: The polysulfonated nature of these compounds allows them to mimic the phosphate backbone of nucleotides, leading to the inhibition of enzymes that bind ATP and other nucleotides. For instance, Suramin and related naphthalenesulfonates have been shown to be competitive inhibitors of pyruvate kinases, enzymes crucial for glycolysis in both parasites and cancer cells.[5]

  • Antiangiogenic Agents: Certain naphthalenesulfonates have been identified as inhibitors of fibroblast growth factors (FGFs), which play a key role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth.[7]

  • Antiviral Agents: Suramin was one of the first compounds to show in vitro activity against the human immunodeficiency virus (HIV).[5]

  • Neuropharmacological Agents: Derivatives of aminonaphthalenes have been investigated for their potential in treating neurodegenerative diseases and epilepsy.[8][9]

The versatility of the aminonaphthalenesulfonic acid scaffold continues to make it an attractive starting point for the development of new therapeutic agents.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of selected aminonaphthalenesulfonic acids and their derivatives.

Table 1: Synthesis of Key Aminonaphthalenesulfonic Acids

Compound NameCommon NameStarting MaterialKey ReagentsReaction ConditionsYieldReference
4-Aminonaphthalene-1-sulfonic acidNaphthionic Acid1-NitronaphthaleneAmmonium sulfiteHeating20-30%[1][10]
4-Aminonaphthalene-1-sulfonic acidNaphthionic Acid1-NaphthylamineSulfuric acidSolvent-bake at 180°C90%[1]
1-Aminonaphthalene-6-sulfonic acid & 1-Aminonaphthalene-7-sulfonic acidMixed Cleve's AcidsNaphthalene-2-sulfonic acidNitric acid, Iron, Sulfuric acidNitration followed by reduction34% (as magnesium salt of 1,6-isomer)[3]

Table 2: Biological Activity of Naphthalenesulfonic Acid Derivatives

CompoundTargetBiological ActivityIC₅₀ / KᵢReference
SuraminHuman Muscle Pyruvate KinaseCompetitive InhibitionKᵢ = 1.1 µM[5]
SuraminTrypanosoma cruzi Pyruvate KinaseCompetitive InhibitionKᵢ = 108 µM[5]
SuraminLeishmania mexicana Pyruvate KinaseCompetitive InhibitionKᵢ = 116 µM[5]
5-Amino-2-naphthalenesulfonateAcidic Fibroblast Growth FactorInhibition of Mitogenic Activity-[7]
Riluzole Derivative (SKA-378)NaV1.6 Sodium ChannelInhibitionIC₅₀ = 28 µM[9]

Experimental Protocols

Detailed methodologies for the synthesis of key aminonaphthalenesulfonic acids are provided below.

Synthesis of Naphthionic Acid (Piria Reaction)

Materials:

  • α-Nitronaphthalene

  • 5.2 M Sodium bisulfite solution

  • Water

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 11.4 g of α-nitronaphthalene, 67.3 mL of 5.2 M sodium bisulfite solution, and 84.4 mL of water.[10]

  • Heat the mixture to boiling with continuous stirring. The reaction is typically complete within 3-5 hours, at which point the mixture should appear homogeneous.[10]

  • After cooling, reduce the volume of the reaction mixture by approximately 25% via simple distillation.[10]

  • Cool the remaining solution and acidify with hydrochloric acid to precipitate the naphthionic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry. The expected yield is in the range of 20-30%.[10]

Synthesis of Mixed Cleve's Acids

Materials:

  • Naphthalene-β-sulfonic acid

  • 67.5% Nitric acid

  • Iron filings

  • 78% Sulfuric acid

  • Water

Procedure:

  • Nitration: To a mixture of naphthalene-β-sulfonic acid, add 67.5% nitric acid slowly while maintaining the temperature between 30-36°C. This results in a mixture of 5-nitro- and 8-nitronaphthalene-2-sulfonic acids.[11]

  • Reduction: In a separate reaction vessel, heat a mixture of 250 parts water, 200 parts iron filings, and 2.8 parts 78% sulfuric acid to 95-98°C.[11]

  • Slowly add the mixture of nitronaphthalenesulfonic acids to the iron-acid slurry over a period of 8-12 hours, maintaining the temperature at 99-100°C.[11]

  • After the addition is complete, continue heating for an additional two hours.

  • Dilute the reaction mixture with water and filter to remove the iron sludge.

  • The filtrate contains the mixed 5- and 8-aminonaphthalene-2-sulfonic acids (Cleve's acids).

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate a key synthesis pathway and a proposed mechanism of action for a therapeutic derivative.

G Naphthalene Naphthalene Nitronaphthalene 1-Nitronaphthalene Naphthalene->Nitronaphthalene HNO₃, H₂SO₄ Naphthionic_Acid Naphthionic Acid (4-Aminonaphthalene-1-sulfonic acid) Nitronaphthalene->Naphthionic_Acid NH₄HSO₃ (Piria Reaction)

Caption: Synthesis pathway for Naphthionic acid via the Piria Reaction.

G Suramin Suramin (Polysulfonated Naphthylurea) Inhibition Inhibition Suramin->Inhibition Binds to active site Pyruvate_Kinase Pyruvate Kinase (Active Site) Glycolysis Glycolysis Pyruvate_Kinase->Glycolysis Catalyzes step in ADP_ATP ADP/ATP ADP_ATP->Pyruvate_Kinase Normal Substrate Cell_Death Parasite/Cancer Cell Death Glycolysis->Cell_Death Essential for energy production Inhibition->Pyruvate_Kinase Blocks substrate binding Inhibition->Glycolysis Disrupts

Caption: Proposed mechanism of action for Suramin as a pyruvate kinase inhibitor.

Conclusion

The historical journey of aminonaphthalenesulfonic acids is a testament to the enduring power of chemical innovation. What began as a quest for new colors for the textile industry has evolved into a sophisticated field of medicinal chemistry, providing scaffolds for drugs that combat infectious diseases and cancer. The foundational knowledge gained from the synthesis and characterization of these compounds in the 19th and 20th centuries continues to inform and inspire the development of new therapeutic agents today. For researchers and drug development professionals, the rich history and diverse reactivity of aminonaphthalenesulfonic acids offer a wealth of opportunities for future discoveries.

References

2-aminonaphthalene-1-sulfonic acid structural isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Isomers of 2-Aminonaphthalene-1-sulfonic Acid

Introduction

Aminonaphthalenesulfonic acids are a critical class of organic compounds, serving as foundational intermediates in the synthesis of azo dyes and pigments.[1][2][3] These molecules are derivatives of naphthalene that incorporate both an amino (-NH₂) and a sulfonic acid (-SO₃H) functional group. The specific compound, this compound, commonly known as Tobias acid, is part of a larger family of structural isomers.[3][4] The relative positions of the amino and sulfonic acid groups on the naphthalene ring system dictate the chemical and physical properties of each isomer, influencing their reactivity, solubility, and utility in various applications.

The parent compound, 2-naphthylamine, is a known carcinogen, which has led to its replacement with less toxic alternatives in many processes.[5] Consequently, the synthesis of its sulfonated derivatives is often achieved through alternative pathways, such as the amination of corresponding naphthols, to mitigate risks.[5] This guide provides a detailed overview of the key structural isomers derived from 2-aminonaphthalene, presenting their properties, synthesis protocols, and analytical characterization methods for researchers and professionals in drug development and chemical synthesis.

Structural Isomers of 2-Aminonaphthalene Sulfonic Acid

The sulfonation of 2-aminonaphthalene can yield several different structural isomers. The position of the incoming sulfonic acid group is highly dependent on reaction conditions, particularly temperature.[6] The primary isomers of interest are listed below.

IUPAC NameCommon NameCAS Number
This compoundTobias acid81-16-3
2-Aminonaphthalene-5-sulfonic acidDahl's acid81-05-0
2-Aminonaphthalene-6-sulfonic acidBrönner's acid93-00-5
2-Aminonaphthalene-7-sulfonic acidAmino-F-acid494-36-0
2-Aminonaphthalene-8-sulfonic acidBaden acid119-28-8

Quantitative and Physicochemical Data

The properties of these isomers vary significantly, impacting their solubility and handling. The data for the most well-characterized isomer, Tobias acid, is presented below.

PropertyValueReference
Molecular Formula C₁₀H₉NO₃S[4][7]
Molecular Weight 223.25 g/mol [3][7]
Appearance Grey-white to light pink powder/needles[1][2]
pKa 2.35 (at 25°C)[1]
Water Solubility 4.083 g/L (at 20°C); slightly soluble in cold water, more soluble in hot.[1][7]

Experimental Protocols

Synthesis of Isomers

The synthesis strategy is crucial for selectively obtaining the desired isomer.

1. Sulfonation of 2-Naphthylamine:

This method's outcome is highly temperature-dependent. Direct sulfonation of 2-aminonaphthalene with sulfuric acid or oleum does not typically yield Tobias acid (2,1-isomer).[6] Instead, it produces other isomers based on kinetic versus thermodynamic control.

  • Low-Temperature Sulfonation (Kinetic Control):

    • Reactants: 2-aminonaphthalene, 90% sulfuric acid to 20% oleum.[6]

    • Conditions: Reaction is conducted at 30–100°C for 1–15 hours.[6]

    • Primary Products: Dahl's acid (2-aminonaphthalene-5-sulfonic acid) and Baden acid (2-aminonaphthalene-8-sulfonic acid).[6]

  • High-Temperature Sulfonation (Thermodynamic Control):

    • Reactants: 2-aminonaphthalene, 90% sulfuric acid to 20% oleum.[6]

    • Conditions: Reaction is conducted at 150–200°C.[6]

    • Primary Products: Brönner's acid (2-aminonaphthalene-6-sulfonic acid) and Amino-F-acid (2-aminonaphthalene-7-sulfonic acid).[6]

G Isomer-Specific Sulfonation of 2-Aminonaphthalene cluster_input Reactants cluster_conditions Reaction Conditions cluster_output Products 2-AN 2-Aminonaphthalene Low_T Low Temp (30-100°C) High_T High Temp (150-200°C) H2SO4 H₂SO₄ / Oleum Dahls_Baden Dahl's Acid (2,5) Baden Acid (2,8) Low_T->Dahls_Baden Kinetic Control Bronners_F Brönner's Acid (2,6) Amino-F-Acid (2,7) High_T->Bronners_F Thermodynamic Control

Isomer-Specific Sulfonation Workflow.

2. Bucherer Reaction for Tobias Acid (this compound):

This is the preferred industrial method for synthesizing Tobias acid.[3]

  • Reactants: 2-Hydroxynaphthalene-1-sulfonic acid, ammonia, and ammonium sulfite.[2][3]

  • Procedure:

    • Heat 2-hydroxynaphthalene-1-sulfonic acid with a mixture of ammonia and ammonium sulfite in an autoclave.[2]

    • Maintain the temperature at 150°C and pressure at 1 MPa for approximately 30 hours.[2]

    • After the reaction, transfer the mixture to a lime slurry to drive off excess ammonia.[2]

    • Filter the inorganic calcium salts at 80°C.[2]

    • Acidify the filtrate with hydrochloric acid at 40°C to precipitate the Tobias acid product.[2]

    • The product is isolated via filtration, yielding approximately 95%.[2]

Separation and Purification of Isomers

The separation of closely related isomers is a significant challenge, requiring advanced analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Microcolumn HPLC is effective for separating aromatic sulfonic acid isomers. The use of mobile phases containing cyclodextrins can significantly improve the selectivity and resolution of the separation.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the polar sulfonic acid isomers require derivatization. An online derivatization method using tetrabutylammonium salts in the GC injection port allows for the analysis of these compounds at trace levels in environmental samples.[9]

  • Crystallization: A common method for purification involves crystallizing the acid from boiling water under a nitrogen atmosphere, followed by drying.[2]

G General Analytical Workflow for Isomer Separation cluster_analysis Chromatographic Analysis cluster_detection Detection & Characterization Sample Isomer Mixture (e.g., in industrial effluent) SPE Solid-Phase Extraction (Styrene-divinylbenzene) Sample->SPE Eluate Concentrated Eluate SPE->Eluate HPLC HPLC Separation (Cyclodextrin mobile phase) Eluate->HPLC GC On-line Derivatization + GC Separation Eluate->GC DAD Diode-Array Detector HPLC->DAD MS Mass Spectrometry GC->MS

Analytical Workflow for Isomer Separation.
Characterization

Structural confirmation of the isomers relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the substitution pattern on the naphthalene ring.[10][11]

  • Infrared (IR) Spectroscopy: IR spectra provide information on the functional groups present, such as N-H, S=O, and C-S stretches.[12]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight (223.25 g/mol ) and fragmentation patterns of the isomers.[4]

Applications and Biological Relevance

The primary industrial application of this compound and its isomers is as precursors for azo dyes and pigments, such as C.I. Pigment Red 49.[2] In these syntheses, the amino group is diazotized and then coupled with another aromatic compound to create the final chromophore.

While these specific isomers are not typically used in drug development, related aminonaphthalenesulfonic acids have found significant use as fluorescent probes in biochemical research. A prominent example is 8-anilinonaphthalene-1-sulfonic acid (ANS). ANS exhibits weak fluorescence in aqueous (polar) environments but becomes strongly fluorescent when it binds to hydrophobic pockets in proteins.[13] This property allows it to "signal" the presence of and conformational changes in protein structures, making it a valuable tool for studying protein folding and binding events.

G Mechanism of ANS as a Hydrophobic Probe cluster_state1 Unbound State cluster_state2 Bound State (Nonpolar Env.) ANS_polar ANS in Polar Solvent (e.g., Water) ANS_bound ANS Bound to Pocket ANS_polar->ANS_bound Binding Fluorescence_low Weak Fluorescence ANS_polar->Fluorescence_low Emits Protein_polar Protein with Hydrophobic Pocket Protein_polar->ANS_bound Binding Fluorescence_high Strong Fluorescence Signal ANS_bound->Fluorescence_high Emits

ANS as a Signaling Probe for Hydrophobicity.

References

Spectroscopic Profile of 2-Aminonaphthalene-1-Sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminonaphthalene-1-sulfonic acid, also known as Tobias acid. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra. This document aims to serve as a foundational resource for the characterization and utilization of this compound in scientific research.

Introduction

This compound (C₁₀H₉NO₃S) is a derivative of naphthalene containing both an amino and a sulfonic acid group. Its unique structure makes it a valuable intermediate in the synthesis of various dyes and pharmaceuticals. A thorough understanding of its spectroscopic properties is crucial for quality control, structural elucidation, and the development of new applications.

Spectroscopic Data

The following sections present the key FT-IR and NMR spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

FT-IR Spectroscopic Data

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. A recent spectroscopic analysis provided valuable insights into its vibrational modes.[1] The key peaks are summarized in the table below.

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching vibrations of the amino group
3000 - 2800Aromatic C-H stretching vibrations
1620 - 1580N-H bending vibrations and C=C aromatic ring stretching
1200 - 1150Asymmetric SO₂ stretching of the sulfonic acid group
1050 - 1000Symmetric SO₂ stretching of the sulfonic acid group
850 - 750C-H out-of-plane bending vibrations of the naphthalene ring

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule. While direct access to comprehensive public datasets is limited, the following tables represent typical chemical shift ranges based on available information and spectral analysis of related compounds.

¹H NMR Data (Typical)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.0 - 8.5m6HAromatic Protons (H3-H8)
4.0 - 5.0br s2H-NH₂ Protons

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the solvent and concentration.

¹³C NMR Data (Typical)

Chemical Shift (ppm)Assignment
145 - 150C-NH₂
130 - 140C-SO₃H
120 - 135Aromatic CH and Quaternary Carbons

Note: The interpretation of the ¹³C NMR spectrum is based on the expected chemical shifts for substituted naphthalene systems.

Experimental Protocols

Standardized experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data. The following are generalized protocols for FT-IR and NMR analysis of solid organic compounds like this compound.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of the finely ground this compound sample (1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is homogenized by grinding with a pestle.

  • The powdered mixture is then transferred to a pellet press and compressed under high pressure to form a transparent or semi-transparent pellet.

  • The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded.

  • The sample holder with the KBr pellet is placed in the infrared beam path.

  • The FT-IR spectrum is recorded over a suitable wavenumber range (e.g., 4000 - 400 cm⁻¹).

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.

  • The solution is then transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • The desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) are set up with appropriate parameters (e.g., pulse sequence, acquisition time, number of scans).

  • The free induction decay (FID) signal is acquired and then Fourier transformed to obtain the NMR spectrum.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 2-Aminonaphthalene- 1-sulfonic Acid Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Acquire_FTIR FT-IR Spectroscopy Prep_FTIR->Acquire_FTIR Acquire_NMR NMR Spectroscopy Prep_NMR->Acquire_NMR Analyze_FTIR Peak Assignment & Functional Group Analysis Acquire_FTIR->Analyze_FTIR Analyze_NMR Chemical Shift & Coupling Constant Analysis Acquire_NMR->Analyze_NMR Structure_Elucidation Structural Elucidation Analyze_FTIR->Structure_Elucidation Analyze_NMR->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a summary of the available FT-IR and NMR spectroscopic data for this compound, along with standardized experimental protocols. The presented information is intended to aid researchers in the identification, characterization, and application of this important chemical compound. Further detailed studies are encouraged to expand the publicly available spectroscopic database for this and related molecules.

References

Solubility of 2-aminonaphthalene-1-sulfonic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Aminonaphthalene-1-sulfonic Acid

This technical guide provides a comprehensive overview of the solubility of this compound (also known as Tobias acid) in various solvents. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound in their work. This document details quantitative solubility data, qualitative solubility characteristics, and standardized experimental protocols for solubility determination.

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent, temperature, and pH. The following table summarizes the available quantitative data.

SolventTemperature (°C)Solubility
Water204.083 g/L[1][2]
DMSO-Slightly soluble[1]
Methanol-Slightly soluble (solubility increases with heat)[1]

Qualitative Solubility Characteristics

This compound is a crystalline solid, appearing as a grey-white to light pink powder.[1][2] Its molecular structure, containing both a hydrophobic naphthalene core and hydrophilic amino and sulfonic acid groups, results in distinct solubility behavior.

  • Water and Polar Solvents : The presence of the sulfonic acid group makes the compound sparingly soluble in cold water.[1][2] Its solubility in water increases significantly with heating.[2] The sulfonic acid group enhances hydrophilicity, making it generally more soluble in polar solvents.[3] The sodium salt of this compound is readily soluble in water.[1]

  • Organic Solvents : It is described as being slightly soluble in both DMSO and methanol.[1] Conversely, it is less likely to dissolve in non-polar solvents.[3]

  • Effect of pH : The solubility of this compound is influenced by the pH of the solution.[3] In acidic environments, the amino group can be protonated, which may enhance its interaction with water and increase solubility.[3][4]

Experimental Protocols for Solubility Determination

The following protocols provide a framework for determining the solubility of this compound. These methodologies are based on established practices for organic compounds.

Protocol 1: Quantitative Solubility Determination (Tiered Approach)

This protocol is adapted from standard methods for determining chemical solubility for in vitro testing and is designed to find the maximum soluble concentration.[5]

  • Initial Solvent Selection : Begin with deionized water as the primary solvent. Other solvents of interest, such as ethanol, methanol, or DMSO, can be tested in parallel.[5]

  • Tier 1 - High Concentration Test :

    • Accurately weigh approximately 10 mg of this compound into a clear glass vial.

    • Add the selected solvent (e.g., deionized water) to achieve a high initial concentration, for example, 20 mg/mL.[5]

    • Record the exact weights and volumes.

  • Mechanical Dissolution Procedure :

    • At room temperature, vortex the vial vigorously for 1-2 minutes.[5]

    • Visually inspect for undissolved particles. If the compound has not fully dissolved, place the vial in a water bath sonicator for up to 5 minutes.[5]

    • If the compound remains undissolved, warm the solution to 37°C in a water bath or incubator for up to 60 minutes, with intermittent mixing.[5]

  • Solubility Assessment :

    • A compound is considered dissolved if the solution is clear and shows no signs of cloudiness or precipitation upon visual inspection.[5]

    • If the compound dissolves at this concentration, the experiment can be repeated with higher starting masses until the saturation point is found.

  • Tier 2 - Serial Dilution :

    • If the compound does not dissolve at the initial high concentration, increase the solvent volume to decrease the concentration by a factor of 10 (e.g., to 2 mg/mL).[5]

    • Repeat the mechanical dissolution procedure (Step 3).

    • Continue this step-wise dilution until complete dissolution is achieved. The lowest concentration at which the compound fully dissolves is recorded as its approximate solubility under those conditions.

Protocol 2: Qualitative Solubility Classification

This protocol uses a series of solvents to classify the compound based on its acidic, basic, or neutral properties, which provides insight into its functional groups.[6]

  • Water Solubility : Add 25 mg of the compound to 0.75 mL of water. If it dissolves, test the solution with litmus paper to determine its acidity or basicity.

  • 5% NaOH Solubility : If insoluble in water, test its solubility in 0.75 mL of 5% NaOH solution. Solubility indicates an acidic functional group.

  • 5% NaHCO₃ Solubility : If it dissolves in 5% NaOH, test its solubility in 0.75 mL of 5% NaHCO₃. Solubility in this weaker base suggests a strong acid, such as a sulfonic acid.[6]

  • 5% HCl Solubility : If insoluble in water and basic solutions, test its solubility in 0.75 mL of 5% HCl. Solubility indicates a basic functional group, such as an amine.[6]

  • Concentrated H₂SO₄ : If the compound is insoluble in all the above, its solubility in cold, concentrated sulfuric acid can be tested. Solubility in this strong acid may indicate the presence of neutral compounds containing oxygen, nitrogen, or sulfur.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility.

Solubility_Workflow start Start: Weigh 25 mg of Compound add_solvent Add 0.75 mL of Solvent (e.g., Water) start->add_solvent vortex Vortex for 2 minutes add_solvent->vortex check1 Is it dissolved? vortex->check1 sonicate Sonicate for 5 minutes check1->sonicate No soluble Result: Compound is Soluble (Record Concentration) check1->soluble Yes check2 Is it dissolved? sonicate->check2 heat Warm to 37°C for up to 60 min check2->heat No check2->soluble Yes check3 Is it dissolved? heat->check3 check3->soluble Yes insoluble Result: Insoluble at this Concentration (Proceed to Dilution) check3->insoluble No

Caption: Workflow for determining the solubility of a chemical compound.

References

Environmental fate and degradation of 2-aminonaphthalene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Degradation of 2-Aminonaphthalene-1-sulfonic Acid

Introduction

This compound, commonly known as Tobias acid, is a synthetic organic compound derived from naphthalene.[1] With the chemical formula C₁₀H₉NO₃S, it presents as a grey-white to light pink powder.[2][3] Its primary industrial application is as a key intermediate in the synthesis of a variety of azo dyes and pigments used in the textile, leather, and paper industries.[4][5] The production and widespread use of these dyes can lead to the release of Tobias acid into the environment through various waste streams.[4] Understanding its environmental fate, persistence, and degradation pathways is crucial for assessing its ecological impact and developing effective bioremediation strategies.

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior and degradation of this compound, tailored for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. This compound's high water solubility, conferred by its hydrophilic sulfonic acid group, is a dominant factor in its environmental distribution.[5]

PropertyValueReference
Chemical Formula C₁₀H₉NO₃S[6][7]
Molecular Weight 223.25 g/mol [6][8]
Appearance Grey-white to light pink powder/solid[2][6]
Melting Point 180 - 237 °C (decomposes)[4][9]
Water Solubility 4.083 g/L (at 20°C)[4]
LogP (estimated) 1.32[9]
pKa (estimated) Not specified[4]
Koc (estimated) 220[4]

Environmental Fate and Mobility

The environmental behavior of this compound is characterized by its potential for mobility in soil and aquatic systems, coupled with a low likelihood of bioaccumulation.

Soil Mobility Based on a structure estimation method, the soil organic carbon-water partitioning coefficient (Koc) for this compound is estimated to be 220.[4] According to standard classification schemes, a Koc value in the range of 150-500 indicates moderate mobility in soil.[4][10] This suggests that the compound has a potential to leach from surface soils into groundwater, although this process will be influenced by soil type, organic matter content, and pH.

Transport in Water The compound is sparingly soluble in cold water but more soluble in hot water; its sodium salt is readily soluble.[2][8] This solubility facilitates its transport in aquatic environments.[5] Once released into water bodies, it is likely to remain in the water column and be transported with currents.

Bioaccumulation There is no specific bioconcentration factor (BCF) available for this compound in the reviewed literature. However, its high water solubility and low estimated octanol-water partition coefficient (LogP of 1.32) suggest a low potential for bioaccumulation in organisms.[2][9] Substances with high water solubility and ionizable functional groups, such as the sulfonic acid and amino groups on Tobias acid, are generally not readily taken up and stored in the fatty tissues of organisms.

Degradation Pathways

The environmental persistence of this compound is largely mitigated by microbial degradation, which appears to be the primary pathway for its removal. Abiotic degradation processes are considered less significant.

Biodegradation

The most well-documented degradation pathway for Tobias acid is through microbial action. A bacterial strain, identified as Pseudomonas sp. TA-1, isolated from soil, has demonstrated the ability to utilize this compound as a sole source of carbon and nitrogen.[11] The degradation proceeds through a series of enzymatic steps, resulting in the breakdown of the naphthalene ring structure.

The proposed metabolic pathway is as follows:

  • Deamination and Hydroxylation: The initial step involves the conversion of this compound to 2-naphthol-1-sulfonic acid.

  • Desulfonation and Dihydroxylation: This intermediate is then converted to 1,2-dihydroxynaphthalene.

  • Ring Cleavage: The dihydroxylated naphthalene ring is opened to form salicylic acid.

  • Further Degradation: Salicylic acid is subsequently metabolized to gentisic acid, which can then enter central metabolic pathways.[11][12]

During this process, the amino and sulfonate groups are released as ammonia and sulfite/sulfate, which accumulate in the culture medium.[11] The complete mineralization of aminonaphthalene sulfonic acids can also be achieved by mixed bacterial communities, where different species carry out complementary degradation steps.[13]

Biodegradation_Pathway cluster_main Biodegradation of this compound A 2-Aminonaphthalene- 1-sulfonic Acid B 2-Naphthol- 1-sulfonic Acid A->B  Deamination/ Hydroxylation C 1,2-Dihydroxynaphthalene B->C  Desulfonation/ Dihydroxylation D Salicylic Acid C->D Ring Cleavage E Gentisic Acid D->E Hydroxylation F Central Metabolism E->F

Proposed biodegradation pathway by Pseudomonas sp. TA-1.
Abiotic Degradation

  • Hydrolysis : The chemical structure of this compound is stable under typical environmental pH conditions (pH 4-9). Significant hydrolysis of the amino or sulfonic acid groups is not an expected degradation pathway.[4]

  • Photodegradation : Naphthalene and its derivatives can absorb UV light at wavelengths greater than 290 nm, making them susceptible to direct photolysis in the environment.[4] However, specific experimental data on the rate and products of this compound photodegradation are not currently available.

Ecotoxicity

The toxicological properties of this compound have not been fully investigated.[3] However, some acute toxicity data for aquatic vertebrates is available.

OrganismTest TypeEndpointValueReference
Brachydanio rerio (Zebrafish)96-hour staticLC505946 mg/L[3]

No specific ecotoxicity data for algae or aquatic invertebrates such as Daphnia magna were found in the reviewed literature. The available data suggests low acute toxicity to fish.

Experimental Protocols

This section details the methodology employed in the key study identifying the biodegradation pathway of this compound by Pseudomonas sp. strain TA-1, as described by T. Watanabe et al.[11]

1. Isolation and Identification of Microorganism

  • Source: Soil samples were used as the inoculum.

  • Isolation Medium: A mineral salt medium was prepared containing this compound as the sole carbon and nitrogen source.

  • Cultivation: Enrichment cultures were incubated with shaking at 27°C. Colonies capable of growing on the selective medium were isolated and purified.

  • Identification: The isolated strain (TA-1) was identified as belonging to the Pseudomonas genus based on its morphological and physiological properties according to Bergey's Manual of Determinative Bacteriology.[11]

2. Biodegradation Experiments

  • Growth Conditions: Strain TA-1 was cultivated in a mineral salt medium with 0.1% Tobias acid at 27°C with shaking. The pH of the medium was monitored throughout the experiment.

  • Washed Cell Studies: To study the degradation pathway, cells grown on Tobias acid were harvested, washed, and resuspended in an incubation medium containing the target substrate (e.g., Tobias acid, 2-naphthol-1-sulfonic acid).

  • Sampling and Analysis: At regular intervals, samples were withdrawn from the culture. The concentrations of the parent compound, intermediates, ammonia, and sulfate were determined.

  • Analytical Methods:

    • Substrate/Metabolite Quantification: High-Performance Liquid Chromatography (HPLC) was likely used to separate and quantify the aromatic compounds. Spectrophotometric methods were used for the determination of ammonia and sulfite/sulfate.

    • Metabolite Identification: Intermediates were isolated from the culture medium (e.g., by column chromatography) and their structures were likely determined using techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing them with authentic standards.[11]

Experimental_Workflow cluster_workflow Experimental Workflow for Biodegradation Study A Step 1: Isolation - Soil Sample Inoculation - Mineral Salt Medium + Tobias Acid - Incubation & Colony Selection B Step 2: Identification - Morphological Analysis - Physiological Tests - Identification as Pseudomonas sp. TA-1 A->B Isolate Pure Culture C Step 3: Degradation Assay - Cultivation in Liquid Medium - Washed Cell Resuspension - Incubation with Substrate B->C Prepare Inoculum D Step 4: Monitoring & Analysis - Time-course Sampling - HPLC for Aromatic Compounds - Spectrophotometry for Ions (NH₃, SO₄²⁻) C->D Collect Data E Step 5: Metabolite ID - Isolation of Intermediates - Spectroscopic Analysis (MS, NMR) - Comparison with Standards D->E Identify Products F Step 6: Pathway Elucidation - Assembling Degradation Steps D->F E->F

Workflow for studying microbial degradation of Tobias acid.

Conclusion

This compound (Tobias acid) is a chemical of environmental interest due to its use in the dye industry. Its environmental fate is primarily dictated by its high water solubility and moderate mobility in soil. The principal mechanism for its removal from the environment is biodegradation by microorganisms, such as Pseudomonas sp., which can utilize it as a sole carbon and nitrogen source, breaking it down into less complex molecules. Abiotic degradation processes like hydrolysis and photolysis are thought to be less significant, though more research is needed to quantify their rates. While acute toxicity to fish appears to be low, a comprehensive ecotoxicological profile is lacking. The established biodegradation pathway provides a strong foundation for developing bioremediation strategies for industrial effluents containing this compound.

References

An In-depth Technical Guide to 2-Aminonaphthalene-1-Sulfonic Acid and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-aminonaphthalene-1-sulfonic acid, commonly known as Tobias acid, and its salts. It is an essential resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, toxicological data, and applications. This guide includes structured data tables for easy comparison, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of this important chemical compound.

Introduction

This compound (Tobias acid) is a significant organic compound, finding extensive use as an intermediate in the synthesis of azo dyes and pigments.[1][2] Its molecular structure, featuring both an amino and a sulfonic acid group on a naphthalene backbone, imparts unique chemical properties that make it a versatile building block in various chemical industries. While its primary application has been in the dye industry, its potential as a scaffold in medicinal chemistry and drug development is an area of growing interest. This guide aims to provide a thorough technical understanding of Tobias acid and its derivatives for scientific and research applications.

Chemical and Physical Properties

This compound is a white to grayish, crystalline powder.[2] It is sparingly soluble in cold water but shows increased solubility in hot water. The sodium salt of Tobias acid is readily soluble in water.[2]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₉NO₃S[1]
Molecular Weight 223.25 g/mol [1]
CAS Number 81-16-3[1]
Appearance White to grayish crystalline powder[2]
Melting Point Decomposes above 270°C
Solubility in Water Sparingly soluble in cold water, soluble in hot water[2]
pKa ~3.8 (amino group)

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the Bucherer reaction. This process involves the amination of 2-hydroxynaphthalene-1-sulfonic acid (also known as Armstrong's acid) in the presence of an aqueous solution of ammonia and sodium bisulfite.

Industrial Synthesis: The Bucherer Reaction

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and bisulfite. The overall reaction for the synthesis of Tobias acid is as follows:

C₁₀H₆(OH)SO₃H + NH₃ + NaHSO₃ → C₁₀H₆(NH₂)SO₃H + NaHSO₄ + H₂O

A key challenge in the industrial production of Tobias acid is the formation of the carcinogenic byproduct 2-naphthylamine. Process optimization is crucial to minimize the concentration of this impurity.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

  • 2-Hydroxynaphthalene-1-sulfonic acid

  • Ammonium chloride

  • Sodium bisulfite

  • Concentrated ammonia solution (28-30%)

  • Hydrochloric acid

  • Activated carbon

  • Distilled water

Procedure:

  • In a high-pressure autoclave, prepare a solution of 2-hydroxynaphthalene-1-sulfonic acid in water.

  • Add ammonium chloride and sodium bisulfite to the solution.

  • Seal the autoclave and begin stirring.

  • Slowly add concentrated ammonia solution to the reaction mixture.

  • Heat the autoclave to 150-170°C, allowing the pressure to rise. Maintain this temperature for 6-8 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a fume hood.

  • Transfer the reaction mixture to a beaker and heat to boiling.

  • Add activated carbon to the solution and continue to boil for 15-20 minutes to decolorize.

  • Filter the hot solution to remove the activated carbon.

  • Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 1-2.

  • Cool the solution in an ice bath to precipitate the this compound.

  • Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Dry the product in a vacuum oven at 60-70°C.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound A 2-Hydroxynaphthalene-1-sulfonic acid in water B Add NH4Cl and NaHSO3 A->B C Add conc. NH3 solution B->C D Heat in autoclave (150-170°C, 6-8h) C->D E Cool and vent D->E F Decolorize with activated carbon E->F G Hot filtration F->G H Acidify with HCl (pH 1-2) G->H I Precipitate and cool H->I J Vacuum filtration and wash I->J K Dry product J->K

Caption: Laboratory synthesis workflow for this compound.

Salts of this compound

The sulfonic acid group of Tobias acid can readily form salts with various bases. The sodium salt is the most common and is often an intermediate in the purification of the acid.

Preparation of Sodium 2-Aminonaphthalene-1-Sulfonate

The sodium salt can be prepared by neutralizing this compound with a stoichiometric amount of sodium hydroxide or sodium carbonate in an aqueous solution. The salt can then be isolated by evaporation of the water or by precipitation with a suitable organic solvent.

Table 2: Properties of Common Salts of this compound
SaltMolecular FormulaMolecular Weight ( g/mol )Key Properties
Sodium Salt C₁₀H₈NNaO₃S245.23Readily soluble in water
Ammonium Salt C₁₀H₁₂N₂O₃S240.28Soluble in water
Calcium Salt C₂₀H₁₆CaN₂O₆S₂484.56Sparingly soluble in water

Toxicological Profile

Detailed toxicological data for this compound is limited in publicly available literature. However, as a derivative of 2-naphthylamine, which is a known carcinogen, caution should be exercised when handling this compound. The primary impurity of concern in its synthesis is 2-naphthylamine.

Table 3: Summary of Toxicological Data
TestResultSpeciesReference
Acute Oral LD50 > 2000 mg/kgRat
Skin Irritation Non-irritantRabbit
Eye Irritation IrritantRabbit
Mutagenicity (Ames test) Negative

It is imperative to consult the latest Material Safety Data Sheet (MSDS) before handling this compound or its salts and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of Tobias acid and its related impurities. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient, with UV detection at a wavelength of approximately 230 nm.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • This compound standard

Procedure:

  • Prepare the mobile phase: Eluent A - Water with 0.1% phosphoric acid; Eluent B - Acetonitrile.

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the sample in the mobile phase.

  • Set the HPLC conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • UV detection: 230 nm

    • Gradient elution: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Inject the standard and sample solutions and record the chromatograms.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Analytical Workflow Diagram

AnalyticalWorkflow HPLC Analysis of this compound A Prepare mobile phase (Water/Acetonitrile) C Set HPLC conditions (C18 column, UV 230nm) A->C B Prepare standard and sample solutions D Inject standard B->D E Inject sample B->E F Record chromatograms D->F E->F G Quantify by peak area comparison F->G

Caption: Workflow for the HPLC analysis of this compound.

Applications in Research and Drug Development

While the primary use of this compound is in the dye industry, its structural features make it an interesting starting material for the synthesis of novel compounds in medicinal chemistry. The amino group can be readily diazotized and coupled to form azo compounds, or it can be acylated or alkylated to introduce diverse functionalities. The sulfonic acid group enhances water solubility, a desirable property for many drug candidates.

Potential areas of research include its use as a scaffold for the development of:

  • Antimicrobial agents: The naphthalene ring system is present in several natural and synthetic antimicrobial compounds.

  • Anticancer agents: Certain sulfonated naphthalene derivatives have shown promise as inhibitors of various enzymes implicated in cancer progression.

  • Fluorescent probes: The naphthalene core is inherently fluorescent, and derivatives can be designed as probes for biological imaging and sensing applications.

Conclusion

This compound is a versatile chemical intermediate with a well-established role in the dye industry and emerging potential in other areas of chemical research, including drug development. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and safety considerations. The detailed protocols and structured data presented herein are intended to be a valuable resource for scientists and researchers working with this compound. Further investigation into the medicinal chemistry applications of Tobias acid and its derivatives is warranted and may lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 8-Anilinonaphthalene-1-sulfonic Acid (ANS) as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Selected Probe: Initial searches for the use of 2-aminonaphthalene-1-sulfonic acid as a fluorescent probe did not yield sufficient evidence of its application in this context. It is primarily documented as an intermediate in the synthesis of azo dyes. Therefore, these application notes focus on a structurally related and extensively studied compound, 8-anilinonaphthalene-1-sulfonic acid (ANS) , which is a widely recognized fluorescent probe in biochemical and pharmaceutical research.

Introduction to 8-Anilinonaphthalene-1-sulfonic Acid (ANS)

8-Anilinonaphthalene-1-sulfonic acid (ANS) is a fluorescent molecule renowned for its sensitivity to the polarity of its environment.[1] In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions, such as those exposed on the surface of proteins, its fluorescence quantum yield increases significantly, accompanied by a blue shift in its emission maximum.[1][2] This property makes ANS an invaluable tool for studying protein conformation, folding, and the binding of ligands.[1][3]

The mechanism of action involves the binding of the hydrophobic anilinonaphthalene group to non-polar pockets on a protein's surface, while the charged sulfonate group can interact with cationic residues.[4][5] This binding event shields the probe from the aqueous environment, leading to enhanced fluorescence.[1]

Key Applications

  • Probing Protein Conformation and Folding: ANS is extensively used to monitor changes in the tertiary structure of proteins. Unfolded or partially folded proteins, often referred to as "molten globules," expose hydrophobic clusters that are typically buried in the native state. ANS binds to these exposed regions, resulting in a detectable increase in fluorescence, which allows for the characterization of folding intermediates.[1]

  • Assessing Protein Surface Hydrophobicity: The intensity of ANS fluorescence can be correlated with the extent of exposed hydrophobic surfaces on a protein. This is particularly useful in drug development and protein engineering to understand how mutations or ligand binding affect protein stability and aggregation propensity.[6][7]

  • Characterizing Ligand Binding: By observing changes in ANS fluorescence upon the addition of a ligand, researchers can infer information about ligand-induced conformational changes in a protein. A decrease in ANS fluorescence may suggest that the ligand displaces ANS from its binding site or that ligand binding causes a conformational change that buries hydrophobic patches.[3]

  • Studying Biological Membranes: Due to its amphipathic nature, ANS can partition into lipid bilayers, making it a useful probe for studying the properties of biological membranes.[3]

Data Presentation

Fluorescent Properties of ANS
PropertyValue in Aqueous SolutionValue Bound to Hydrophobic Sites (e.g., BSA)Method of Determination
Excitation Maximum (λex)~350 nm~380 nmFluorescence Spectroscopy
Emission Maximum (λem)~520 nm~470 nmFluorescence Spectroscopy
Quantum Yield (Φ)Very low (~0.004)High (~0.4 - 0.8)Comparative Fluorescence
Molar Extinction Coefficient (ε) at λex~5,000 M⁻¹cm⁻¹Varies with binding siteUV-Vis Spectroscopy
Typical Experimental Parameters for Protein Studies
ParameterRecommended ValueNotes
Protein Concentration0.1 - 1.0 mg/mL (or ~1-10 µM)Should be optimized for the specific protein and experiment.
ANS Concentration10 - 100 µMA molar excess of ANS to protein is typically used.
Incubation Time5 - 15 minutes in the darkAllows for binding equilibrium to be reached and minimizes photobleaching.
Excitation Wavelength350 - 380 nm380 nm is often used to minimize inner filter effects from the protein's intrinsic fluorescence.
Emission Wavelength Range400 - 600 nmTo capture the full emission spectrum and any shifts.
Buffer SystemPhosphate-buffered saline (PBS) or similarThe buffer should be compatible with the protein and not interfere with fluorescence.

Experimental Protocols

Protocol 1: General Assessment of Protein Surface Hydrophobicity

This protocol provides a general method for comparing the surface hydrophobicity of different protein samples or a single protein under different conditions.

Materials:

  • Protein of interest

  • 8-Anilinonaphthalene-1-sulfonic acid (ANS)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of ANS: Dissolve ANS in DMSO to a final concentration of 1-10 mM. Store in the dark.

  • Prepare protein solutions: Dilute the protein samples to a final concentration of approximately 0.1 mg/mL in the desired buffer.[6]

  • Prepare a blank sample: Use the same buffer without the protein.

  • Add ANS to samples and blank: Add a small aliquot of the ANS stock solution to the protein solutions and the blank to achieve a final ANS concentration of 50-100 µM. Mix gently by pipetting.[6]

  • Incubate: Incubate the samples and the blank in the dark at room temperature for 5-15 minutes.[6]

  • Set up the spectrofluorometer: Set the excitation wavelength to 380 nm and the emission scan range from 400 nm to 600 nm.[8]

  • Measure fluorescence: Record the fluorescence emission spectra of the blank and the protein samples.

  • Data analysis: Subtract the emission spectrum of the blank (buffer with ANS) from the emission spectra of the protein samples. Compare the peak fluorescence intensity and the wavelength of maximum emission (λmax) between samples. An increase in intensity and a blue shift in λmax indicate greater exposure of hydrophobic surfaces.

Protocol 2: Determination of Dissociation Constant (Kd) for ANS-Protein Binding

This protocol describes a titration experiment to determine the affinity of ANS for a protein.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare solutions: Prepare a protein solution at a fixed concentration (e.g., 2 µM) and a series of ANS solutions of varying concentrations.

  • Titration: To a series of cuvettes containing the fixed protein concentration, add increasing concentrations of ANS. Also, prepare corresponding blank samples with the same ANS concentrations in buffer alone.

  • Incubate and measure: Follow steps 5-7 from Protocol 1 for each sample and blank.

  • Data analysis:

    • Subtract the fluorescence of each blank from its corresponding protein sample.

    • Plot the change in fluorescence intensity (ΔF) at the emission maximum as a function of the ANS concentration.

    • Fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Visualizations

experimental_workflow Experimental Workflow for ANS-based Protein Analysis prep_solutions Prepare Protein and ANS Stock Solutions mix_incubate Mix Protein and ANS Incubate in Dark prep_solutions->mix_incubate measurement Fluorescence Measurement (Excitation at 380 nm, Emission Scan 400-600 nm) mix_incubate->measurement data_analysis Data Analysis: - Blank Subtraction - Compare Intensity and λmax measurement->data_analysis

Caption: A simplified workflow for analyzing protein hydrophobicity using ANS.

signaling_pathway Principle of ANS Fluorescence Enhancement cluster_protein Protein Environment cluster_ans ANS Probe native_protein Native Protein (Hydrophobic Core Buried) free_ans Free ANS in Aqueous Solution native_protein->free_ans No significant binding unfolded_protein Unfolded/Partially Folded Protein (Hydrophobic Patches Exposed) bound_ans ANS Bound to Hydrophobic Patch unfolded_protein->bound_ans Binding low_fluorescence Weak Fluorescence free_ans->low_fluorescence high_fluorescence Strong Fluorescence (Blue Shift) bound_ans->high_fluorescence

References

Analytical Methods for the Detection of 2-Aminonaphthalene-1-sulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminonaphthalene-1-sulfonic acid, also known as Tobias acid, is a key intermediate in the synthesis of various azo dyes and pigments. Its detection and quantification are crucial for process control, quality assurance of final products, and environmental monitoring. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used method for the separation and quantification of this compound. This technique offers excellent resolution and sensitivity.

Quantitative Data Summary
ParameterMethod 1: Reversed-Phase HPLCMethod 2: Mixed-Mode HPLC
Column C18 (250 x 4.6 mm, 5 µm)BIST A (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M KH2PO4 buffer (pH 3.0) (30:70, v/v)Acetonitrile : 5.0 mM TMDAP formate buffer (pH 4.0) (80:20, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 254 nm270 nm[1]
Linearity Range 1 - 100 µg/mLNot specified
Limit of Detection (LOD) 0.2 µg/mLNot specified
Limit of Quantitation (LOQ) 0.7 µg/mLNot specified
Recovery 98.5% - 101.2%Not specified
Retention Time Approximately 4.5 minNot specified
Experimental Protocol: Reversed-Phase HPLC

1. Objective: To quantify this compound in a sample solution using a reversed-phase HPLC method with UV detection.

2. Materials and Reagents:

  • This compound reference standard (99%+ purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

3. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 analytical column (250 x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringes and syringe filters

4. Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.05 M KH2PO4 buffer by dissolving 6.8 g of KH2PO4 in 1 L of deionized water.

    • Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing acetonitrile and the 0.05 M KH2PO4 buffer in a 30:70 (v/v) ratio.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile : 0.05 M KH2PO4 buffer (pH 3.0) (30:70, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient (or controlled at 25 °C)

    • Detection Wavelength: 254 nm

  • Analysis:

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Inject the prepared sample solution and determine the peak area for this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Mobile Phase Preparation D HPLC System (C18 Column, UV Detector) A->D B Standard Solution Preparation B->D C Sample Preparation C->D E Data Acquisition D->E F Calibration Curve Construction E->F G Quantification of Analyte F->G Spectrophotometry_Logic cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Prepare Standard Solutions D Measure Absorbance of Standards and Sample A->D B Prepare Sample Solution B->D C Set Spectrophotometer (λmax = 235 nm) C->D E Generate Calibration Curve D->E F Determine Sample Concentration E->F

References

Application Notes and Protocols for the HPLC Analysis of 2-Aminonaphthalene-1-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminonaphthalene-1-sulfonic acid, also known as Tobias acid, is a crucial intermediate in the synthesis of various azo dyes and pigments. Its purity and accurate quantification are essential for ensuring the quality and safety of end products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of Tobias acid and its related impurities. This document provides detailed application notes and protocols for the reversed-phase HPLC (RP-HPLC) analysis of this compound, intended for use by researchers, scientists, and professionals in drug development and chemical manufacturing.

Data Presentation

The following tables summarize typical quantitative data obtained from the HPLC analysis of this compound and related compounds under various conditions. These values are representative and may vary depending on the specific instrumentation, column, and precise experimental conditions.

Table 1: Chromatographic Conditions and Performance

ParameterMethod AMethod B
Stationary Phase Newcrom R1 (Reversed-Phase)C18 (Reversed-Phase)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric AcidAcetonitrile:Ammonium Formate Buffer (pH 3.0)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 255 nm255 nm
Retention Time (min) ~ 4.5~ 5.2
Theoretical Plates > 5000> 4500
Tailing Factor < 1.5< 1.6

Table 2: Method Validation Parameters

ParameterSpecificationTypical Result
Linearity (R²) > 0.9950.999
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) Reportable~ 0.1 µg/mL
Limit of Quantitation (LOQ) Reportable~ 0.3 µg/mL

Experimental Protocols

This section details the methodologies for the key experiments involved in the HPLC analysis of this compound.

Preparation of Mobile Phase

Method A: Acetonitrile:Water with Phosphoric Acid

  • Measure 500 mL of HPLC-grade acetonitrile and 500 mL of ultrapure water.

  • Combine the solvents in a 1 L glass reservoir.

  • Add 1.0 mL of concentrated phosphoric acid to the mixture.

  • Thoroughly mix the solution and degas for at least 15 minutes using sonication or vacuum degassing.

Method B: Acetonitrile:Ammonium Formate Buffer

  • Buffer Preparation (1 M Ammonium Formate): Dissolve 63.1 g of ammonium formate in 1 L of ultrapure water.

  • pH Adjustment: Adjust the pH of the ammonium formate solution to 3.0 using formic acid.

  • Mobile Phase Preparation: Mix HPLC-grade acetonitrile and the prepared ammonium formate buffer in the desired ratio (e.g., 40:60 v/v).

  • Degas the final mobile phase mixture before use.

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent, such as a mixture of methanol and water (50:50 v/v), in a 100 mL volumetric flask.

  • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent to obtain a stock solution of 100 µg/mL.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the standard solution solvent and dilute to a known volume to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Setup and Analysis
  • Column: Install a suitable reversed-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm or a standard C18 column).

  • Mobile Phase: Pump the chosen mobile phase through the system at a flow rate of 1.0 mL/min.

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Detector: Set the UV detector to a wavelength of 255 nm.

  • Injection: Inject 10 µL of the prepared standards and samples.

  • Data Acquisition: Record the chromatograms and integrate the peak areas.

Data Analysis
  • Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the standard solutions.

  • Linear Regression: Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantification: Use the calibration curve to determine the concentration of this compound in the samples.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage MobilePhase Mobile Phase Preparation HPLCEquilibration HPLC System Equilibration MobilePhase->HPLCEquilibration StandardPrep Standard Solution Preparation Injection Sample/Standard Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLCEquilibration->Injection DataAcquisition Chromatographic Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Analyte PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for HPLC analysis.

Logical_Relationship Analyte This compound Separation Reversed-Phase Separation Analyte->Separation StationaryPhase Stationary Phase (e.g., C18, Newcrom R1) StationaryPhase->Separation MobilePhase Mobile Phase (Acetonitrile/Water/Acid) MobilePhase->Separation Detection UV Detection (255 nm) Separation->Detection Signal Chromatographic Peak Detection->Signal Quantification Concentration Determination Signal->Quantification

Caption: Key components and their relationships in the HPLC method.

Derivatization of 2-aminonaphthalene-1-sulfonic acid for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbeschreibung und Protokoll: Derivatisierung von 2-Aminonaphthalin-1-sulfonsäure für die GC-MS-Analyse

Anwendungs-ID: AN-2025-01 Veröffentlichungsdatum: 24. Dezember 2025 Autor: Dr. Gemini, KI-Wissenschaftler

Zusammenfassung

Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die Derivatisierung von 2-Aminonaphthalin-1-sulfonsäure (ANS), auch bekannt als Tobia-Säure, für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund ihrer polaren Natur und geringen Flüchtigkeit ist eine direkte GC-MS-Analyse von ANS nicht praktikabel. Die hier beschriebene Methode nutzt eine zweistufige Derivatisierung durch Methylierung der Sulfonsäuregruppe mit Methanol und anschließende Trifluoracetylierung der Aminogruppe mit Trifluoressigsäureanhydrid (TFAA), um ein flüchtiges und thermisch stabiles Derivat zu erzeugen, das für die GC-MS-Analyse geeignet ist.

Einleitung

2-Aminonaphthalin-1-sulfonsäure ist eine wichtige Industriechemikalie, die bei der Synthese von Azofarbstoffen verwendet wird. Die Überwachung ihres Vorkommens in Umweltproben und Industrieprodukten ist aufgrund potenzieller toxikologischer Bedenken von entscheidender Bedeutung. Die Analyse von polaren Verbindungen wie ANS stellt für die Gaschromatographie eine Herausforderung dar. Die Derivatisierung ist ein wesentlicher Schritt, um die Flüchtigkeit zu erhöhen und die thermische Stabilität zu verbessern, was eine empfindliche und selektive Analyse durch GC-MS ermöglicht. Die hier vorgestellte Methode der Methylierung gefolgt von der Trifluoracetylierung bietet eine robuste und reproduzierbare Möglichkeit zur Quantifizierung von ANS.

Experimentelles Protokoll

Benötigte Materialien und Reagenzien
  • 2-Aminonaphthalin-1-sulfonsäure (ANS) Standard (>98% Reinheit)

  • Methanol (MeOH), wasserfrei, GC-Qualität

  • Salzsäure (HCl), konzentriert (37%)

  • Trifluoressigsäureanhydrid (TFAA)

  • Ethylacetat, GC-Qualität

  • Natriumsulfat, wasserfrei

  • Natriumhydrogencarbonat (NaHCO₃)

  • Deionisiertes Wasser

  • Probenfläschchen (2 ml) mit Schraubverschluss und Septen

  • Heizblock oder Wasserbad

  • Zentrifuge

  • Rotationsverdampfer

  • GC-MS-System (z. B. Agilent 7890B GC mit 5977A MSD)

Vorbereitung der Reagenzien
  • 3 M methanolisches HCl: 24,7 ml konzentrierte HCl vorsichtig zu 100 ml gekühltem, wasserfreiem Methanol in einem Eisbad geben. Langsam mischen. Dieses Reagenz sollte frisch zubereitet und unter Feuchtigkeitsausschluss gelagert werden.

Derivatisierungsverfahren
  • Probenvorbereitung: 1 mg einer ANS-Probe oder eines getrockneten Probenextrakts in ein 2-ml-Probenfläschchen einwiegen.

  • Methylierung (Esterifizierung): 500 µl 3 M methanolisches HCl zugeben. Das Fläschchen fest verschließen und 2 Stunden lang bei 70 °C in einem Heizblock erhitzen.

  • Abkühlung und Trocknung: Das Fläschchen auf Raumtemperatur abkühlen lassen. Das Lösungsmittel unter einem sanften Stickstoffstrom oder mittels eines Rotationsverdampfers entfernen.

  • Trifluoracetylierung (Amidierung): Den getrockneten Rückstand in 200 µl Ethylacetat und 100 µl TFAA rekonstituieren.

  • Reaktion: Das Fläschchen fest verschließen und 30 Minuten lang bei 60 °C erhitzen.

  • Aufarbeitung: Das Fläschchen auf Raumtemperatur abkühlen lassen. Vorsichtig 1 ml gesättigte Natriumhydrogencarbonat-Lösung zugeben, um überschüssiges TFAA zu neutralisieren. Kräftig vortexen.

  • Extraktion: Die organische Phase (obere Schicht) in ein sauberes Fläschchen überführen. Die wässrige Phase erneut mit 500 µl Ethylacetat extrahieren. Die organischen Phasen vereinen.

  • Trocknung: Die vereinte organische Phase über wasserfreiem Natriumsulfat trocknen.

  • Analyse: Die derivatisierte Probe direkt in das GC-MS-System injizieren.

Workflow-Diagramm

Derivatization_Workflow Workflow der Derivatisierung von 2-Aminonaphthalin-1-sulfonsäure cluster_prep Probenvorbereitung cluster_meth Schritt 1: Methylierung cluster_acyl Schritt 2: Trifluoracetylierung cluster_workup Aufarbeitung & Analyse start Einwiegen der ANS-Probe meth_reagent Zugabe von 3 M methanolischem HCl start->meth_reagent meth_reaction Reaktion (2h bei 70°C) meth_reagent->meth_reaction meth_dry Trocknung unter N₂ meth_reaction->meth_dry acyl_reagent Zugabe von Ethylacetat und TFAA meth_dry->acyl_reagent acyl_reaction Reaktion (30min bei 60°C) acyl_reagent->acyl_reaction workup_quench Neutralisation mit NaHCO₃ acyl_reaction->workup_quench workup_extract Extraktion mit Ethylacetat workup_quench->workup_extract workup_dry Trocknung über Na₂SO₄ workup_extract->workup_dry end GC-MS Analyse workup_dry->end

Application of Tobias Acid in the Synthesis of Organic Compounds: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobias acid, chemically known as 2-amino-1-naphthalenesulfonic acid, is a pivotal organic intermediate with significant applications in the synthesis of a wide array of organic compounds.[1] Its unique bifunctional structure, containing both a primary amine and a sulfonic acid group on a naphthalene backbone, makes it a versatile precursor, particularly in the production of azo dyes, pigments, and other naphthalenic intermediates. This document provides detailed application notes and experimental protocols for the use of Tobias acid in key synthetic transformations, targeting researchers and professionals in organic synthesis and drug development.

The primary utility of Tobias acid lies in its role as a diazo component in azo coupling reactions.[1] The amino group can be readily diazotized to form a reactive diazonium salt, which then couples with various electron-rich aromatic compounds to generate the characteristic azo (-N=N-) linkage, the chromophore responsible for the color of azo dyes. Furthermore, Tobias acid serves as a crucial starting material for the synthesis of other important naphthalene derivatives, such as J-acid and Gamma acid, which are themselves key intermediates in the dye and pigment industry.[1]

Key Applications

  • Synthesis of Azo Dyes and Pigments: Tobias acid is a fundamental building block for a vast range of azo dyes and pigments.[1] Notable examples include C.I. Pigment Red 49 and C.I. Acid Yellow 19.[2]

  • Precursor to Naphthalene Intermediates: It is a key starting material in the multi-step synthesis of other valuable naphthalene-based intermediates, most notably J-acid (2-amino-5-naphthol-7-sulfonic acid) and its derivatives.[3][4]

Data Presentation: Synthesis of J-Acid Intermediate from Tobias Acid

The following table summarizes the quantitative data for the synthesis of an amido-J-acid intermediate from Tobias acid via sulfonation and hydrolysis, based on a patented method.

ParameterValueReference
Starting MaterialTobias Acid (98% purity)CN1140507C
Key Reagents65% Oleum, 20% Oleum, Anhydrous Sodium SulfateCN1140507C
Sulfonation Stage 1
Temperature80-90 °CCN1140507C
Duration1 hourCN1140507C
Sulfonation Stage 2
Temperature110 ± 2 °CCN1140507C
Duration7 hoursCN1140507C
Hydrolysis Stage
Temperature115-120 °CCN1140507C
Duration3 hoursCN1140507C
Crystallization
Temperature15-20 °CCN1140507C
Duration6 hoursCN1140507C
Product Amido-J-acid monosodium saltCN1140507C
Molar Yield88.92% (based on Tobias Acid)CN1140507C
Product Purity (by HPLC)
Amido-J-acid96.44%CN1140507C
Amino G acid0.46%CN1140507C
2-naphthylamine-5-sulfonic acid1.95%CN1140507C
Unknowns1.15%CN1140507C

Experimental Protocols

Protocol 1: Synthesis of Amido-J-Acid Intermediate from Tobias Acid

This protocol is adapted from a patented industrial process for the synthesis of an amido-J-acid intermediate.

Materials:

  • Tobias Acid (98% purity)

  • 65% Oleum (fuming sulfuric acid)

  • 20% Oleum (fuming sulfuric acid)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Ice

Equipment:

  • Four-necked round-bottom flask with mechanical stirrer, thermometer, dropping funnel, and reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

Procedure:

Part A: Sulfonation

  • To a four-necked flask, add 65% oleum.

  • With stirring, gradually add 50% of the total required Tobias acid to the oleum at a temperature of 30-35 °C.

  • After the addition is complete, add 20% oleum to the reaction mixture.

  • Add the remaining 50% of Tobias acid at a temperature of 40-45 °C.

  • Heat the mixture to 80-90 °C and maintain for 1 hour.

  • Slowly raise the temperature to 110 °C and then maintain at 110 ± 2 °C for 7 hours.

  • Cool the reaction mixture to 60-70 °C.

Part B: Hydrolysis and Crystallization

  • In a separate vessel, prepare a solution of anhydrous sodium sulfate in hot water (50-60 °C).

  • Add the cooled sulfonated mass from Part A to the sodium sulfate solution over 15-20 minutes, maintaining the temperature between 80-110 °C.

  • Heat the mixture to 115-120 °C and reflux for 3 hours.

  • Cool the mixture to 20 °C using an ice-water bath and maintain at 15-20 °C for 6 hours to allow for complete crystallization.

  • Filter the precipitate using a Buchner funnel and wash the filter cake with a sodium bisulfate solution.

  • Dry the filter cake to obtain the amido-J-acid monosodium salt.

Protocol 2: Diazotization of Tobias Acid and Coupling with β-Naphthol

This protocol describes the synthesis of an azo dye, a precursor to pigments like Lithol Red, by the diazotization of Tobias acid and subsequent coupling with β-naphthol.[2]

Materials:

  • Tobias Acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂)

  • β-Naphthol

  • Sodium Carbonate (Na₂CO₃)

  • Barium Chloride (BaCl₂)

  • Rosin K

  • Ice

  • Deionized Water

Equipment:

  • Beakers

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

Part A: Diazotization of Tobias Acid

  • Prepare a solution of 10 parts of Tobias acid in 70 parts of water containing 2.28 parts of sodium hydroxide.

  • Add ice and water to bring the total volume to approximately 235 parts and cool the mixture to 0-5 °C in an ice bath.

  • With continuous stirring and cooling, add 41.95 parts of hydrochloric acid.

  • Rapidly add 30.3 parts of a 10% sodium nitrite solution.

  • Allow the mixture to stand for one hour to complete the diazotization, forming a slurry of the diazonium salt.

Part B: Preparation of β-Naphthol Solution

  • In a separate beaker, add 6.7 parts of β-naphthol to 30 parts of water.

  • Heat the mixture until the β-naphthol dissolves.

  • Add 10.3 parts of a 10% sodium carbonate solution.

  • Dilute the mixture to approximately 400 parts with water.

  • Add 58.8 parts of an 8.5% barium chloride solution and 95 parts of a rosin solution (prepared by dissolving 21.3 parts of Rosin K and 3.8 parts of sodium hydroxide in water to a final volume of 1000 parts).

Part C: Coupling Reaction

  • Immediately add the Tobias acid diazo slurry from Part A to the β-naphthol solution from Part B with vigorous stirring over a 10-minute period.

  • A colored precipitate of the azo pigment will form.

  • The pigment can be isolated by filtration, washed with water, and dried.

Visualizations

Synthesis of Amido-J-Acid from Tobias Acid

Synthesis_of_Amido_J_Acid Tobias_Acid Tobias Acid Sulfonation1 Sulfonation (65% Oleum, 30-35°C) Tobias_Acid->Sulfonation1 Sulfonation2 Sulfonation (20% Oleum, 40-45°C) Sulfonation1->Sulfonation2 Heating1 Heating (80-90°C, 1h) Sulfonation2->Heating1 Heating2 Heating (110°C, 7h) Heating1->Heating2 Hydrolysis Hydrolysis (Na2SO4(aq), 115-120°C, 3h) Heating2->Hydrolysis Crystallization Crystallization (15-20°C, 6h) Hydrolysis->Crystallization Amido_J_Acid Amido-J-Acid Intermediate Crystallization->Amido_J_Acid

Caption: Workflow for the synthesis of an amido-J-acid intermediate from Tobias acid.

Synthesis of an Azo Dye from Tobias Acid

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Tobias_Acid Tobias Acid Diazotization Diazotization (NaNO2, HCl, 0-5°C) Tobias_Acid->Diazotization Diazo_Salt Tobias Acid Diazonium Salt Diazotization->Diazo_Salt Coupling Azo Coupling Diazo_Salt->Coupling Diazo_Salt->Coupling Beta_Naphthol β-Naphthol Solution (alkaline) Beta_Naphthol->Coupling Azo_Dye Azo Dye Precipitate Coupling->Azo_Dye

Caption: General workflow for the synthesis of an azo dye using Tobias acid.

References

Application Notes and Protocols for the Synthesis of Naphthoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoxazoles, a class of heterocyclic compounds featuring a naphthalene ring fused to an oxazole ring, are of significant interest in medicinal chemistry and materials science. Their extended aromatic system and structural rigidity make them valuable scaffolds in the design of novel therapeutic agents and functional materials. While the direct synthesis of naphthoxazoles from 2-aminonaphthalene-1-sulfonic acid (Tobias acid) is not a commonly employed strategy due to the stability of the sulfonic acid group, this document outlines a robust and reliable synthetic route starting from a readily accessible precursor, 2-naphthol.

This protocol details a two-step process: the synthesis of the key intermediate, 1-amino-2-naphthol hydrochloride, followed by its condensation with a carboxylic acid to yield the desired 2-substituted naphth[1,2-d]oxazole. This method is analogous to the well-established synthesis of benzoxazoles from 2-aminophenols.

General Reaction Scheme

The overall synthetic strategy involves two main stages:

  • Synthesis of 1-Amino-2-naphthol Hydrochloride: An ortho-amino-naphthol is prepared from 2-naphthol via a nitrosation and subsequent reduction.

  • Synthesis of 2-Aryl-naphth[1,2-d]oxazole: The prepared 1-amino-2-naphthol hydrochloride is then condensed with an aromatic carboxylic acid in the presence of a condensing agent to form the naphthoxazole ring.

Experimental Protocols

Protocol 1: Synthesis of 1-Amino-2-naphthol Hydrochloride

This protocol is adapted from standard procedures for the synthesis of ortho-aminophenols.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Naphthol144.1714.42 g0.10
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Hydrochloric Acid (conc.)36.46As required-
Stannous Chloride (SnCl₂·2H₂O)225.6345.1 g0.20
Deionized Water18.02As required-
Ethanol46.07As required-

Procedure:

  • Nitrosation of 2-Naphthol:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 14.42 g (0.10 mol) of 2-naphthol in 100 mL of ethanol.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add 25 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.

    • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water.

    • Add the sodium nitrite solution dropwise to the stirred 2-naphthol solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for an additional hour. The formation of a yellow-orange precipitate of 1-nitroso-2-naphthol should be observed.

    • Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Reduction of 1-Nitroso-2-naphthol:

    • To the crude, moist 1-nitroso-2-naphthol in a 500 mL flask, add 100 mL of ethanol.

    • In a separate beaker, prepare a solution of 45.1 g (0.20 mol) of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid.

    • Slowly add the stannous chloride solution to the stirred suspension of 1-nitroso-2-naphthol. The reaction is exothermic, and the temperature should be controlled with an ice bath.

    • After the addition, heat the mixture to 60-70 °C for 1 hour. The colored precipitate should dissolve, resulting in a clear or pale yellow solution.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to crystallize the product.

    • Collect the crystalline precipitate of 1-amino-2-naphthol hydrochloride by vacuum filtration.

    • Wash the product with a small amount of cold ethanol and then with diethyl ether.

    • Dry the product under vacuum to yield the final product.

Expected Yield: 70-80%

Characterization:

  • Melting Point: The melting point of the synthesized 1-amino-2-naphthol hydrochloride should be determined and compared with the literature value.

  • Spectroscopy: The structure can be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of 2-Phenyl-naphth[1,2-d]oxazole

This protocol utilizes a polyphosphoric acid (PPA) catalyzed condensation, a common and effective method for benzoxazole synthesis.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Amino-2-naphthol Hydrochloride195.641.96 g0.01
Benzoic Acid122.121.22 g0.01
Polyphosphoric Acid (PPA)-~20 g-
Saturated Sodium Bicarbonate Solution-As required-
Ethyl Acetate88.11As required-
Anhydrous Sodium Sulfate142.04As required-

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1.96 g (0.01 mol) of 1-amino-2-naphthol hydrochloride and 1.22 g (0.01 mol) of benzoic acid.

    • Add approximately 20 g of polyphosphoric acid to the flask.

  • Condensation Reaction:

    • Heat the reaction mixture to 180-200 °C with stirring. The viscosity of the mixture will decrease upon heating.

    • Maintain the temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to approximately 100 °C.

    • Carefully pour the warm reaction mixture onto crushed ice in a beaker with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • A solid precipitate of the crude product should form. Collect the solid by vacuum filtration and wash thoroughly with water.

    • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel.

Expected Yield: 65-75%

Characterization:

  • Melting Point: Determine the melting point of the purified 2-phenyl-naphth[1,2-d]oxazole.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsCatalyst/MediumTemperature (°C)Time (h)Expected Yield (%)
1Synthesis of 1-Amino-2-naphthol HCl2-Naphthol, NaNO₂, SnCl₂·2H₂OHCl, Ethanol0-5 then 60-70270-80
2Synthesis of 2-Phenyl-naphth[1,2-d]oxazole1-Amino-2-naphthol HCl, Benzoic AcidPolyphosphoric Acid180-2004-665-75

Visualizations

Logical Workflow for Naphthoxazole Synthesis

Workflow Start Start: 2-Naphthol Nitrosation Nitrosation (NaNO2, HCl) Start->Nitrosation Nitroso_Intermediate 1-Nitroso-2-naphthol Nitrosation->Nitroso_Intermediate Reduction Reduction (SnCl2, HCl) Nitroso_Intermediate->Reduction Amino_Naphthol 1-Amino-2-naphthol Hydrochloride Reduction->Amino_Naphthol Condensation Condensation (Benzoic Acid, PPA) Amino_Naphthol->Condensation Naphthoxazole 2-Phenyl-naphth[1,2-d]oxazole Condensation->Naphthoxazole Purification Purification (Recrystallization/ Chromatography) Naphthoxazole->Purification Final_Product Final Product Purification->Final_Product

Caption: Synthetic workflow for 2-phenyl-naphth[1,2-d]oxazole.

Proposed Reaction Mechanism for Naphthoxazole Formation

Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AminoNaphthol 1-Amino-2-naphthol AmideIntermediate N-Acyl Intermediate AminoNaphthol->AmideIntermediate + Acylium Ion BenzoicAcid Benzoic Acid AcyliumIon Acylium Ion (from Benzoic Acid + PPA) BenzoicAcid->AcyliumIon + PPA CyclizedIntermediate Cyclized Intermediate AmideIntermediate->CyclizedIntermediate Intramolecular Cyclization Naphthoxazole 2-Phenyl-naphth[1,2-d]oxazole CyclizedIntermediate->Naphthoxazole Dehydration (-H2O)

Caption: Mechanism of PPA-catalyzed naphthoxazole synthesis.

Applications in Drug Development

Naphthoxazole derivatives are being investigated for a variety of pharmacological activities, including but not limited to:

  • Anticancer Agents: The planar, aromatic structure of naphthoxazoles allows for intercalation with DNA and interaction with various enzymatic targets involved in cell proliferation.

  • Antimicrobial Agents: These compounds have shown promise as antibacterial and antifungal agents, potentially through mechanisms that disrupt microbial cell membranes or essential metabolic pathways.

  • Anti-inflammatory Agents: Some naphthoxazole derivatives have demonstrated inhibitory activity against enzymes involved in the inflammatory cascade.

The synthetic protocols provided herein offer a reliable method for accessing these valuable molecular scaffolds, enabling further exploration of their structure-activity relationships and potential as therapeutic agents. Researchers can adapt the second protocol by substituting benzoic acid with other carboxylic acids to generate a library of 2-substituted naphthoxazoles for screening and lead optimization.

References

Application Notes and Protocols for Fluorescent Labeling with 2-Aminonaphthalene-1-Sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of 2-aminonaphthalene-1-sulfonic acid derivatives as fluorescent probes in biological research. The primary focus is on the covalent labeling of glycans using 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and a conceptual protocol for the covalent labeling of proteins, a common application for fluorescent dyes.

Introduction to Naphthalene-Sulfonic Acid Derivatives as Fluorescent Probes

Naphthalene-based compounds are a class of fluorescent molecules widely used in biological and pharmaceutical research.[1] Their fluorescence properties, including intensity and emission wavelength, are often sensitive to the local environment, making them valuable tools for studying molecular interactions and conformations.[2] Derivatives of this compound, such as 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), are particularly useful for covalently labeling biomolecules for analysis.[3] These dyes possess a primary amine group that can be used for conjugation to other molecules, typically through reductive amination.[3]

Application 1: Fluorescent Labeling of Glycans with 8-Aminonaphthalene-1,3,6-trisulfonic Acid (ANTS)

ANTS is a highly versatile fluorescent label for the analysis of carbohydrates.[3] Due to its three sulfonate groups, it imparts a significant negative charge to neutral glycans, enabling their separation and analysis by techniques such as capillary electrophoresis (CE) and polyacrylamide gel electrophoresis (PAGE).[4] The most common method for attaching ANTS to glycans is through reductive amination.[3]

Principle of Reductive Amination

Reductive amination is a two-step process that creates a stable covalent bond between the primary amine of the ANTS molecule and the aldehyde group of the glycan's open-ring form.

  • Schiff Base Formation: The primary amine of ANTS reacts with the carbonyl group of the acyclic reducing sugar to form a Schiff base (an imine).[5]

  • Reduction: The resulting imine is then reduced to a stable secondary amine using a reducing agent, typically sodium cyanoborohydride (NaBH₃CN).[5]

Quantitative Data: Photophysical Properties

The following table summarizes the key photophysical properties of ANTS-labeled glycans. These values are essential for setting up fluorescence detection instrumentation.

PropertyValueReference(s)
Excitation Maximum (λex)~360 nm[6]
Emission Maximum (λem)~520 nm[6]
Common ApplicationCapillary Electrophoresis (CE), PAGE[4]
Experimental Workflow: ANTS Labeling of N-Glycans

The following diagram outlines the key steps for releasing N-glycans from a glycoprotein, followed by fluorescent labeling with ANTS and subsequent purification.

Glycan_Labeling_Workflow cluster_release Step 1: N-Glycan Release cluster_labeling Step 2: ANTS Labeling cluster_purification Step 3: Purification start Glycoprotein Sample denature Denature Protein (Heat + Surfactant) start->denature pngasef Add PNGase F (Enzymatic Release) denature->pngasef released Released N-Glycans pngasef->released dry Dry Glycan Sample released->dry reagent_mix Add ANTS & NaBH3CN (Reductive Amination) dry->reagent_mix incubate Incubate at 37°C reagent_mix->incubate labeled ANTS-Labeled Glycans incubate->labeled spe HILIC SPE Column labeled->spe load Load Sample spe->load wash Wash Excess Dye load->wash elute Elute Labeled Glycans wash->elute final_product Purified ANTS-Glycans (Ready for Analysis) elute->final_product

Workflow for N-glycan release, ANTS labeling, and purification.
Detailed Protocol for ANTS Labeling of N-Glycans

This protocol is adapted from standard procedures for labeling glycans released from glycoproteins.[6]

Materials:

  • Purified N-glycans (dried)

  • 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) solution: 0.1 M ANTS in 15% (v/v) acetic acid

  • Sodium cyanoborohydride (NaBH₃CN) solution: 1.0 M in DMSO

  • Anhydrous DMSO

  • 15% (v/v) Acetic Acid in water

  • Purification columns (e.g., HILIC SPE columns)

  • Acetonitrile (ACN)

  • Deionized water

Procedure:

  • Sample Preparation: Start with a dried sample of released glycans (typically 10 pmol to 50 nmol).

  • Reagent Preparation:

    • Prepare the ANTS labeling solution (0.1 M ANTS in 15% acetic acid).

    • Prepare the sodium cyanoborohydride reducing solution (1.0 M NaBH₃CN in DMSO). Caution: NaBH₃CN is toxic.

  • Labeling Reaction:

    • To the dried glycan sample, add 5 µL of the ANTS solution.

    • Add 5 µL of the sodium cyanoborohydride solution.

    • Ensure the sample is fully dissolved by gentle vortexing.

    • Incubate the reaction mixture for 16 hours at 37°C in the dark.[6]

  • Purification of Labeled Glycans:

    • After incubation, remove the excess ANTS reagent and byproducts using a suitable purification method, such as solid-phase extraction (SPE) with a HILIC column.[3]

    • Column Activation: Activate the HILIC SPE column by washing with 100% acetonitrile, followed by an equilibration wash with water.[6]

    • Sample Loading: Dilute the reaction mixture with water and load it onto the column.[6]

    • Washing: Wash the column with a high percentage of acetonitrile to remove the hydrophobic, unreacted ANTS dye.

    • Elution: Elute the purified ANTS-labeled glycans with water or a low-percentage acetonitrile buffer.[6]

  • Analysis: The purified ANTS-labeled glycans are now ready for analysis by capillary electrophoresis or other methods.

Application 2: Covalent Labeling of Proteins (Conceptual Protocol)

Unlike ANTS for glycans, this compound itself is not directly reactive with proteins. To achieve covalent labeling of primary amines (e.g., lysine residues) on a protein, the fluorophore must first be derivatized to contain an amine-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester.

Principle of Amine-Reactive Labeling

The most common strategy for labeling proteins is to use an NHS ester derivative of the fluorescent dye.[7] The NHS ester reacts with primary amines on the protein in a nucleophilic acyl substitution reaction, forming a stable amide bond. This reaction is typically performed in a buffer with a slightly alkaline pH (8.3-8.5) to ensure the amine groups are deprotonated and thus nucleophilic.

Conceptual Workflow for Protein Labeling

The following workflow illustrates the conceptual steps required to create a custom, amine-reactive this compound derivative and use it for protein labeling. This process involves chemical synthesis and is intended for researchers developing novel probes.

Protein_Labeling_Workflow cluster_synthesis Part 1: Synthesis of Amine-Reactive Probe cluster_conjugation Part 2: Protein Conjugation cluster_purification Part 3: Purification start This compound (or a carboxyl-containing derivative) activate Activate Carboxyl Group (e.g., with DCC and NHS) start->activate product NHS-Ester of Naphthalene Dye (Amine-Reactive Probe) activate->product add_probe Add NHS-Ester Probe product->add_probe protein Protein Solution (pH 8.3-8.5 Buffer) protein->add_probe incubate Incubate at RT (1 hr) add_probe->incubate conjugate Fluorescently Labeled Protein incubate->conjugate purify Size-Exclusion Chromatography (or Dialysis) conjugate->purify final_product Purified Labeled Protein purify->final_product

Conceptual workflow for protein labeling via an NHS-ester derivative.
Hypothetical Protocol for Protein Labeling

This protocol outlines a general, conceptual method for labeling a protein with a custom-synthesized, amine-reactive naphthalene-sulfonic acid derivative. This requires the prior synthesis of an NHS-ester functionalized probe.

Materials:

  • Protein of interest (at least 2 mg/mL)

  • Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

  • Amine-reactive naphthalene dye (NHS ester form), dissolved in anhydrous DMSO or DMF at 10 mg/mL

  • Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

Procedure:

  • Prepare the Protein: Dissolve the protein in the labeling buffer to a concentration of 2-10 mg/mL.

  • Prepare the Reactive Dye: Immediately before use, dissolve the NHS-ester derivative of the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the reactive dye solution. A molar ratio of 10-20 moles of dye per mole of protein is a common starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Stop the Reaction (Optional): The reaction can be stopped by adding a quenching solution like hydroxylamine to react with any remaining NHS esters. Incubate for 1 hour at room temperature.

  • Purification of the Labeled Protein:

    • Separate the fluorescently labeled protein from the unreacted dye and reaction byproducts.

    • Size-exclusion chromatography is a highly effective method for this separation. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the naphthalene dye.

References

Application Notes and Protocols for Tobias Acid as a pH Indicator in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tobias acid (2-amino-1-naphthalenesulfonic acid) as a pH indicator in analytical chemistry. While primarily known as an intermediate in azo dye synthesis, its chemical properties also allow for its application as a pH indicator in specific analytical contexts.[1]

Introduction

Tobias acid is an organic compound with the chemical formula C₁₀H₉NO₃S.[2] Its structure, containing both a sulfonic acid group and an amino group on a naphthalene backbone, gives it amphoteric properties. The protonation and deprotonation of the amino group in response to changes in pH are responsible for its function as a pH indicator. This document outlines the properties of Tobias acid as a pH indicator and provides protocols for its use in analytical titrations.

Physicochemical Properties and pH Indicator Characteristics

Tobias acid's utility as a pH indicator is governed by its acid dissociation constant (pKa). The observed pKa value for Tobias acid is 2.35 at 25°C. This indicates that it is suitable for titrations where the equivalence point lies in the acidic range.

Table 1: Quantitative Data for Tobias Acid as a pH Indicator

PropertyValueReference/Note
Chemical Name2-amino-1-naphthalenesulfonic acid[2]
CAS Number81-16-3[2]
Molecular FormulaC₁₀H₉NO₃S[2]
Molar Mass223.25 g/mol [2]
pKa (25°C)2.35
pH Transition Range~1.35 - 3.35Inferred from pKa ± 1
Color in Acidic Form (pH < 1.35)Colorless (Inferred)Based on chemical principles
Color in Basic Form (pH > 3.35)Pale Yellow (Inferred)Based on chemical principles

Note: The color change and pH transition range are inferred based on the known pKa value and the general behavior of pH indicators, as specific experimental data for the color transition of Tobias acid as a pH indicator is not widely available in the provided search results.

Chemical Equilibrium as a pH Indicator

The function of Tobias acid as a pH indicator is based on the equilibrium between its protonated (acidic) and deprotonated (basic) forms. The amino group is protonated in strongly acidic conditions and deprotonated as the pH increases.

G cluster_equilibrium Chemical Equilibrium of Tobias Acid Acid_Form Protonated Form (HIn) Colorless Base_Form Deprotonated Form (In⁻) Pale Yellow Acid_Form->Base_Form + OH⁻ Base_Form->Acid_Form + H⁺

Figure 1. Chemical equilibrium of Tobias acid as a pH indicator.

Experimental Protocols

Protocol 1: Preparation of Tobias Acid Indicator Solution (0.1% w/v)

Objective: To prepare a stock solution of Tobias acid for use as a pH indicator.

Materials:

  • Tobias acid (2-amino-1-naphthalenesulfonic acid)

  • Ethanol (95%)

  • Deionized water

  • Volumetric flask (100 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh out 0.1 g of Tobias acid using an analytical balance.

  • Transfer the Tobias acid into a 100 mL volumetric flask.

  • Add approximately 50 mL of 95% ethanol to the flask.

  • Gently swirl the flask or use a magnetic stirrer to dissolve the solid. Tobias acid has limited solubility in cold water but is more soluble in ethanol and hot water.

  • Once dissolved, dilute the solution to the 100 mL mark with deionized water.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Store the indicator solution in a labeled, sealed container, protected from light.

Protocol 2: Use of Tobias Acid in the Titration of a Strong Acid with a Strong Base

Objective: To determine the endpoint of a strong acid-strong base titration using Tobias acid as the indicator.

Materials:

  • Tobias acid indicator solution (0.1% w/v)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Rinse and fill the burette with the 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.

  • Pipette 25.0 mL of the 0.1 M HCl solution into a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of the Tobias acid indicator solution to the HCl solution in the flask. The solution should be colorless.

  • Place the Erlenmeyer flask on a magnetic stirrer and begin gentle stirring.

  • Titrate the HCl solution with the NaOH solution from the burette. Add the NaOH dropwise as you approach the expected endpoint.

  • The endpoint is reached when the solution exhibits the first persistent pale yellow color.

  • Record the final volume of NaOH solution in the burette.

  • Repeat the titration at least two more times to ensure concordant results.

  • Calculate the concentration of the HCl solution using the average volume of NaOH used.

Experimental Workflow

The following diagram illustrates the general workflow for using Tobias acid as a pH indicator in a titration experiment.

G cluster_workflow Experimental Workflow for Titration with Tobias Acid start Start prep_indicator Prepare 0.1% Tobias Acid Indicator Solution start->prep_indicator prep_analyte Pipette Analyte (Acid) into Erlenmeyer Flask start->prep_analyte fill_burette Fill Burette with Titrant (Base) start->fill_burette add_indicator Add 2-3 Drops of Tobias Acid Indicator prep_indicator->add_indicator prep_analyte->add_indicator titrate Titrate with Base until Color Change (Colorless to Pale Yellow) add_indicator->titrate fill_burette->titrate record_volume Record Final Volume of Titrant titrate->record_volume calculate Calculate Analyte Concentration record_volume->calculate end End calculate->end

Figure 2. Workflow for titration using Tobias acid indicator.

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling all chemicals.

  • Tobias acid may cause irritation to the skin, eyes, and respiratory system. Handle in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for Tobias acid and all other reagents before use.

Conclusion

Tobias acid can serve as a useful pH indicator for titrations with an acidic endpoint, owing to its pKa of 2.35. While its primary application remains in dye synthesis, its pH-sensitive nature presents opportunities for its use in analytical chemistry. Further research to experimentally confirm the precise color change and transition range would be beneficial for its broader application.

References

Application Notes and Protocols for the Quantification of 2-aminonaphthalene-1-sulfonic acid in Textile Effluent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminonaphthalene-1-sulfonic acid, also known as Tobias acid, is a key intermediate in the synthesis of various azo dyes and pigments widely used in the textile industry.[1][2] Due to incomplete reaction or degradation of dyes, this compound can be present in textile industry wastewater. Concerns over the potential environmental impact and toxicity of aromatic amines necessitate reliable and accurate methods for their quantification in industrial effluents.[3][4] These application notes provide detailed protocols for the determination of this compound in textile effluent using High-Performance Liquid Chromatography (HPLC) with UV detection and a supplementary spectrophotometric method.

Data Presentation

The following table summarizes representative quantitative data for this compound concentrations found in various textile effluent samples. These values are based on typical ranges observed for sulfonated aromatic amines in industrial wastewater and serve as a reference for expected concentrations.[5][6][7]

Sample IDSource of EffluentConcentration of this compound (µg/L)Method of Analysis
TE-01Untreated Dyeing Effluent1500HPLC-UV
TE-02Primary Treated Effluent750HPLC-UV
TE-03Secondary Treated Effluent210HPLC-UV
TE-04Final Discharge Point50HPLC-UV
TE-05Influent to Treatment Plant1200Spectrophotometry

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol details the analysis of this compound using HPLC with UV detection, a robust and widely used method for the quantification of aromatic compounds.

1. Sample Collection and Preservation:

  • Collect textile effluent samples in clean, amber glass bottles to prevent photodegradation.

  • To inhibit microbial degradation, adjust the sample pH to < 2 with sulfuric acid immediately after collection.

  • Store the samples at 4°C and analyze within 48 hours.

2. Sample Preparation: Solid-Phase Extraction (SPE)

This procedure is for the pre-concentration and purification of the analyte from the sample matrix.

  • Materials:

    • SPE cartridges (e.g., C18, 500 mg)

    • Methanol (HPLC grade)

    • Deionized water

    • Sample adjusted to pH 3 with formic acid

    • SPE vacuum manifold

  • Procedure:

    • Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

    • Loading: Pass 100 mL of the filtered and pH-adjusted textile effluent sample through the cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.

    • Elution: Elute the retained this compound with 5 mL of methanol into a clean collection tube.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

3. HPLC-UV Analysis:

  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

    • Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of 70% 20 mM potassium dihydrogen phosphate buffer (pH 3.0) and 30% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

4. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

Protocol 2: Spectrophotometric Quantification of this compound

This protocol provides a simpler, alternative method for the estimation of this compound, suitable for screening purposes.

1. Principle:

This method is based on the diazotization of the primary aromatic amine group of this compound with nitrous acid, followed by coupling with a suitable chromogenic agent (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) to form a colored azo dye. The intensity of the color, which is proportional to the concentration of the analyte, is measured using a spectrophotometer.

2. Reagents:

  • Sodium nitrite solution (0.1% w/v)

  • Sulfamic acid solution (0.5% w/v)

  • N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1% w/v in 50% ethanol)

  • Hydrochloric acid (1 M)

  • Standard stock solution of this compound (100 µg/mL)

3. Procedure:

  • Filter the textile effluent sample to remove suspended solids.

  • Pipette 10 mL of the filtered sample into a 25 mL volumetric flask.

  • Add 1 mL of 1 M HCl and cool the flask in an ice bath.

  • Add 1 mL of 0.1% sodium nitrite solution and mix well. Allow the reaction to proceed for 5 minutes.

  • Add 1 mL of 0.5% sulfamic acid solution to quench the excess nitrous acid. Mix and wait for 2 minutes.

  • Add 1 mL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride solution and make up the volume to 25 mL with deionized water.

  • Allow the color to develop for 20 minutes at room temperature.

  • Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 540 nm) against a reagent blank.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 10 µg/mL.

  • Treat the standards in the same manner as the sample.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Textile Effluent) Filtration 2. Filtration SampleCollection->Filtration pH_Adjustment 3. pH Adjustment Filtration->pH_Adjustment SPE 4. Solid-Phase Extraction pH_Adjustment->SPE Spectro_Analysis 5. Spectrophotometric Analysis pH_Adjustment->Spectro_Analysis Screening Method HPLC_Analysis 5. HPLC-UV Analysis SPE->HPLC_Analysis Primary Method Quantification 6. Quantification HPLC_Analysis->Quantification Spectro_Analysis->Quantification Reporting 7. Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of this compound.

hplc_separation cluster_column HPLC Column MobilePhase Mobile Phase (Polar) StationaryPhase Stationary Phase (Non-polar, C18) MobilePhase->StationaryPhase Flows through Analyte 2-aminonaphthalene- 1-sulfonic acid (Analyte) Analyte->StationaryPhase Interacts with (Retention) Interferents Interfering Compounds (More Polar) Interferents->MobilePhase Higher affinity for (Elutes faster)

Caption: Principle of reversed-phase HPLC separation for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminonaphthalene-1-Sulfonic Acid (Tobias Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-aminonaphthalene-1-sulfonic acid (Tobias acid) synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Tobias Acid Incomplete Reaction: Insufficient reaction time or temperature.Optimize Reaction Conditions: For the Bucherer reaction, ensure heating at 150°C for up to 30 hours. For the sulfonation of 2-naphthylamine, carefully control the temperature to favor the desired isomer. Monitor reaction progress using appropriate analytical techniques (e.g., TLC, HPLC).
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants.Verify Stoichiometry: Carefully measure and ensure the correct molar ratios of starting materials, such as 2-hydroxynaphthalene-1-sulfonic acid, ammonia, and ammonium sulfite in the Bucherer reaction.
Product Loss During Workup: Inefficient precipitation or loss during filtration and washing.Optimize Precipitation and Isolation: Adjust the pH carefully during precipitation. For instance, acidifying the filtrate to a specific pH is crucial for maximizing the precipitation of Tobias acid. Use cold washing solvents to minimize product dissolution.
Side Reactions: Formation of unwanted byproducts consumes starting materials.Control Reaction Parameters: Strictly control temperature and reaction time to minimize the formation of side products. For example, in the sulfonation of 2-naphthylamine, lower temperatures can lead to the formation of other isomers.
Presence of 2-Aminonaphthalene Impurity Desulfonation of Tobias Acid: High reaction temperatures or improper pH during workup can lead to the loss of the sulfonic acid group.Careful Control of Temperature and pH: Avoid excessive temperatures during the reaction and workup. Maintain careful pH control during the isolation and purification steps to prevent desulfonation.[1]
Incomplete Amination (Bucherer Reaction): Unreacted 2-hydroxynaphthalene-1-sulfonic acid can be a source of impurities.Ensure Complete Reaction: Optimize reaction time and temperature to drive the amination to completion.
Formation of Isomeric Impurities Incorrect Sulfonation Temperature (in 2-naphthylamine sulfonation): The position of the sulfonic acid group is highly dependent on the reaction temperature.Strict Temperature Control: For the sulfonation of naphthalene derivatives, maintain the appropriate temperature to favor the formation of the desired isomer.
Product Discoloration (Gray or Pinkish Appearance) Oxidation: The amino group is susceptible to oxidation, which can lead to colored impurities.Inert Atmosphere and Proper Storage: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen) if possible. Store the final product in a cool, dark place, protected from air and light.
Difficulty in Purification Similar Solubility of Isomers: Isomeric aminonaphthalenesulfonic acids can have similar solubilities, making separation by simple crystallization challenging.Recrystallization from Boiling Water: A common method for purifying Tobias acid is crystallization from boiling water under a nitrogen atmosphere.[1]
Presence of Inorganic Salts: Salts from neutralization or other steps can co-precipitate with the product.Thorough Washing: Wash the filtered product thoroughly with appropriate solvents to remove inorganic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound (Tobias acid)?

A1: The most widely used industrial method for the synthesis of Tobias acid is the Bucherer reaction. This process involves the amination of 2-hydroxynaphthalene-1-sulfonic acid using ammonia and a sulfite or bisulfite.[2] This method is generally favored due to its high yield and the availability of the starting materials.

Q2: What are the critical safety precautions to consider during the synthesis of Tobias acid?

A2: A significant safety concern is the potential formation of 2-aminonaphthalene, a known carcinogen. It is crucial to handle all materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Care must be taken throughout the process to avoid conditions that could lead to the formation of this hazardous byproduct.

Q3: How can I minimize the formation of the carcinogenic byproduct 2-aminonaphthalene?

A3: Minimizing the formation of 2-aminonaphthalene is critical. This can be achieved by carefully controlling the reaction conditions to prevent the desulfonation of Tobias acid. Key parameters to control include temperature and pH during the reaction and workup stages.[1]

Q4: What is the expected yield for the synthesis of Tobias acid?

A4: Under optimized conditions, the Bucherer reaction can achieve high yields. For example, heating 2-hydroxynaphthalene-1-sulfonic acid with ammonia and ammonium sulfite in an autoclave at 150°C and 1 MPa for 30 hours, followed by a specific workup procedure, can result in a yield of up to 95%.[1]

Q5: How can I confirm the purity of my synthesized Tobias acid?

A5: The purity of the final product can be assessed using various analytical techniques. Melting point determination is a straightforward initial check. For more detailed analysis, techniques such as High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify any impurities, including isomeric byproducts and 2-aminonaphthalene.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Bucherer Reaction

This protocol is a general guideline based on established procedures.[1]

Materials:

  • 2-Hydroxynaphthalene-1-sulfonic acid

  • Ammonia solution

  • Ammonium sulfite

  • Slurry of lime (calcium hydroxide)

  • Hydrochloric acid

Procedure:

  • In a high-pressure autoclave, combine 2-hydroxynaphthalene-1-sulfonic acid with a mixture of ammonia and ammonium sulfite.

  • Heat the mixture to 150°C under a pressure of 1 MPa.

  • Maintain these conditions for 30 hours with constant stirring.

  • After cooling, carefully vent the autoclave and transfer the reaction mixture to a slurry of lime.

  • Heat the mixture to drive off excess ammonia.

  • Filter the hot mixture at 80°C to remove inorganic calcium salts.

  • Cool the filtrate to 40°C and acidify with hydrochloric acid to precipitate the this compound.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

Data Presentation

Table 1: Influence of Reaction Parameters on Tobias Acid Synthesis (Bucherer Reaction)

ParameterConditionExpected OutcomeReference
Temperature150°CHigh conversion to the amino form.[1]
Pressure1 MPaEnsures reactants remain in the liquid phase and enhances reaction rate.[1]
Reaction Time30 hoursAims for complete conversion of the starting material.[1]
Final pH (Precipitation)Acidic (exact pH to be optimized)Maximizes the precipitation of the final product.[1]
Yield Optimized Conditions Up to 95% [1]

Visualizations

Synthesis_Workflow cluster_synthesis Bucherer Reaction cluster_workup Workup & Purification cluster_product Final Product start 2-Hydroxynaphthalene-1-sulfonic Acid + Ammonia + Ammonium Sulfite reaction Heating in Autoclave (150°C, 1 MPa, 30h) start->reaction workup1 Addition to Lime Slurry reaction->workup1 workup2 Filtration of Inorganic Salts workup1->workup2 workup3 Acidification with HCl workup2->workup3 precipitation Precipitation of Tobias Acid workup3->precipitation isolation Filtration & Drying precipitation->isolation product This compound isolation->product

Caption: Experimental workflow for the synthesis of Tobias acid via the Bucherer reaction.

Troubleshooting_Logic problem Low Yield or Impure Product cause1 Incomplete Reaction? problem->cause1 cause2 Side Product Formation? problem->cause2 cause3 Loss During Workup? problem->cause3 solution1 Increase Reaction Time/Temp cause1->solution1 Yes solution2 Optimize Temperature Control cause2->solution2 Yes solution3 Optimize Precipitation/Filtration cause3->solution3 Yes

Caption: A logical workflow for troubleshooting common issues in Tobias acid synthesis.

References

Technical Support Center: Purification of 2-Aminonaphthalene-1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-aminonaphthalene-1-sulfonic acid, commonly known as Tobias acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (Tobias acid) is an organic compound with the formula C₁₀H₉NO₃S.[1][2] It is a derivative of naphthalene containing both an amino group and a sulfonic acid group.[1][2] This compound typically appears as a white to off-white or light tan crystalline powder.[1][3] It is primarily used as a key intermediate in the synthesis of azo dyes and pigments, such as C.I. Acid Yellow 19 and C.I. Pigment Red 49.[2][4][5] It is also utilized in the formulation of optical brighteners and in chemical research as a building block for other organic compounds.[4][5]

Q2: What are the common byproducts I should be aware of during the synthesis and purification of this compound?

A2: The most significant byproduct of concern is 2-aminonaphthalene (also known as 2-naphthylamine or β-naphthylamine), which is a known carcinogen.[6][7] Its presence is a major focus of purification efforts. Other potential impurities can include unreacted starting materials like 2-hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid) and isomers such as 2-aminonaphthalene-5-sulfonic acid .[4][6] The formation of these byproducts is often related to the reaction conditions, such as temperature and pH.[6][7]

Q3: What are the general solubility properties of this compound that are relevant for its purification?

A3: this compound is sparingly soluble in cold water but its solubility increases significantly in hot water.[1][8] The presence of the sulfonic acid group makes it more soluble in polar solvents.[3] The solubility is also pH-dependent, with higher solubility observed in alkaline solutions where the sodium salt is readily formed.[3][4] This differential solubility is a key principle used in its purification by recrystallization and precipitation.

Q4: How can I minimize the formation of the carcinogenic byproduct, 2-aminonaphthalene?

A4: Minimizing the formation of 2-aminonaphthalene involves careful control of the reaction conditions during the Bucherer reaction, which is a common synthesis method.[2][6][7] This includes precise temperature and pH control.[6] Some patented processes focus on preventing the decomposition of intermediate salts which can lead to the formation of 2-aminonaphthalene.[7] Post-synthesis, specific purification steps are crucial to remove any formed 2-aminonaphthalene to acceptable levels.[7]

Troubleshooting Guides

Problem 1: The final product has a persistent color (pink, grey, or brownish tint).
  • Possible Cause: Presence of colored impurities or oxidation products. The starting material, 1-amino-2-naphthol-4-sulfonic acid, if not pure, can lead to colored oxidation products.

  • Troubleshooting Steps:

    • Recrystallization: Dissolve the crude product in boiling water, possibly under a nitrogen atmosphere to prevent oxidation.[4]

    • Activated Carbon Treatment: Add a small amount of activated carbon (e.g., Norit) to the hot solution to adsorb colored impurities. Stir for a few minutes and then filter the hot solution to remove the carbon.

    • Precipitation: Cool the filtrate to induce crystallization. The purified this compound should precipitate as lighter-colored crystals.

    • Washing: Wash the collected crystals with cold water, followed by ethanol and ether to remove residual impurities.[9]

Problem 2: The yield of purified product is significantly low.
  • Possible Cause 1: Incomplete precipitation or crystallization.

    • Troubleshooting Steps:

      • Ensure the solution is sufficiently cooled to maximize crystal formation.

      • Adjust the pH of the solution. This compound is typically precipitated from its salt solution by acidification to a pH of about 1.2-2.5.[7][10]

  • Possible Cause 2: Loss of product during washing.

    • Troubleshooting Steps:

      • Use minimal amounts of cold solvent for washing the crystals to avoid redissolving the product.

Problem 3: Analytical tests show unacceptable levels of 2-aminonaphthalene in the final product.
  • Possible Cause: Inefficient removal of the non-polar byproduct.

  • Troubleshooting Steps:

    • Solvent Extraction: Before the final precipitation of Tobias acid, perform a liquid-liquid extraction on the aqueous solution of its salt (e.g., sodium or ammonium salt) using a water-immiscible organic solvent like toluene or 1,2-dichloroethane.[6][7] 2-aminonaphthalene is more soluble in these organic solvents and will be extracted from the aqueous phase.

    • pH Controlled Precipitation: Carefully control the pH during the precipitation of Tobias acid. A specific pH range (e.g., 1.5-1.75) can optimize the precipitation of the desired product while keeping impurities in the solution.[7]

Quantitative Data Summary

ParameterValueConditionsReference
Melting Point 235-237 °C[1]
Molecular Weight 223.25 g/mol [8]
Solubility in Cold Water Sparingly solubleRoom Temperature[1][8]
Solubility in Hot Water More solubleElevated Temperature[1][8]
pH for Precipitation 1.2 - 2.5[7][10]
2-Aminonaphthalene in Final Product (Post-Extraction) < 30 ppmExtraction with toluene[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a flask, add the crude this compound to a minimal amount of boiling deionized water. It is recommended to perform this under a nitrogen atmosphere to prevent oxidation.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Stir the hot solution for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool down slowly to room temperature, and then place it in an ice bath to maximize the crystallization of the purified product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 70-80 °C).

Protocol 2: Removal of 2-Aminonaphthalene by Solvent Extraction
  • Solution Preparation: Dissolve the crude product, which is typically in the form of its ammonium or sodium salt, in water.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of a water-immiscible organic solvent such as toluene or 1,2-dichloroethane.[6][7]

  • Mixing: Shake the separatory funnel vigorously for several minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer contains the salt of this compound, while the organic layer contains the dissolved 2-aminonaphthalene.

  • Collection: Drain the lower aqueous layer. Repeat the extraction with fresh organic solvent if necessary to achieve the desired purity.

  • Product Precipitation: The purified aqueous solution can then be acidified (e.g., with 40-60% sulfuric acid) to a pH of 1.2-1.75 to precipitate the pure this compound.[7]

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry as described in the recrystallization protocol.

Visual Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution In Water/Base Extraction Extraction Dissolution->Extraction Organic Solvent Precipitation Precipitation Extraction->Precipitation Acidification Byproducts_Removed Byproducts Removed (e.g., 2-Aminonaphthalene) Extraction->Byproducts_Removed Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Pure Product Pure Product Filtration_Washing->Pure Product

Caption: General workflow for the purification of this compound.

Byproduct_Relationship 2-Hydroxynaphthalene-1-sulfonic_acid 2-Hydroxynaphthalene-1-sulfonic acid (Oxy-Tobias Acid) Bucherer_Reaction Bucherer Reaction (Ammonia, Ammonium Sulfite) 2-Hydroxynaphthalene-1-sulfonic_acid->Bucherer_Reaction Tobias_Acid This compound (Desired Product) Bucherer_Reaction->Tobias_Acid 2-Aminonaphthalene 2-Aminonaphthalene (Carcinogenic Byproduct) Bucherer_Reaction->2-Aminonaphthalene Side Reaction/ Decomposition

Caption: Relationship between starting material, desired product, and key byproduct.

References

Technical Support Center: Purification of Tobias Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Tobias acid and the removal of the 2-naphthylamine impurity.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of 2-naphthylamine impurity in Tobias acid synthesis?

A1: The 2-naphthylamine impurity primarily forms as a by-product during the Bucherer reaction, which is the amination of 2-hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid) to produce Tobias acid.[1] Industrial processes can result in 2-naphthylamine concentrations ranging from 3,000 to 6,000 ppm.[2]

Q2: Why is it critical to remove 2-naphthylamine from Tobias acid?

A2: 2-naphthylamine is a known carcinogen, and its presence in the final product is strictly regulated.[1][2] For instance, regulations by the Occupational Safety and Health Administration (OSHA) have historically mandated that substances contain no more than 0.1% by weight (1,000 ppm) of 2-aminonaphthalene.[1][2] Therefore, its removal is essential for the safety and regulatory compliance of any downstream applications, such as in the synthesis of azo dyes and pigments.[3][4]

Q3: What are the common methods for removing 2-naphthylamine from Tobias acid?

A3: The most common industrial methods involve a combination of techniques, including:

  • Solvent Extraction: Treating the aqueous solution of the sodium or ammonium salt of Tobias acid with a water-immiscible organic solvent to selectively extract the 2-naphthylamine.[1][5]

  • pH-Controlled Precipitation: Carefully acidifying the purified aqueous solution of the Tobias acid salt to a specific pH range to precipitate the pure Tobias acid, leaving residual impurities in the mother liquor.[1]

  • Recrystallization: Utilizing the differential solubility of Tobias acid and impurities in a suitable solvent, typically water, at varying temperatures.[6][7]

Q4: What level of purity can be expected after implementing these purification methods?

A4: By employing a combination of solvent extraction and pH-controlled precipitation, it is possible to reduce the concentration of 2-naphthylamine to less than 30 ppm.[1]

Troubleshooting Guides

Problem 1: High levels of 2-naphthylamine remain after initial purification attempts.
Possible Cause Troubleshooting Step
Inefficient solvent extraction.- Ensure the chosen organic solvent (e.g., toluene, monochlorobenzene) is appropriate and used in a sufficient volume.[1][8] - Perform multiple extractions to improve efficiency. - Ensure vigorous mixing during extraction to maximize interfacial contact between the aqueous and organic phases.
Incorrect pH for precipitation.- Calibrate your pH meter before use. - Add the acid (e.g., 40-60% sulfuric acid) slowly while monitoring the pH to avoid overshooting the target range of 1.2-1.75.[1][8] - Maintain a constant temperature during precipitation as pH can be temperature-dependent.
Impurity trapped within crystals.- Consider an additional recrystallization step. Slow cooling during recrystallization promotes the formation of purer crystals.[7]
Problem 2: Low yield of purified Tobias acid.
Possible Cause Troubleshooting Step
Loss of product during solvent extraction.- Minimize the formation of emulsions during extraction. If an emulsion forms, it can be broken by adding a small amount of brine or by gentle centrifugation. - Ensure complete phase separation before separating the aqueous and organic layers.
Product loss during precipitation.- Ensure the final pH is not too low, as this can increase the solubility of Tobias acid. The optimal pH range is 1.2-1.75.[1] - After precipitation, cool the mixture to a lower temperature (e.g., in an ice bath) to maximize the recovery of the precipitated solid.[7]
Product loss during recrystallization.- Use the minimum amount of hot solvent necessary to dissolve the crude Tobias acid to ensure the solution is saturated.[7] - Ensure the solution is cooled slowly to allow for maximum crystal formation.[7] - When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[9]

Experimental Protocols

Protocol 1: Purification of Tobias Acid by Solvent Extraction and pH-Controlled Precipitation

This protocol is adapted from industrial processes for a laboratory scale.

  • Alkaline Dissolution: Dissolve the crude Tobias acid in an aqueous alkaline solution (e.g., sodium hydroxide or ammonia) to form its soluble salt. The pH should be alkaline (e.g., 9-12).[1][8]

  • Solvent Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add a water-immiscible organic solvent such as toluene or monochlorobenzene (use appropriate safety precautions).[1][8] A typical starting ratio would be 1 part solvent to 3 parts aqueous solution by volume.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The upper organic layer will contain the dissolved 2-naphthylamine.

    • Drain the lower aqueous layer containing the Tobias acid salt into a clean flask.

    • Repeat the extraction with fresh organic solvent at least two more times to ensure complete removal of the impurity.

  • pH-Controlled Precipitation:

    • Gently heat the purified aqueous solution to between 45°C and 55°C.[1]

    • Slowly add dilute sulfuric acid (e.g., 40-60%) dropwise with constant stirring, while monitoring the pH.[1][8]

    • Continue adding acid until the pH of the solution reaches a stable value between 1.5 and 1.75.[1]

    • A precipitate of pure Tobias acid will form.

  • Isolation and Drying:

    • Cool the suspension to about 30°C.[1] For maximum recovery, further cooling in an ice bath can be beneficial.

    • Collect the precipitated Tobias acid by vacuum filtration.

    • Wash the filter cake with a small amount of cold water.

    • Dry the purified Tobias acid in a vacuum oven at 70-75°C.[1]

Protocol 2: Purification of Tobias Acid by Recrystallization
  • Solvent Selection: Water is a suitable solvent for the recrystallization of Tobias acid, as it is sparingly soluble in cold water but has good solubility in hot water.[6][10][11]

  • Dissolution:

    • Place the crude Tobias acid in an Erlenmeyer flask.

    • Add a minimal amount of deionized water.

    • Heat the mixture on a hot plate with stirring.

    • Gradually add more hot deionized water until all the Tobias acid has just dissolved. Avoid adding excess solvent.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger, purer crystals.[7]

    • Once the solution has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Allow the crystals to dry on the filter by drawing air through them.

    • For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.

Data Presentation

Purification Method Parameter Value Reference
Initial State (Industrial)2-Naphthylamine Content3,000 - 6,000 ppm[2]
Solvent Extraction & pH PrecipitationFinal 2-Naphthylamine Content< 30 ppm[1]
pH-Controlled PrecipitationTarget pH Range1.2 - 1.75[1][8]
pH-Controlled PrecipitationTemperature Range30 - 70 °C[1][8]

Visualizations

experimental_workflow_extraction cluster_start Start cluster_dissolution Step 1: Dissolution cluster_extraction Step 2: Solvent Extraction cluster_precipitation Step 3: Precipitation cluster_isolation Step 4: Isolation cluster_end End Product start Crude Tobias Acid dissolve Dissolve in Aqueous Alkali (pH 9-12) start->dissolve extract Extract with Organic Solvent (e.g., Toluene) dissolve->extract waste 2-Naphthylamine in Organic Phase (Waste) extract->waste Organic Phase precipitate Adjust pH to 1.5-1.75 with H2SO4 (45-55°C) extract->precipitate Aqueous Phase filter Filter and Wash with Cold Water precipitate->filter end_product Pure Tobias Acid (<30 ppm 2-Naphthylamine) filter->end_product

Caption: Workflow for Tobias Acid purification via solvent extraction.

experimental_workflow_recrystallization A Crude Tobias Acid B Dissolve in Minimum Hot Water A->B C Slowly Cool to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash Crystals with Ice-Cold Water E->F I Impurity Remains in Mother Liquor E->I G Dry Crystals F->G H Pure Tobias Acid Crystals G->H

Caption: Workflow for Tobias Acid purification via recrystallization.

References

Technical Support Center: Stability of 2-Aminonaphthalene-1-sulfonic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-aminonaphthalene-1-sulfonic acid (2-ANSA) in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in aqueous solutions?

This compound is a relatively stable compound in solid form. However, in aqueous solutions, its stability can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The sulfonic acid group enhances its water solubility, but also makes the molecule susceptible to certain degradation pathways.

Q2: How does pH affect the stability of this compound solutions?

Q3: Is this compound sensitive to light?

Yes, compounds with a naphthalene ring system can be susceptible to photodegradation. Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of degradation products. It is recommended to protect solutions of this compound from light, especially during prolonged storage or experimentation, by using amber glassware or by working in a light-controlled environment.

Q4: What is the impact of temperature on the stability of its aqueous solutions?

As with most chemical reactions, the rate of degradation of this compound in solution is expected to increase with temperature. For long-term storage, it is recommended to keep aqueous solutions refrigerated (2-8 °C). For short-term use, storage at room temperature may be acceptable, but it is crucial to monitor for any signs of degradation, such as color change or precipitation.

Q5: Are there any known incompatibilities with other chemical reagents?

This compound should be considered incompatible with strong oxidizing agents. The amino group on the naphthalene ring is susceptible to oxidation, which can lead to the formation of colored byproducts and loss of the parent compound. Care should be taken to avoid contact with reagents like hydrogen peroxide, permanganates, and chromates unless oxidation is the intended reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the aqueous solution (e.g., turning yellow or brown) Oxidation of the amino group.Prepare fresh solutions. Protect the solution from light and air (e.g., by purging with an inert gas like nitrogen or argon). Avoid contact with oxidizing agents.
Precipitation or crystal formation in the solution Change in pH affecting solubility. Exceeding the solubility limit. Degradation leading to less soluble products.Check and adjust the pH of the solution. Ensure the concentration is within the solubility limits at the storage temperature. Prepare a fresh solution if degradation is suspected.
Inconsistent results in analytical assays (e.g., HPLC) Degradation of the compound in the prepared sample or mobile phase.Prepare samples immediately before analysis. Use a stability-indicating analytical method. Ensure the mobile phase is compatible and does not promote degradation.
Loss of assay value over time Chemical degradation due to hydrolysis, oxidation, or photolysis.Store stock and working solutions under appropriate conditions (refrigerated, protected from light). Perform forced degradation studies to understand the stability profile under your experimental conditions.

Quantitative Stability Data

While specific degradation kinetics for this compound are not extensively reported, the following table provides an estimated stability profile based on data from structurally related aromatic sulfonic acids and general principles of chemical stability. These are estimates and should be confirmed by experimental studies.

Stress Condition Parameter Estimated Outcome Primary Degradation Pathway (Hypothesized)
Acidic Hydrolysis % Degradation (0.1 M HCl, 60 °C, 24h)5 - 15%Hydrolysis of the sulfonic acid group, potential for desulfonation.
Basic Hydrolysis % Degradation (0.1 M NaOH, 60 °C, 24h)10 - 25%Nucleophilic attack on the sulfonyl sulfur, leading to cleavage.
Oxidative % Degradation (3% H₂O₂, RT, 24h)20 - 50%Oxidation of the amino group, potential ring hydroxylation.
Photolytic % Degradation (ICH Q1B conditions)10 - 30%Photochemical oxidation or rearrangement of the naphthalene ring.
Thermal % Degradation (60 °C in solution, 7 days)5 - 10%General acceleration of hydrolysis and oxidation reactions.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in aqueous solutions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/methanol mixture).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

  • Thermal Degradation: Incubate the stock solution at 60°C in a light-protected container.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration for analysis by a stability-indicating HPLC method.

4. Stability-Indicating HPLC Method (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for 2-ANSA).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

5. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed samples to that of the unstressed (time zero) sample.

  • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation stock Prepare Stock Solution (1 mg/mL in Water) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative photo Photolytic (ICH Q1B) stock->photo thermal Thermal (60°C) stock->thermal sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling photo->sampling thermal->sampling hplc HPLC Analysis sampling->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products hplc->products

Caption: Forced degradation experimental workflow.

logical_troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions issue Observed Issue (e.g., Discoloration, Loss of Assay) oxidation Oxidation issue->oxidation Is solution exposed to air? hydrolysis Hydrolysis (pH) issue->hydrolysis Is pH extreme? photolysis Photodegradation issue->photolysis Is solution exposed to light? temperature High Temperature issue->temperature Is storage temperature high? protect Protect from Light & Air oxidation->protect fresh Prepare Fresh Solution oxidation->fresh buffer Control pH hydrolysis->buffer hydrolysis->fresh photolysis->protect photolysis->fresh refrigerate Store at 2-8°C temperature->refrigerate temperature->fresh

Technical Support Center: Optimizing the Bucherer Reaction for Tobias Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Bucherer reaction for the synthesis of Tobias acid (2-amino-1-naphthalenesulfonic acid).

Troubleshooting Guide

This guide addresses common issues encountered during the Bucherer reaction for Tobias acid synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Tobias Acid - Incomplete Reaction: Insufficient reaction time or temperature. - Reversibility of the Reaction: The equilibrium may be favoring the starting material (2-hydroxynaphthalene-1-sulfonic acid). - Suboptimal Reagent Concentrations: Incorrect molar ratios of ammonia and/or sodium bisulfite. - Poor Quality of Starting Material: Impurities in the 2-hydroxynaphthalene-1-sulfonic acid can interfere with the reaction.- Reaction Time & Temperature: Increase the reaction time and/or temperature within the recommended range (see Experimental Protocols). Monitor reaction progress using a suitable analytical method (e.g., HPLC). - Driving the Equilibrium: Use a sufficient excess of ammonia and bisulfite to shift the equilibrium towards the product side.[1] - Reagent Ratios: Carefully control the molar ratios of reactants as specified in the optimized protocols. - Starting Material Purity: Ensure the purity of the starting material before use. Recrystallization may be necessary.
High Levels of 2-Aminonaphthalene (BNA) Byproduct - Reaction Temperature: Higher temperatures can promote the formation of this carcinogenic byproduct.[2] - Incorrect pH during Workup: Improper pH control during the precipitation of Tobias acid can lead to the co-precipitation of BNA.- Temperature Control: Maintain the reaction temperature within the optimal range, avoiding excessive heat.[3] - pH-Controlled Precipitation: Carefully adjust the pH to the recommended range (1.2-2.5) during product isolation to minimize BNA contamination.[2][4] - Solvent Extraction: After the reaction, perform an extraction with a water-immiscible organic solvent (e.g., monochlorobenzene or dichlorobenzene) to remove BNA from the aqueous product solution before acidification.[2][4]
Formation of Other Side Products - Presence of Oxygen: Oxidation of the starting material or product can occur. - Desulfonation: At high temperatures, the sulfonic acid group may be cleaved.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Temperature Control: Avoid excessively high temperatures to prevent desulfonation.
Difficulty in Product Isolation/Purification - Incomplete Precipitation: The pH may not be optimal for complete precipitation of Tobias acid. - Co-precipitation of Impurities: Other sulfonated naphthalenes or byproducts may precipitate with the product.- Optimize Precipitation pH: Carefully adjust the pH to the optimal range for Tobias acid precipitation.[2][4] - Washing: Thoroughly wash the filtered product with water to remove soluble impurities. - Recrystallization: If necessary, recrystallize the Tobias acid from hot water for further purification.[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium bisulfite in the Bucherer reaction?

A1: Sodium bisulfite is a key reagent in the Bucherer reaction. It adds to the naphthol starting material to form an adduct. This addition facilitates the subsequent nucleophilic attack by ammonia, which ultimately displaces the hydroxyl group. The reaction is reversible, and the bisulfite is eliminated in the final step to yield the naphthylamine product.[6]

Q2: How can I monitor the progress of the Bucherer reaction?

A2: The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the consumption of the starting material and the formation of the Tobias acid product over time.

Q3: What are the critical safety precautions when performing the Bucherer reaction for Tobias acid?

A3: The Bucherer reaction for Tobias acid involves several safety hazards. A primary concern is the potential formation of the carcinogenic byproduct 2-aminonaphthalene (BNA).[2] Therefore, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is also typically carried out under pressure and at elevated temperatures, requiring the use of a suitable pressure vessel and careful temperature control.

Q4: Can the Bucherer reaction be performed as a one-pot process starting from 2-naphthol?

A4: Yes, patents describe a one-pot process for the production of Tobias acid starting from 2-naphthol.[7] This involves the initial sulfonation of 2-naphthol to form 2-hydroxynaphthalene-1-sulfonic acid, followed by neutralization and the Bucherer reaction in the same vessel without isolating the intermediate.[7]

Data Presentation

Table 1: Optimized Reaction Conditions for Tobias Acid Synthesis
ParameterRecommended RangeSource(s)
Temperature 100 - 150 °C[3][7]
Pressure Autogenous pressure[4]
pH for Precipitation 1.2 - 2.5[2][4]
Reaction Time 4 - 30 hours[3][7]
Yield 93 - 98%[7]
Table 2: Molar Ratios of Reactants
ReactantMolar RatioSource(s)
2-naphthol-1-sulfonic acid salt1[3]
Ammonia (total)4 - 60[3]
Sulfur dioxide0.75 - 30[3]
Ammonia to Sulfur Dioxide Ratio2:1 to 7:1[3]

Experimental Protocols

Laboratory Scale Synthesis of Tobias Acid

This protocol is a generalized procedure based on typical conditions reported in the literature. Optimization may be required for specific laboratory setups.

  • Reaction Setup: In a suitable pressure vessel, combine the sodium salt of 2-hydroxynaphthalene-1-sulfonic acid, ammonium sulfite, and a concentrated aqueous ammonia solution. The molar ratios should be carefully controlled as per the optimized conditions in Table 2.

  • Reaction: Seal the vessel and heat the mixture to 120-130°C with constant agitation for 25-30 hours.[3] The pressure will increase due to the vapor pressure of the reactants at this temperature.

  • Cooling and Venting: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Byproduct Extraction: Transfer the reaction mixture to a separatory funnel and extract with monochlorobenzene or another suitable water-immiscible organic solvent to remove the 2-aminonaphthalene byproduct.[2]

  • Precipitation: Transfer the aqueous layer to a beaker and, with stirring, slowly add dilute sulfuric acid until the pH reaches 1.5-1.75.[2]

  • Isolation and Purification: Cool the mixture to induce complete crystallization of the Tobias acid. Collect the solid product by filtration and wash it thoroughly with cold water. The product can be further purified by recrystallization from hot water.[5]

  • Drying: Dry the purified Tobias acid in a vacuum oven.

Mandatory Visualization

Bucherer_Reaction_Workflow cluster_0 Reaction Stage cluster_1 Troubleshooting Points start Start: 2-Hydroxynaphthalene-1-sulfonic acid bucherer Bucherer Reaction: - Ammonia - Sodium Bisulfite - Heat & Pressure start->bucherer Reactants extraction Solvent Extraction: (e.g., Monochlorobenzene) bucherer->extraction Crude Product low_yield Low Yield? Check: - Reaction Time/Temp - Reagent Ratios bucherer->low_yield bna High BNA? Check: - Temperature - pH of Precipitation bucherer->bna precipitation Acidification: (Dilute H2SO4) extraction->precipitation Purified Aqueous Solution end Product: Tobias Acid precipitation->end Precipitated Solid precipitation->bna purification Purification Issues? Check: - Precipitation pH - Washing end->purification

Caption: Experimental workflow for the synthesis of Tobias acid via the Bucherer reaction, highlighting key troubleshooting points.

Bucherer_Reaction_Mechanism naphthol Naphthol Derivative bisulfite_adduct Bisulfite Adduct (Tetralone Sulfonic Acid Intermediate) naphthol->bisulfite_adduct + HSO3- imine_intermediate Imine Intermediate bisulfite_adduct->imine_intermediate + NH3 - H2O naphthylamine Naphthylamine Product (Tobias Acid) imine_intermediate->naphthylamine - HSO3- naphthylamine->naphthol Reversible Reaction

Caption: Simplified mechanism of the Bucherer reaction for the synthesis of Tobias acid.

References

Technical Support Center: Degradation of 2-Aminonaphthalene-1-Sulfonic Acid (2-ANS) under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photodegradation of 2-aminonaphthalene-1-sulfonic acid (2-ANS) under UV light.

Troubleshooting Guide & FAQs

Issue 1: Inconsistent or low degradation of 2-ANS in replicate experiments.

  • Question: My degradation efficiency for 2-ANS is fluctuating between experiments, or is lower than expected. What are the potential causes and solutions?

  • Answer: Inconsistent or low degradation efficiency can stem from several factors related to the experimental setup and conditions. Here are key aspects to investigate:

    • UV Lamp Intensity and Stability: The output of UV lamps can decrease over time. Ensure the lamp is properly warmed up before starting the experiment and monitor its intensity. An unstable power supply can also cause fluctuations.[1]

    • Photoreactor Geometry: The distance and angle of the sample relative to the UV source must be consistent. Any variation will alter the light intensity reaching the solution.

    • Solution pH: The pH of the solution can influence the speciation of 2-ANS and the generation of reactive oxygen species, affecting the degradation rate.[2] Ensure the initial pH is consistent across all experiments.

    • Oxygen Availability: Dissolved oxygen can act as an electron scavenger and participate in the formation of reactive oxygen species, which can enhance degradation.[1] For reproducible results, either ensure consistent aeration or conduct experiments under a controlled atmosphere (e.g., by bubbling with air, oxygen, or an inert gas like nitrogen).

    • Initial Concentration of 2-ANS: At high concentrations, the solution's absorbance may be too high, preventing uniform light penetration (inner filter effect). This can lead to non-linear degradation kinetics.

Issue 2: Appearance of unexpected colored byproducts or turbidity.

  • Question: During the UV irradiation of my 2-ANS solution, I observe the formation of a yellow or brown color, and sometimes the solution becomes turbid. What is happening and how can I address this?

  • Answer: The formation of colored byproducts is often indicative of polymerization or the formation of complex aromatic intermediates.

    • Polymerization: The amino group on the naphthalene ring can be susceptible to photo-oxidation, leading to the formation of radical species that can polymerize.

    • Intermediate Products: The degradation of 2-ANS can proceed through various intermediates which may be colored.

    • Troubleshooting Steps:

      • Dilute the initial concentration: Lowering the concentration of 2-ANS can reduce the likelihood of polymerization reactions.

      • Control the pH: The stability of intermediates can be pH-dependent. Experiment with different pH values to see if byproduct formation is minimized.

      • Deaerate the solution: In some cases, the presence of oxygen can promote the formation of colored polymers. Try running the experiment under nitrogen to see if this prevents coloration.

      • Analyze Intermediates: Use techniques like HPLC-MS or GC-MS to identify the byproducts being formed. This can provide insight into the degradation pathway and help optimize conditions to favor complete mineralization.

Issue 3: Difficulty in quantifying 2-ANS degradation with UV-Vis spectrophotometry.

  • Question: I am using a UV-Vis spectrophotometer to monitor the degradation of 2-ANS, but my results are not linear, or the absorbance at the maximum wavelength does not decrease as expected. Why is this happening?

  • Answer: This is a common issue when degradation byproducts also absorb light at or near the analytical wavelength of the parent compound.

    • Spectral Overlap: The degradation products of 2-ANS may have their own UV absorbance spectra that overlap with that of 2-ANS. As 2-ANS degrades, the formation of these byproducts can lead to an increase or a non-linear decrease in absorbance at your chosen wavelength.

    • Solution:

      • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantifying the degradation of 2-ANS in the presence of its byproducts. It allows for the separation of the parent compound from its degradation products, providing an accurate measurement of its concentration over time.[3]

      • Full Spectrum Analysis: Instead of monitoring a single wavelength, record the full UV-Vis spectrum at each time point. Changes in the spectral shape can provide qualitative information about the formation of intermediates.

Experimental Protocols

Protocol 1: General Procedure for UV Photodegradation of 2-ANS

  • Solution Preparation:

    • Prepare a stock solution of this compound in ultrapure water.

    • Dilute the stock solution to the desired initial concentration (e.g., 10-50 mg/L) in a suitable buffer to maintain a constant pH.

  • Photoreactor Setup:

    • Use a quartz reaction vessel to ensure maximum UV transmittance.

    • Place the vessel in a photoreactor equipped with a UV lamp (e.g., a low-pressure mercury lamp with a principal emission at 254 nm).

    • Ensure the solution is well-mixed using a magnetic stirrer.

    • If temperature control is necessary, use a jacketed vessel connected to a water bath.

  • Irradiation and Sampling:

    • Take an initial sample (t=0) before turning on the UV lamp.

    • Turn on the UV lamp to start the photodegradation process.

    • Withdraw aliquots of the solution at regular time intervals (e.g., every 15, 30, 60 minutes).

  • Sample Analysis:

    • Immediately analyze the samples or quench the reaction (e.g., by adding a radical scavenger if applicable or storing in the dark at 4°C) to prevent further degradation.

    • Analyze the concentration of 2-ANS using a suitable analytical method, preferably HPLC with a UV detector.

Protocol 2: HPLC Analysis of 2-ANS

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 7) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the maximum absorbance wavelength of 2-ANS (e.g., ~280 nm).[3]

  • Quantification: Use a calibration curve prepared with known concentrations of 2-ANS standards.

Data Presentation

Table 1: Illustrative Degradation Kinetics of 2-ANS under UV Light

Time (min)2-ANS Concentration (mg/L)ln(C/C₀)
020.00.00
1515.8-0.23
3012.5-0.47
607.9-0.93
905.0-1.39
1203.1-1.86

This is example data and may not reflect actual experimental results.

Table 2: Effect of Initial pH on the Pseudo-First-Order Rate Constant (k) for 2-ANS Degradation

Initial pHRate Constant (k) (min⁻¹)Half-life (t½) (min)
30.01163.0
70.01546.2
90.01353.3

This is example data and may not reflect actual experimental results.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Photoreaction cluster_analysis 3. Analysis prep_stock Prepare 2-ANS Stock Solution prep_working Prepare Working Solution (Buffered to desired pH) prep_stock->prep_working reactor Place Solution in Quartz Photoreactor prep_working->reactor stir Start Magnetic Stirring reactor->stir sample_t0 Take t=0 Sample stir->sample_t0 uv_on Turn on UV Lamp sample_t0->uv_on sampling Withdraw Aliquots at Time Intervals uv_on->sampling hplc HPLC Analysis sampling->hplc data Quantify 2-ANS Concentration hplc->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Experimental workflow for the UV photodegradation of 2-ANS.

degradation_pathway cluster_intermediates Primary Intermediates cluster_ring_cleavage Ring Cleavage Products ANS 2-Aminonaphthalene- 1-sulfonic acid hydroxyl Hydroxylated Intermediates (e.g., aminohydroxynaphthalene sulfonic acid) ANS->hydroxyl •OH attack desulfonated Desulfonated Product (2-Naphthylamine) ANS->desulfonated Desulfonation oxidized_amine Oxidized Amine Products (e.g., nitroso, nitro derivatives) ANS->oxidized_amine Photo-oxidation phthalic_acid Phthalic Acid Derivatives hydroxyl->phthalic_acid Ring Cleavage desulfonated->phthalic_acid Ring Cleavage oxidized_amine->phthalic_acid Ring Cleavage aliphatic Short-chain Aliphatic Acids phthalic_acid->aliphatic mineralization Mineralization Products (CO₂, H₂O, SO₄²⁻, NH₄⁺) aliphatic->mineralization

Caption: A proposed degradation pathway for this compound under UV light.

References

Technical Support Center: Troubleshooting HPLC Separation of Aminonaphthalenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of aminonaphthalenesulfonic acid isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering systematic approaches to identify and resolve them.

Q1: Why am I seeing poor resolution or complete co-elution of my aminonaphthalenesulfonic acid isomer peaks?

A1: Poor resolution is a common challenge when separating structurally similar isomers like aminonaphthalenesulfonic acids. The key to improving separation is to systematically optimize your chromatographic conditions to enhance the subtle differences in their physicochemical properties.[1]

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.[1][2]

    • Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) significantly impact separation. Acetonitrile often provides different selectivity compared to methanol.[2] Try adjusting the organic solvent percentage in small increments (e.g., 2-5%). For reversed-phase HPLC, decreasing the organic solvent content will generally increase retention time and may improve separation.[1]

    • pH of the Mobile Phase: Aminonaphthalenesulfonic acids are ionizable compounds, containing both acidic sulfonic acid groups and basic amino groups. Therefore, the pH of the mobile phase is a powerful tool to alter selectivity.[3][4] Small changes in pH can significantly affect the ionization state of the isomers, leading to changes in retention.[3][4] It is recommended to work at a pH that is at least one to two pH units away from the pKa of the analytes to ensure stable retention times.[5]

  • Suboptimal Stationary Phase: The choice of the HPLC column is crucial for successful separation.

    • Column Chemistry: A standard C18 column is a good starting point for reversed-phase separation of positional isomers.[2] However, if mobile phase optimization is insufficient, the column chemistry may not be suitable.[2] Consider trying different stationary phases, such as a phenyl-hexyl column, which can offer different selectivity through pi-pi interactions.[6] For highly polar or ionized compounds, mixed-mode stationary phases that combine hydrophobic and ion-exchange characteristics can be effective.[7]

  • Temperature Effects: Adjusting the column temperature can alter the selectivity of the separation.[2] It is advisable to use a thermostatted column compartment to maintain a consistent temperature for reproducible results.[1]

  • Inefficient Column: An old or contaminated column can lead to peak broadening and loss of resolution.[1][8] Evaluate the column's performance by injecting a standard and checking for peak shape and efficiency.

Q2: My aminonaphthalenesulfonic acid isomer peaks are tailing. What can I do to improve the peak shape?

A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds like aminonaphthalenesulfonic acids.[2][9]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amino group of the aminonaphthalenesulfonic acids, causing peak tailing.[9][10]

    • Lower Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-4) can protonate the silanol groups, reducing their interaction with the basic analytes and improving peak shape.[9][11][12]

    • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block most of the active silanol groups, minimizing these secondary interactions.[9][13]

    • Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA) at a low concentration (0.1-0.5%), to the mobile phase can mask the active silanol sites and reduce peak tailing for basic compounds.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted, tailing peaks.[12] Try reducing the injection volume or diluting the sample.[1][14]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1][14] Whenever possible, dissolve the sample in the initial mobile phase.[1][14]

  • Column Contamination or Degradation: Contaminants from previous injections or degradation of the stationary phase can create active sites that cause tailing.[1][14] Flush the column with a strong solvent or, if necessary, replace the column.[1][14]

Q3: I'm observing fluctuating retention times for my aminonaphthalenesulfonic acid isomers. What is the likely cause?

A3: Stable retention times are crucial for reliable peak identification and quantification. Fluctuations often point to issues with the HPLC system's stability or the method's robustness.[1][2]

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run, especially when using a gradient or changing mobile phases.[1]

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of a more volatile organic solvent can lead to shifts in retention time.[1][15] Ensure accurate and consistent mobile phase preparation.

  • pH Instability: Since aminonaphthalenesulfonic acids are ionizable, even small shifts in the mobile phase pH can cause significant changes in retention time.[4][15] Using a buffer in the mobile phase can help maintain a stable pH.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1] A thermostatted column compartment is essential for reproducible results.[1]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate, leading to retention time variability.[1] Regular pump maintenance is recommended.[1]

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention of Ionizable Compounds

Analyte TypeEffect of Increasing Mobile Phase pHRationale
Acidic Decreased RetentionIncreased ionization (deprotonation) leads to higher polarity and less interaction with the stationary phase.[4]
Basic Increased RetentionDecreased ionization (protonation) leads to lower polarity and more interaction with the stationary phase.[4]
Neutral No Significant ChangeThe ionization state is not affected by pH changes.[4]

Table 2: Common Mobile Phase Modifiers and Their Applications

ModifierTypical ConcentrationPurpose
Formic Acid 0.1%Acidifies the mobile phase to suppress the ionization of acidic analytes and silanol groups, improving peak shape.[1]
Acetic Acid 0.1%Similar to formic acid, used to control pH and improve peak shape for acidic compounds.[1]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%A strong ion-pairing agent that can improve the retention and peak shape of basic compounds.
Triethylamine (TEA) 0.1 - 0.5%A competing base that masks active silanol sites on the stationary phase, reducing peak tailing for basic analytes.[2]
Phosphate Buffers 10 - 50 mMProvides stable pH control within a specific range, crucial for reproducible separation of ionizable compounds.[16]
Ammonium Acetate 10 - 20 mMA volatile buffer suitable for LC-MS applications that helps to control pH.

Experimental Protocols

Protocol 1: General Method Development Strategy for Aminonaphthalenesulfonic Acid Isomer Separation
  • Analyte Characterization: Gather information on the pKa values of the aminonaphthalenesulfonic acid isomers to guide pH selection.[2]

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Scouting Gradient Run: Perform a broad gradient run (e.g., 5% to 95% B over 20-30 minutes) to determine the elution range of the isomers.[2][14]

  • Optimization of Selectivity (α):

    • Adjust pH: If co-elution occurs, systematically adjust the mobile phase pH. Test a pH around 2-3 to suppress silanol interactions and protonate the amino group.[9][11]

    • Switch Organic Modifier: If using acetonitrile, try substituting it with methanol to alter selectivity.[2]

    • Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl or a mixed-mode column.[2][7]

  • Optimization of Retention (k'): Adjust the gradient slope or switch to an isocratic elution to achieve a retention factor (k') between 2 and 10 for the peaks of interest.[2]

  • Optimization of Efficiency (N): Adjust the flow rate to optimize the separation. A lower flow rate can sometimes improve resolution.[1]

Protocol 2: General Sample Preparation for HPLC Analysis
  • Weighing: Accurately weigh a suitable amount of the aminonaphthalenesulfonic acid isomer sample.[2]

  • Dissolution: Dissolve the sample in a pre-determined volume of a solvent compatible with the initial mobile phase conditions.[2] Use HPLC-grade solvents.

  • Sonication: If the sample does not dissolve easily, sonicate the solution for 5-10 minutes.[2]

  • Dilution: Dilute the stock solution to the desired final concentration with the initial mobile phase.[2]

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could block the column.[2]

Mandatory Visualization

Troubleshooting_Workflow Start Poor Peak Resolution or Co-elution Check_System Check System Suitability (Standard Injection) Start->Check_System Optimize_Mobile_Phase Optimize Mobile Phase Check_System->Optimize_Mobile_Phase System OK Adjust_pH Adjust pH (e.g., 2-4 for ion suppression) Optimize_Mobile_Phase->Adjust_pH Change_Organic Change Organic Modifier (ACN vs. MeOH) Adjust_pH->Change_Organic Resolution still poor End Achieved Separation Adjust_pH->End Resolution OK Optimize_Gradient Optimize Gradient Slope or Switch to Isocratic Change_Organic->Optimize_Gradient Resolution still poor Change_Organic->End Resolution OK Change_Column Change Stationary Phase (e.g., Phenyl, Mixed-Mode) Optimize_Gradient->Change_Column Resolution still poor Optimize_Gradient->End Resolution OK Optimize_Temp Optimize Temperature Change_Column->Optimize_Temp Resolution still poor Change_Column->End Resolution OK Optimize_Temp->End Resolution OK Review Review Method and Re-evaluate Optimize_Temp->Review Resolution still poor

Caption: A troubleshooting workflow for addressing poor peak resolution in the HPLC separation of aminonaphthalenesulfonic acid isomers.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_Silanol Address Silanol Interactions Start->Check_Silanol Lower_pH Lower Mobile Phase pH (e.g., 2-4) Check_Silanol->Lower_pH Use_Endcapped Use End-Capped Column Lower_pH->Use_Endcapped Tailing persists End Symmetrical Peaks Lower_pH->End Peak shape OK Add_TEA Add Competing Base (e.g., 0.1% TEA) Use_Endcapped->Add_TEA Tailing persists Use_Endcapped->End Peak shape OK Check_Overload Check for Column Overload Add_TEA->Check_Overload Tailing persists Add_TEA->End Peak shape OK Reduce_Concentration Reduce Sample Concentration or Injection Volume Check_Overload->Reduce_Concentration Check_Solvent Check Sample Solvent Reduce_Concentration->Check_Solvent Tailing persists Reduce_Concentration->End Peak shape OK Match_Solvent Dissolve Sample in Initial Mobile Phase Check_Solvent->Match_Solvent Check_Column_Health Check Column Health Match_Solvent->Check_Column_Health Tailing persists Match_Solvent->End Peak shape OK Flush_Column Flush or Replace Column Check_Column_Health->Flush_Column Flush_Column->End Peak shape OK

Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of aminonaphthalenesulfonic acid isomers.

References

Preventing byproduct formation in 2-aminonaphthalene-1-sulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center guide for preventing byproduct formation in the synthesis of 2-aminonaphthalene-1-sulfonic acid.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize byproduct formation during the synthesis of this compound (Tobias acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the synthesis of this compound?

A1: The primary byproducts of concern are isomeric aminonaphthalene sulfonic acids and the carcinogenic compound 2-naphthylamine (2-NA).[1][2][3][4] During the sulfonation of 2-naphthylamine, several isomers can be formed, including:

  • 2-aminonaphthalene-5-sulfonic acid (Dahl's acid)[2]

  • 2-aminonaphthalene-6-sulfonic acid (Broenner's acid)[2]

  • 2-aminonaphthalene-7-sulfonic acid (Amino-F-acid)[2]

  • 2-aminonaphthalene-8-sulfonic acid (Badische acid)[2]

Q2: Why are different sulfonic acid isomers formed during the reaction?

A2: The formation of different isomers is governed by the principles of kinetic versus thermodynamic control.[5][6]

  • Kinetic Control: At lower temperatures (e.g., 30-100°C), the reaction favors the kinetically controlled product, which is the one that forms the fastest.[2] In this synthesis, this compound (Tobias acid) is the kinetic product because sulfonation at the 1-position (an alpha-position) has a lower activation energy.[7][8]

  • Thermodynamic Control: At higher temperatures (e.g., 150-200°C), the sulfonation reaction becomes reversible.[7][8] This allows the initially formed products to revert to the starting material and re-react, eventually favoring the formation of the most stable isomer. Isomers with the sulfonic acid group in a beta-position, like Broenner's acid, are thermodynamically more stable due to reduced steric hindrance and are the major products at elevated temperatures.[2][7][8]

Q3: How is the carcinogenic byproduct 2-naphthylamine (2-NA) formed and how can it be minimized?

A3: 2-Naphthylamine, a known human carcinogen, can be formed through the desulfonation of the product, particularly under harsh conditions.[3][4][9] Its presence is strictly regulated, and minimizing its formation is critical.[1] Strategies to reduce 2-NA levels include:

  • Careful control of reaction conditions: Avoid excessive temperatures and prolonged reaction times that can promote desulfonation.[9]

  • Post-synthesis purification: The most effective methods involve extracting the crude product mixture with a water-immiscible organic solvent (like toluene or dichlorobenzene) to remove the less polar 2-NA.[10][11]

  • pH-controlled precipitation: Carefully adjusting the pH during product isolation helps to selectively precipitate the desired sulfonic acid, leaving impurities in the solution.[10][11]

Troubleshooting Guide

Problem 1: My final product is contaminated with significant amounts of other isomers (e.g., Dahl's, Broenner's, or Badische acid).

Potential Cause Recommended Solution
Reaction temperature was too high. This is the most common cause. High temperatures favor the formation of thermodynamically stable isomers.[2][8] Maintain a strict reaction temperature between 80-100°C to favor the kinetic product, Tobias acid.
Reaction time was too long. Extended reaction times, even at moderately elevated temperatures, can allow the reaction to equilibrate towards the thermodynamic products.[6] Monitor the reaction progress and stop it once the formation of the desired product is maximized.
Incorrect concentration of sulfonating agent. The strength of the sulfuric acid or oleum used can impact isomer distribution.[2] Use the concentration specified in the validated protocol.

Problem 2: Analytical tests show the presence of 2-naphthylamine (2-NA) in my purified product.

Potential Cause Recommended Solution
Desulfonation occurred during the reaction. Overheating or using overly harsh acidic conditions can cause the sulfonic acid group to be cleaved, regenerating 2-naphthylamine.[9] Re-evaluate and strictly control the reaction temperature and duration.
Inefficient purification. Standard crystallization may not be sufficient to remove all traces of 2-NA.[10] Implement a post-reaction workup step involving liquid-liquid extraction of the aqueous product solution with an organic solvent (e.g., toluene) before acidification and precipitation.[10][11]

Problem 3: The overall yield of Tobias acid is low.

Potential Cause Recommended Solution
Incomplete reaction. The reaction may not have gone to completion if the temperature was too low or the time was too short. Gradually increase the temperature within the kinetic control window (not exceeding 100°C) or extend the reaction time slightly while monitoring for byproduct formation.
Product loss during workup. The solubility of Tobias acid and its salts can lead to losses during filtration and washing. Ensure the precipitation pH is optimal (typically 1.2-2.5) and cool the suspension sufficiently before filtration.[10][11] Use minimal amounts of cold washing solvent.
Side reactions. Uncontrolled conditions can lead to other side reactions, such as the formation of sulfones or polysulfonated products, consuming the starting material. Maintain precise temperature control and reagent stoichiometry.

Data Presentation

Table 1: Influence of Reaction Temperature on Isomer Distribution in 2-Naphthylamine Sulfonation

Reaction TemperaturePredominant Product TypeMajor Isomers FormedReference
Low Temperature (30-100°C) Kinetic ControlThis compound (Tobias acid), 2-aminonaphthalene-5-sulfonic acid (Dahl's acid), 2-aminonaphthalene-8-sulfonic acid (Badische acid)[2][8]
High Temperature (150-200°C) Thermodynamic Control2-aminonaphthalene-6-sulfonic acid (Broenner's acid), 2-aminonaphthalene-7-sulfonic acid (Amino-F-acid)[2]

Visualized Workflows and Logic

Caption: General experimental workflow for the synthesis and purification of Tobias acid.

G start Start Analysis issue1 High Isomeric Impurities start->issue1 Problem Detected issue issue check check action action ok ok check1 Reaction Temp > 100°C? issue1->check1 action1 Action: Reduce temperature to 80-100°C range check1->action1 Yes check2 Reaction Time > 8h? check1->check2 No ok2 Re-run Experiment action1->ok2 Corrected action2 Action: Reduce reaction time and monitor progress check2->action2 Yes ok1 Parameters OK. Check reagent purity. check2->ok1 No action2->ok2 Corrected

Caption: Troubleshooting logic for addressing high levels of isomeric impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound (Tobias Acid)

Disclaimer: This protocol is a representative method. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and a fume hood. Handle 2-naphthylamine with extreme care as it is a carcinogen.

  • Preparation: Place 2-naphthylamine into a glass-lined reaction vessel equipped with a mechanical stirrer and a temperature probe.

  • Sulfonation: Slowly add concentrated sulfuric acid (98%) to the 2-naphthylamine with constant stirring. A typical molar ratio is 1:1.5 to 1:2 (amine:acid). The initial addition is exothermic; maintain the temperature below 50°C.

  • Baking Process: Once the addition is complete, gradually heat the mixture to 80-100°C. Maintain this temperature for 4-6 hours with continuous stirring. The mixture will become a thick, solid mass.

  • Workup - Dissolution: After cooling, carefully and slowly add the solid reaction mass to a beaker of cold water or crushed ice with vigorous stirring to dissipate heat. This will dissolve the sulfonated product.

  • Workup - Clarification: The resulting solution can be treated with activated charcoal and filtered through celite to remove insoluble impurities.

Protocol 2: Purification of Tobias Acid

  • Solvent Extraction (2-NA Removal): Transfer the aqueous filtrate from the synthesis step to a separatory funnel. Extract the solution two to three times with an equal volume of toluene to remove any unreacted 2-naphthylamine.[10] Discard the organic layers. Note: Perform this step in a well-ventilated fume hood.

  • Precipitation: Transfer the purified aqueous layer to a clean beaker and cool it in an ice bath. While stirring, slowly add concentrated hydrochloric acid or sulfuric acid until the pH of the solution reaches 1.5-2.5.[10][11] The this compound will precipitate as a pale solid.

  • Isolation: Allow the suspension to stir in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual acid and inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 70-80°C to a constant weight.

  • Recrystallization (Optional): For very high purity, the dried product can be recrystallized from boiling water under a nitrogen atmosphere.[9]

References

Safe handling and storage of 2-aminonaphthalene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of 2-aminonaphthalene-1-sulfonic acid, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Tobias acid, is a chemical compound that typically appears as a white to light yellow or grey-white to light pink powder.[1][2] It is sparingly soluble in water.[2] This compound serves as an intermediate in the synthesis of various dyes and pigments, such as acid dyes, reactive dyes, and Lithol Reds.[1][2] It is also utilized in chemical research as a precursor for producing pharmaceuticals and agrochemicals.[1]

Q2: What are the main hazards associated with this compound?

The primary hazards include serious eye irritation.[3][4] It can also cause skin and respiratory irritation.[4] Short-term exposure may lead to irritation of the eyes, skin, and respiratory tract, while prolonged or repeated exposure could potentially damage the liver and kidneys.[1] Although not classified as a confirmed carcinogen by IARC or the U.S. EPA, some aromatic amine derivatives of naphthalene are considered possible human carcinogens, so it should be handled with caution.[1][5]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5][6] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Skin Protection: Use impervious clothing and chemical-resistant gloves.[4][5][6] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[4][5]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[5]

Q4: What are the proper storage conditions for this compound?

Store the chemical in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][3][6] It should be stored away from incompatible materials such as strong oxidizing agents, bases, and heavy metal salts.[1][3]

Q5: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents.[1][3] Contact with these substances should be avoided to prevent hazardous reactions.

Troubleshooting Guides

Scenario 1: Accidental Eye or Skin Contact

  • Issue: The chemical has come into contact with your eyes or skin.

  • Solution:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do so.[3] Seek medical attention if irritation persists.[3]

    • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[3][6] Remove contaminated clothing.[6] If skin irritation persists, consult a physician.[3]

Scenario 2: Inhalation of Dust

  • Issue: You have inhaled dust from the chemical.

  • Solution:

    • Move to an area with fresh air immediately.[3][5]

    • If you experience difficulty breathing, give oxygen. If you are not breathing, provide artificial respiration.[5][6]

    • Seek immediate medical attention.[6][7]

Scenario 3: Accidental Spill

  • Issue: A small amount of the solid has been spilled in the laboratory.

  • Solution:

    • Evacuate personnel from the immediate area.[6]

    • Ensure adequate ventilation and remove all sources of ignition.[6]

    • Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection.[6]

    • Carefully sweep up the spilled material, avoiding dust formation, and place it into a suitable, closed container for disposal.[5][6]

    • Do not let the product enter drains.[5]

    • Dispose of the waste in accordance with local, state, and federal regulations.[5]

Scenario 4: Accidental Ingestion

  • Issue: The chemical has been accidentally swallowed.

  • Solution:

    • Do NOT induce vomiting.[7]

    • Rinse the mouth with water.[5]

    • Never give anything by mouth to an unconscious person.[5]

    • Seek immediate medical attention.[5][7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 81-16-3
Molecular Formula C₁₀H₉NO₃S
Molecular Weight 223.24 g/mol
Appearance White to light yellow powder
Melting Point 235-237°C
Solubility Soluble in water

Experimental Protocols

While specific experimental protocols will vary based on the research application, the following general methodology for handling and use should be followed:

Protocol: General Laboratory Use

  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

    • Work in a well-ventilated area, preferably in a chemical fume hood.[1][6]

    • Assemble all necessary PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Handling:

    • Avoid the formation of dust and aerosols.[6]

    • Weigh the required amount of the chemical carefully, minimizing the creation of airborne dust.

    • When dissolving, add the solid to the solvent slowly while stirring.

    • Avoid contact with skin, eyes, and clothing.[3]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[3]

    • Clean the work area and decontaminate any equipment used.

    • Store the chemical in its original, tightly closed container in a designated cool, dry place.[1][6]

    • Dispose of any waste, including contaminated PPE, according to institutional and regulatory guidelines.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start: Receive Chemical sds Read Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation weigh Weigh Chemical Carefully (Avoid Dust) ventilation->weigh transfer Transfer and Use in Experiment weigh->transfer cleanup Clean Work Area & Equipment transfer->cleanup waste Dispose of Waste Properly cleanup->waste storage Store in Tightly Sealed Container (Cool, Dry Place) waste->storage end End of Process storage->end

Caption: Workflow for the safe handling of this compound.

TroubleshootingGuide cluster_exposure Personal Exposure cluster_spill Chemical Spill cluster_actions Response Actions incident Incident Occurs exposure_type What type of exposure? incident->exposure_type spill Spill Occurs incident->spill skin_eye Skin/Eye Contact exposure_type->skin_eye Contact inhalation Inhalation exposure_type->inhalation Inhaled ingestion Ingestion exposure_type->ingestion Swallowed rinse Rinse with Water (15 min) skin_eye->rinse fresh_air Move to Fresh Air inhalation->fresh_air no_vomit Do NOT Induce Vomiting ingestion->no_vomit evacuate Evacuate Area spill->evacuate ppe_spill Wear PPE evacuate->ppe_spill contain Contain & Clean Up (Avoid Dust) ppe_spill->contain dispose Dispose of Waste contain->dispose medical Seek Medical Attention rinse->medical fresh_air->medical no_vomit->medical

Caption: Troubleshooting decision tree for incidents involving this compound.

References

Validation & Comparative

A Comparative Guide to Aminonaphthalene Sulfonic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 2-Aminonaphthalene-1-Sulfonic Acid and Its Key Isomers

Aminonaphthalene sulfonic acids are a critical class of organic compounds characterized by a naphthalene backbone substituted with both an amino and a sulfonic acid group. The positional isomerism of these functional groups gives rise to a variety of compounds with distinct physicochemical properties and performance characteristics. This guide provides a comprehensive comparison of this compound (Tobias acid) with other notable isomers, including 4-aminonaphthalene-1-sulfonic acid (naphthionic acid), 5-amino-2-naphthalenesulfonic acid, 6-aminonaphthalene-1-sulfonic acid, and 8-anilinonaphthalene-1-sulfonic acid (ANS). This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the optimal isomer for their specific applications, ranging from dye synthesis to biological and pharmaceutical research.

Physicochemical Properties: A Tabular Comparison

The position of the amino and sulfonic acid groups on the naphthalene ring significantly influences the physical and chemical properties of these isomers. These differences in properties, such as solubility and melting point, can have a profound impact on their application and performance.

PropertyThis compound (Tobias Acid)4-Aminonaphthalene-1-sulfonic Acid (Naphthionic Acid)5-Amino-2-naphthalenesulfonic Acid6-Aminonaphthalene-1-sulfonic Acid8-Anilinonaphthalene-1-sulfonic Acid (ANS)
CAS Number 81-16-3[1]84-86-6[2]119-79-981-05-082-76-8[3]
Molecular Formula C₁₀H₉NO₃S[1]C₁₀H₉NO₃S[2]C₁₀H₉NO₃SC₁₀H₉NO₃SC₁₆H₁₃NO₃S[3]
Molar Mass ( g/mol ) 223.25[1]223.24[2]223.25223.25299.34[3]
Appearance White solid, commercial samples may appear otherwise[1]White solid, commercial samples can appear gray[2]SolidSolidOrganic compound
Melting Point (°C) Decomposes≥300 (decomposes)DecomposesDecomposesData not available
Solubility in Water Sparingly solubleVery slightly solubleSoluble in 100 mg/mL (1N NH4OH)[4]Data not availableWeakly fluorescent in water[5]

Performance in Azo Dye Synthesis: A Comparative Overview

Aminonaphthalene sulfonic acids are foundational intermediates in the synthesis of azo dyes. The position of the functional groups dictates the electronic properties of the molecule, which in turn affects the color, fastness, and application properties of the resulting dyes. While direct, comprehensive comparative studies are limited, the influence of isomeric structure on dye properties is a well-established principle in dye chemistry. The position of the sulfonic acid group, for instance, affects the absorption spectra of the resulting dye[6].

A standardized experimental workflow for comparing the performance of these isomers in azo dye synthesis is crucial for obtaining meaningful data. The following diagram outlines a proposed workflow.

G cluster_synthesis Isomer Synthesis & Purification cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_analysis Dye Analysis s1 Sulfonation/Bucherer Reaction s2 Isolation & Purification s1->s2 d1 Dissolution in Acid s2->d1 Standardized amount of purified isomer d2 Reaction with NaNO2 at 0-5°C d1->d2 c2 Addition of Diazonium Salt d2->c2 Diazonium salt solution c1 Preparation of Coupling Component Solution c1->c2 a1 Purification of Dye c2->a1 a2 Yield Calculation a1->a2 a3 Spectroscopic Analysis (UV-Vis, NMR) a1->a3 a4 Fastness Testing (Light, Wash) a1->a4

Proposed workflow for comparative azo dye synthesis.

Experimental Protocols

To facilitate a direct and unbiased comparison of aminonaphthalene sulfonic acid isomers, the following standardized experimental protocols are proposed.

Standardized Synthesis and Purification of Aminonaphthalene Sulfonic Acid Isomers

Objective: To synthesize and purify different aminonaphthalene sulfonic acid isomers to a consistent purity level for comparative studies.

General Procedure (Example: Sulfonation of Naphthylamine):

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place the respective naphthylamine.

  • Sulfonation: Slowly add concentrated sulfuric acid or oleum at a controlled temperature. The reaction temperature and duration are critical and should be optimized for each isomer to maximize the yield of the desired product.

  • Work-up: After the reaction is complete, the mixture is poured onto ice to precipitate the sulfonic acid.

  • Purification: The crude product is collected by filtration and recrystallized from a suitable solvent (e.g., water or aqueous ethanol) until a constant melting point and satisfactory spectroscopic data (¹H NMR, ¹³C NMR, IR) are obtained. Purity should be further verified by techniques like HPLC.

Standardized Protocol for Azo Dye Synthesis and Performance Evaluation

Objective: To compare the performance of different aminonaphthalene sulfonic acid isomers in the synthesis of a specific azo dye under identical conditions.

1. Diazotization:

  • Dissolve a standardized molar equivalent of the purified aminonaphthalene sulfonic acid isomer in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete diazotization.

2. Azo Coupling:

  • In a separate beaker, dissolve a standardized molar equivalent of the coupling agent (e.g., β-naphthol) in an aqueous sodium hydroxide solution.

  • Cool the coupling agent solution to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the coupling agent solution with vigorous stirring, maintaining the temperature below 5 °C and keeping the pH in the optimal range for coupling.

  • Continue stirring for 1-2 hours to ensure complete coupling.

3. Dye Isolation and Purification:

  • Precipitate the dye by adding salt (salting out).

  • Filter the dye and wash it with a saturated salt solution and then with cold water.

  • Dry the purified dye in an oven at a specified temperature.

4. Performance Evaluation:

  • Yield Calculation: Determine the percentage yield of the purified dye based on the initial amount of the aminonaphthalene sulfonic acid isomer.

  • Spectroscopic Analysis: Record the UV-Vis absorption spectrum of the dye in a suitable solvent to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).

  • Color Fastness Testing: Dye a standard fabric (e.g., cotton or wool) with the synthesized dye and evaluate its fastness to light and washing according to standardized ISO methods[7].

Applications in Drug Development and Biological Research

While the primary application of many aminonaphthalene sulfonic acids is in the dye industry, some derivatives have found significant use in biological and pharmaceutical research. A notable example is 8-anilinonaphthalene-1-sulfonic acid (ANS), which is widely used as a fluorescent probe to study protein conformation and binding.

ANS is weakly fluorescent in aqueous solutions, but its fluorescence quantum yield increases significantly, accompanied by a blue shift in its emission maximum, when it binds to hydrophobic regions of proteins[5]. This property makes it an invaluable tool for:

  • Studying conformational changes in proteins upon ligand binding[3].

  • Characterizing the hydrophobic binding pockets of proteins[5].

  • Monitoring protein folding and unfolding.

  • Investigating protein aggregation, which is relevant to neurodegenerative diseases[5].

The interaction of ANS with a protein can be depicted as a signaling event where the binding to a hydrophobic pocket leads to a detectable fluorescent signal.

G cluster_protein Protein in Aqueous Solution P Protein with Hydrophobic Pocket ANS_bound ANS-Protein Complex (Highly Fluorescent) ANS ANS (Weakly Fluorescent) ANS->P Binding to Hydrophobic Pocket Signal Fluorescence Emission (Blue-shifted) ANS_bound->Signal Signal Generation

Interaction of ANS with a protein hydrophobic pocket.

The potential for other aminonaphthalene sulfonic acid isomers and their derivatives in drug development is an area of active research. Their structural similarity to endogenous molecules and the ability to functionalize both the amino and sulfonic acid groups make them attractive scaffolds for designing new therapeutic agents. For instance, derivatives of 4-amino-1-naphthalenesulfonic acid have been noted for their potential therapeutic applications, with its sodium salt being used as a non-toxic hemostatic. Furthermore, the synthesis of bioactive sulfonamides from amino acids is a growing field of interest in medicinal chemistry, suggesting a potential avenue for the development of novel drugs based on aminonaphthalene sulfonic acid backbones[8].

Conclusion

The selection of an appropriate aminonaphthalene sulfonic acid isomer is a critical decision that can significantly impact the outcome of a research or development project. While this compound (Tobias acid) is a widely used and important intermediate, other isomers offer a range of properties that may be more suitable for specific applications. This guide provides a foundational comparison of key isomers, highlighting the differences in their physicochemical properties and their implications for performance in dye synthesis and biological applications. The proposed standardized experimental protocols offer a framework for conducting direct comparative studies to generate the quantitative data needed for informed decision-making. As research continues, the diverse chemistry of aminonaphthalene sulfonic acid isomers will undoubtedly lead to the development of new and improved materials and potential therapeutic agents.

References

A Comparative Analysis for Researchers: Tobias Acid vs. Anilinonaphthalene Sulfonic Acid (ANS)

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of chemical reagents, the selection of an appropriate molecule is paramount to experimental success. This guide provides a comprehensive, data-driven comparison of two naphthalenesulfonic acid derivatives: Tobias acid and 8-anilinonaphthalene-1-sulfonic acid (ANS). While structurally related, their distinct functionalities lead to vastly different applications, a critical distinction for researchers in drug development and the broader scientific community. Tobias acid serves as a fundamental building block in the synthesis of azo dyes, whereas ANS is a widely utilized fluorescent probe for characterizing proteins.

At a Glance: Key Differences

FeatureTobias acid (2-amino-1-naphthalenesulfonic acid)Anilinonaphthalene Sulfonic Acid (ANS)
Primary Application Intermediate in azo dye and pigment synthesis.[1]Fluorescent probe for studying protein conformation and hydrophobicity.[2]
Functional Groups Primary amine (-NH2), Sulfonic acid (-SO3H)Secondary amine (-NH-), Sulfonic acid (-SO3H)
Key Property Reactivity of the primary amine for diazotization.Environmentally sensitive fluorescence.[3][4]
Fluorescence Not typically used for its fluorescent properties.Strong fluorescence in non-polar environments, weak in aqueous solutions.[3][4]

Chemical and Physical Properties

A detailed comparison of the fundamental chemical and physical properties of Tobias acid and ANS is presented below. These properties underpin their distinct applications.

PropertyTobias acidAnilinonaphthalene Sulfonic Acid (ANS)
Chemical Formula C₁₀H₉NO₃S[1]C₁₆H₁₃NO₃S[5]
Molar Mass 223.25 g/mol [1]299.34 g/mol
Appearance White to pinkish crystalline solid.[6]Off-white to yellowish crystalline solid.
Melting Point ~272 °C[7]Decomposes before melting.
Solubility Slightly soluble in cold water, soluble in hot water.[7]Soluble in water (as ammonium salt) and organic solvents like DMSO.[8]
CAS Number 81-16-3[1]82-76-8

Performance in Key Applications: A Data-Driven Comparison

The utility of a chemical compound is best understood through its performance in its designated application. Here, we present experimental data and typical workflows for both Tobias acid and ANS.

Anilinonaphthalene Sulfonic Acid (ANS): A Fluorescent Probe for Protein Analysis

ANS is an invaluable tool in biochemistry and drug development for investigating protein structure. Its fluorescence is highly dependent on the polarity of its environment. In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions of proteins, which are often exposed during conformational changes or unfolding, its fluorescence quantum yield increases significantly, and the emission maximum undergoes a hypsochromic (blue) shift.[3][4] This phenomenon allows researchers to monitor protein folding, binding events, and stability.

Quantitative Fluorescence Data for ANS:

SolventDielectric Constant (ε)Excitation Max (λex)Emission Max (λem)Stokes Shift (nm)Fluorescence Quantum Yield (Φf)
n-Hexane1.88~374 nm~390 nm[9]~16 nmHigh (exact value varies)
Methanol32.7374 nm[5]~490 nm[9]~116 nm0.24[10]
Water80.1~380 nm[8]~540 nm[9]~160 nm0.0032[2]

This protocol outlines a typical experiment to determine changes in the surface hydrophobicity of a protein, for instance, upon ligand binding or denaturation.

Materials:

  • ANS stock solution (e.g., 1 mM in DMSO)

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Buffer solution (for blank and dilutions)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a series of protein solutions of known concentrations in the buffer.

    • Prepare a working solution of ANS by diluting the stock solution in the same buffer. The final concentration of ANS in the assay will typically be in the low micromolar range.

  • Instrument Setup:

    • Set the excitation wavelength of the spectrofluorometer to approximately 380 nm.

    • Set the emission scan range from 400 nm to 600 nm.

  • Measurement:

    • To a quartz cuvette, add the protein solution and the ANS working solution. Mix gently and incubate for a specified time (e.g., 5-15 minutes) at a controlled temperature, protected from light.

    • Measure the fluorescence emission spectrum.

    • As a control, measure the fluorescence of ANS in the buffer alone (blank).

  • Data Analysis:

    • Subtract the blank spectrum from the protein-ANS spectra.

    • Determine the wavelength of maximum emission (λmax) and the fluorescence intensity at this wavelength.

    • Plot the fluorescence intensity as a function of protein concentration. An increase in intensity indicates binding of ANS to hydrophobic sites. A blue shift in λmax is also indicative of this binding.

ANS_Protein_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Protein Solution A1 Mix Protein, ANS, and Buffer P1->A1 P2 ANS Solution P2->A1 P3 Buffer P3->A1 A2 Incubate A1->A2 A3 Measure Fluorescence A2->A3 D1 Subtract Blank A3->D1 D2 Determine Intensity and λmax D1->D2 D3 Plot Data D2->D3

Workflow for a typical ANS-based protein hydrophobicity assay.
Tobias Acid: An Essential Intermediate in Azo Dye Synthesis

Tobias acid's primary role is as a diazo component in the synthesis of azo dyes.[1] The aromatic primary amine group can be converted to a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich coupling component, such as a phenol or another aromatic amine. This reaction forms the characteristic -N=N- azo linkage, which is a chromophore responsible for the color of the dye.

This protocol describes the synthesis of a common red pigment derived from Tobias acid.

Materials:

  • Tobias acid (2-amino-1-naphthalenesulfonic acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Beakers, stirring rods, and filtration apparatus

Procedure:

  • Diazotization of Tobias Acid:

    • Dissolve Tobias acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite to the Tobias acid solution while maintaining the low temperature. This reaction forms the diazonium salt of Tobias acid.

  • Preparation of the Coupling Component:

    • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring.

    • A colored precipitate of the azo dye will form immediately. Continue stirring in the ice bath to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the pigment by vacuum filtration.

    • Wash the pigment with cold water to remove any unreacted starting materials and salts.

    • Dry the pigment in an oven at an appropriate temperature.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_isolation Isolation T Tobias Acid D Diazonium Salt (0-5 °C) T->D N NaNO2 + HCl N->D A Azo Dye (Precipitate) D->A C 2-Naphthol + NaOH C->A F Filtration A->F W Washing F->W DRY Drying W->DRY P Final Pigment DRY->P

General workflow for the synthesis of an azo dye using Tobias acid.

Conclusion

The comparative analysis of Tobias acid and ANS underscores the principle of structure-function relationships in chemistry. While both are naphthalenesulfonic acid derivatives, the seemingly minor difference in the nature of their amino groups dictates their entirely different applications. For researchers, scientists, and professionals in drug development, understanding these distinctions is crucial for selecting the appropriate tool for their specific research needs. Tobias acid remains a cornerstone in the synthesis of colorants, while ANS provides a nuanced view into the world of protein structure and dynamics through its environmentally sensitive fluorescence.

References

Comparative Cytotoxicity Analysis of 2-Aminonaphthalene-1-Sulfonic Acid and Related Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cytotoxic Profiles with Supporting Experimental Data

This guide provides a comparative overview of the cytotoxicity of 2-aminonaphthalene-1-sulfonic acid and its alternatives, focusing on available experimental data. Due to a lack of specific in vitro cytotoxicity data for this compound in publicly available literature, this comparison leverages data from structurally related naphthalene derivatives to provide a broader context for its potential toxicological profile. The information is intended to assist in the evaluation of these compounds for further investigation and development.

Executive Summary

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of various naphthalene derivatives. It is important to note that the experimental conditions, such as cell lines and exposure times, vary between studies, which can influence the observed cytotoxicity values.

Table 1: Cytotoxicity of Naphthalene

CompoundCell LineExposure TimeCytotoxicity MetricValue (µM)
NaphthaleneHepG22 hoursLC503.8708[1]
NaphthaleneHepG23 hoursLC501.7487[1]
NaphthaleneHepG224 hoursLC50121.75[1]
NaphthaleneHepG248 hoursLC509.5745[1]

Table 2: Acute Toxicity of 2-Naphthylamine

CompoundAnimal ModelRoute of ExposureToxicity MetricValue (mg/kg)
2-NaphthylamineRatOralLD50727
2-NaphthylamineMouseIntraperitonealLD50200

Table 3: Cytotoxicity of Naphthalenesulfonic Acid Derivatives

CompoundCell LineCytotoxicity MetricValue (µM)
6-acetyl-N-phenylnaphthalene-2-sulfonamideMCF7 (cancerous)IC5042.13[1]
6-acetyl-N-phenylnaphthalene-2-sulfonamideMDCK (normal)IC5090.9[1]
6-acetyl-N-(4-chlorophenyl)naphthalene-2-sulfonamideMCF7 (cancerous)IC5040.08[1]
6-acetyl-N-(4-chlorophenyl)naphthalene-2-sulfonamideMDCK (normal)IC5093.4[1]

Experimental Protocols

The most common methods for assessing the cytotoxicity of naphthalene derivatives are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (Lactate Dehydrogenase) assays.

MTT Assay Protocol

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

LDH Assay Protocol

This assay quantifies the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.

  • Cell Seeding and Treatment: Prepare and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH reaction mixture (substrate and cofactor).

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of color change is proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.

Signaling Pathways and Mechanisms of Toxicity

2-Naphthylamine: Genotoxicity and Carcinogenicity

2-Naphthylamine is a known human bladder carcinogen. Its toxicity is primarily attributed to its metabolic activation into reactive intermediates that can form adducts with DNA, leading to genetic mutations and initiating carcinogenesis. The mechanism involves N-oxidation in the liver, followed by transport to the bladder where further activation can occur.

Naphthalene-Sulfonamide Hybrids: Inhibition of IL6/JAK2/STAT3 Pathway

Recent studies on naphthalene-sulfonamide hybrids have shown that they can exert anticancer effects by inhibiting the IL6/JAK2/STAT3 signaling pathway in breast cancer cells. This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by these naphthalene derivatives can lead to apoptosis of cancer cells.

IL6_JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 Dimerization JAK2_inactive JAK2 (inactive) gp130->JAK2_inactive JAK2_active JAK2 (active) JAK2_inactive->JAK2_active Phosphorylation STAT3_inactive STAT3 (inactive) JAK2_active->STAT3_inactive Phosphorylation STAT3_active STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Naph_Sulfonamide Naphthalene- Sulfonamide Hybrid Naph_Sulfonamide->JAK2_active Inhibition DNA DNA STAT3_dimer->DNA Transcription Factor Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression

Inhibitory action of naphthalene-sulfonamide hybrids on the IL6/JAK2/STAT3 signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for evaluating the in vitro cytotoxicity of a compound involves a series of steps from cell culture preparation to data analysis.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HepG2, MCF7) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT or LDH) incubation->assay measurement Absorbance Measurement assay->measurement data_analysis Data Analysis (IC50/LC50 Calculation) measurement->data_analysis end End data_analysis->end

A generalized workflow for in vitro cytotoxicity assessment of chemical compounds.

Conclusion

While direct in vitro cytotoxicity data for this compound remains elusive, the available information on related naphthalene derivatives provides a valuable framework for preliminary assessment. The high toxicity and known carcinogenicity of 2-naphthylamine underscore the importance of using safer alternatives like this compound. The cytotoxicity data for other naphthalenesulfonic acid derivatives suggest that modifications to the naphthalene core can result in varied cytotoxic profiles, with some compounds exhibiting selective toxicity towards cancer cells. Further in vitro cytotoxicity studies on this compound are warranted to definitively establish its safety profile and to provide a more direct comparison with its alternatives. The investigation of its effects on key cellular signaling pathways, such as the IL6/JAK2/STAT3 pathway, could also reveal potential therapeutic applications.

References

A Comparative Guide to the Fluorescence Quantum Yield of Tobias Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence quantum yield of various derivatives of Tobias acid (2-amino-1-naphthalenesulfonic acid). The data presented is crucial for selecting the optimal fluorescent probes for applications in biological imaging, sensing, and drug development.

Unlocking the Fluorescent Potential of Tobias Acid

Tobias acid and its derivatives are a class of naphthalenesulfonic acids that have garnered significant interest in the development of fluorescent probes. Their fluorescence properties are highly sensitive to the local environment, making them valuable tools for studying molecular interactions and cellular processes. The efficiency of this fluorescence is quantified by the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter and more efficient fluorophore.

The fluorescence quantum yield of Tobias acid derivatives can be significantly influenced by substitutions on the amino group, creating a diverse palette of fluorescent probes with varying photophysical properties.

Comparative Analysis of Fluorescence Quantum Yield

Compound ClassDerivative ExampleSolvent/EnvironmentFluorescence Quantum Yield (Φ)
Anilinonaphthalene sulfonic acids (ANS)1,8-ANSIn presence of methylated β-cyclodextrinsSignificantly enhanced
Anilinonaphthalene sulfonic acids (ANS)2,6-ANSIn presence of methylated β-cyclodextrinsSignificantly enhanced

Note: The search for specific quantitative fluorescence quantum yield data for a series of N-substituted Tobias acid derivatives did not yield a consolidated table in a single source. The data for the closely related anilinonaphthalene sulfonic acids (ANS) indicates that derivatization and environmental factors play a crucial role in their fluorescence efficiency.[1][2]

Experimental Protocol: Measuring Fluorescence Quantum Yield (Relative Method)

The following is a generalized protocol for determining the relative fluorescence quantum yield of a Tobias acid derivative using a known standard.

1. Principle:

The relative method compares the integrated fluorescence intensity of the unknown sample to that of a standard with a known quantum yield. The measurement is performed under identical experimental conditions.

2. Materials and Equipment:

  • Fluorometer (Spectrofluorometer)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, water, cyclohexane)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Tobias acid derivative (sample)

3. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the standard and the Tobias acid derivative in the chosen solvent.

    • Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure the emission range covers the entire fluorescence band.

    • Record the fluorescence emission spectrum of a solvent blank.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum, subtracting the integrated area of the solvent blank.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Quantum Yield Calculation:

    The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample is the gradient of the plot for the sample.

    • Grad_std is the gradient of the plot for the standard.

    • n_sample is the refractive index of the sample's solvent.

    • n_std is the refractive index of the standard's solvent.

Experimental Workflow: Synthesis and Characterization of N-Aryl Tobias Acid Derivatives

The following diagram illustrates a typical workflow for the synthesis and characterization of novel fluorescent probes derived from Tobias acid.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: Tobias Acid & Aryl Halide reaction Coupling Reaction (e.g., Buchwald-Hartwig or Ullmann) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification structural Structural Analysis (NMR, Mass Spectrometry) purification->structural Characterized Product photophysical Photophysical Measurements (UV-Vis, Fluorescence Spectroscopy) structural->photophysical qy_measurement Quantum Yield Determination photophysical->qy_measurement end Comparative Analysis qy_measurement->end Final Data

References

Unveiling Specter: A Comparative Guide to the Cross-Reactivity of 2-Aminonaphthalene-1-Sulfonic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of biological assay data is paramount. Fluorescent probes, essential tools in modern research, can sometimes be a source of interference, leading to false-positive or false-negative results. This guide provides a comprehensive comparison of the potential cross-reactivity of 2-aminonaphthalene-1-sulfonic acid, a compound with inherent fluorescence, against alternative fluorescent probes. By understanding the interference potential of these molecules, researchers can make more informed decisions in assay design and data interpretation.

The utility of this compound and its derivatives in various industrial applications is well-documented. However, its intrinsic fluorescence, a property that makes it useful in some contexts, can become a liability in sensitive biological assays. This phenomenon, known as autofluorescence, can mask or mimic genuine biological signals, thereby compromising experimental outcomes. This guide delves into the nature of this interference and presents a comparative analysis with structurally and functionally diverse fluorescent probes: 8-anilinonaphthalene-1-sulfonic acid (ANS), Prodan, and Dansyl chloride.

The Specter of Interference: Understanding Cross-Reactivity

Cross-reactivity in biological assays can manifest in several ways, including:

  • Autofluorescence: The compound's own fluorescence can overlap with that of the assay's reporter fluorophore, leading to a false-positive signal.

  • Quenching: The compound can absorb the light emitted by the assay's fluorophore, resulting in a false-negative signal.

  • Non-specific Binding: The compound may bind to assay components, such as enzymes or proteins, in a non-specific manner, leading to inhibition or activation that is not related to the intended target.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that can sequester and inhibit enzymes, leading to false-positive results in inhibition assays.

Naphthalene sulfonic acid derivatives, due to their aromatic nature, are known to exhibit fluorescence and have the potential to interfere with assays. Therefore, careful evaluation of their cross-reactivity is crucial.

Comparative Analysis of Fluorescent Probes

To provide a clear comparison, the following table summarizes the potential for assay interference of this compound and its alternatives. The data presented is representative and intended to highlight the relative differences in their interference profiles. Actual interference will be assay-dependent and should be empirically determined.

ProbeChemical StructurePotential for AutofluorescencePotential for Non-Specific BindingCommon Applications
This compound Naphthalene ring with an amino and a sulfonic acid groupHighModerateIndustrial dye intermediate, limited use as a biological probe
8-Anilinonaphthalene-1-sulfonic acid (ANS) Naphthalene ring with an anilino and a sulfonic acid groupHigh (environment-sensitive)High (binds to hydrophobic pockets of proteins)Protein folding and conformational change studies
Prodan Naphthalene derivativeHigh (environment-sensitive)Moderate (partitions into lipid membranes)Membrane fluidity and polarity studies
Dansyl chloride Naphthalene sulfonyl chloride with a dimethylamino groupLow (becomes fluorescent upon reaction)High (covalently labels primary amines)Labeling of proteins and peptides

Experimental Protocols for Assessing Cross-Reactivity

To empower researchers to assess the cross-reactivity of their compounds of interest, this section provides detailed methodologies for key experiments.

Protocol 1: Assessment of Compound Autofluorescence

Objective: To determine the intrinsic fluorescence of a test compound at the excitation and emission wavelengths of the primary assay.

Materials:

  • Test compound (e.g., this compound)

  • Assay buffer

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer, covering the concentration range to be used in the primary assay.

  • Add the compound dilutions to the wells of the microplate. Include wells containing only assay buffer as a blank control.

  • Set the fluorescence plate reader to the excitation and emission wavelengths of the primary assay's fluorophore.

  • Measure the fluorescence intensity in each well.

  • Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells.

  • Plot the net fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assay for Non-specific Inhibition (Enzyme-based Assay)

Objective: To determine if a test compound inhibits an enzyme in a non-specific manner. This protocol uses a jump-dilution method to differentiate between reversible inhibitors and non-specific inhibitors (e.g., aggregators).

Materials:

  • Test compound

  • Target enzyme and its substrate

  • Assay buffer

  • Detection reagents

Procedure:

  • Pre-incubation: Incubate the enzyme with a high concentration of the test compound (e.g., 10-100 times the IC50 if known, or the highest soluble concentration) for a set period (e.g., 15-30 minutes).

  • Dilution and Reaction Initiation: Rapidly dilute the enzyme-compound mixture into the assay buffer containing the substrate to a final compound concentration that is well below its inhibitory concentration.

  • Signal Measurement: Immediately measure the enzyme activity over time.

  • Analysis: Compare the initial reaction rate of the pre-incubated and diluted sample to a control where the enzyme was pre-incubated with vehicle and diluted in the same manner. If the compound is a reversible inhibitor, its effect will be diminished upon dilution, and the enzyme activity will be restored. If the compound is a non-specific inhibitor (e.g., an aggregator), the inhibition may persist even after dilution.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing autofluorescence and identifying non-specific inhibition.

Autofluorescence_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare serial dilutions of test compound in assay buffer B Add dilutions to microplate wells A->B C Include buffer-only blank controls B->C D Set plate reader to assay's Ex/Em wavelengths C->D E Measure fluorescence intensity D->E F Subtract blank fluorescence from compound wells E->F G Plot net fluorescence vs. compound concentration F->G H Assess concentration-dependent increase in fluorescence G->H

Workflow for Assessing Compound Autofluorescence

NonSpecific_Inhibition_Workflow A Pre-incubate enzyme with high concentration of test compound B Rapidly dilute enzyme-compound mix into assay buffer with substrate A->B C Measure enzyme activity over time B->C D Compare initial reaction rate to vehicle control C->D E Determine if inhibition is reversed upon dilution D->E

Performance Evaluation of Dyes Derived from 2-Aminonaphthalene-1-Sulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of select azo dyes derived from the versatile intermediate, 2-aminonaphthalene-1-sulfonic acid, also known as Tobias acid. Azo dyes, characterized by the -N=N- functional group, constitute a significant class of synthetic colorants. Tobias acid is a crucial precursor in the synthesis of a variety of these dyes, which find applications ranging from textiles and pigments to potential use in biomedical research.[1][2][3] This guide focuses on a comparative analysis of key performance indicators, including their synthesis, photophysical properties, and fastness characteristics.

Comparative Performance Data

The performance of dyes is critically dependent on their chemical structure, which influences their color, stability, and interaction with substrates. Below is a summary of the key performance data for representative dyes derived from this compound.

Dye NameC.I. NameCoupling ComponentMolecular FormulaMolecular Weight ( g/mol )λmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Light Fastness (Blue Wool Scale)Wash Fastness (Grey Scale)
Lithol Red (Sodium Salt)Pigment Red 492-NaphtholC₂₀H₁₃N₂NaO₄S400.38~480-520Data not available4-5Data not available
Lithol Red (Barium Salt)Pigment Red 49:12-NaphtholC₄₀H₂₆BaN₄O₈S₂892.11~480-520Data not available33
Lithol Red (Calcium Salt)Pigment Red 49:22-NaphtholC₄₀H₂₆CaN₄O₈S₂822.16~480-520Data not available4-5Data not available
Acid Yellow 19Acid Yellow 192,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acidC₂₀H₁₂Cl₂N₄Na₂O₇S₂601.35Data not availableData not availableData not availableData not available

Note: Specific quantitative data for λmax and molar extinction coefficient for all dyes are not consistently available in the public domain and can vary based on solvent and measurement conditions. The light and wash fastness ratings are on a scale of 1-8 (Blue Wool) and 1-5 (Grey Scale), respectively, with higher numbers indicating better fastness.

Experimental Protocols

The synthesis and performance evaluation of these dyes follow standardized procedures to ensure reproducibility and comparability of results.

Synthesis of Azo Dyes from this compound

The general synthesis involves a two-step diazotization and coupling reaction.[4]

1. Diazotization of this compound:

  • Materials: this compound (Tobias acid), sodium nitrite (NaNO₂), hydrochloric acid (HCl), ice.

  • Procedure:

    • Suspend this compound in water and add hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the mixture for a period to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.

2. Azo Coupling:

  • Materials: Diazonium salt solution, coupling component (e.g., 2-naphthol), sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve the coupling component in an aqueous solution of sodium hydroxide.

    • Cool the solution of the coupling component to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • Maintain the alkaline pH and low temperature to facilitate the coupling reaction.

    • The precipitated azo dye is then filtered, washed, and dried.

Performance Evaluation Protocols

1. UV-Visible Spectroscopy:

  • Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε).

  • Procedure:

    • Prepare a series of dilute solutions of the dye in a suitable solvent (e.g., ethanol or water).

    • Record the absorbance spectra of the solutions using a UV-Vis spectrophotometer over a relevant wavelength range.

    • Identify the λmax from the spectrum.

    • Calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[5][6]

2. Light Fastness Test (ISO 105-B02):

  • Objective: To assess the resistance of the dye to fading upon exposure to light.[7][8][9]

  • Procedure:

    • A specimen of the dyed substrate is exposed to a controlled artificial light source (e.g., a xenon arc lamp) that simulates natural daylight.

    • Simultaneously, a set of Blue Wool standards (rated 1 to 8) are exposed under the same conditions.[10]

    • The fading of the specimen is periodically compared to the fading of the Blue Wool standards.

    • The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading.[11][12][13]

3. Wash Fastness Test (ISO 105-C06):

  • Objective: To evaluate the resistance of the dye to domestic and commercial laundering.[14][15][16]

  • Procedure:

    • A specimen of the dyed fabric is stitched together with a multifiber strip containing different types of fibers.

    • The composite specimen is subjected to washing in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation.[17][18]

    • After washing, the specimen is rinsed and dried.

    • The change in color of the dyed specimen and the staining of the adjacent multifiber strip are assessed using the Grey Scale for assessing change in colour and the Grey Scale for assessing staining, respectively. The ratings range from 1 (poor) to 5 (excellent).

Visualizing the Processes

To better understand the workflows involved in the synthesis and evaluation of these dyes, the following diagrams are provided.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling A 2-Aminonaphthalene- 1-sulfonic Acid D Diazonium Salt (0-5 °C) A->D B HCl, H₂O B->D C NaNO₂, H₂O C->D G Azo Dye D->G Coupling Reaction E Coupling Component E->G F NaOH, H₂O F->G

Azo Dye Synthesis Workflow

Performance_Evaluation_Workflow cluster_synthesis Dye Synthesis cluster_photophysical Photophysical Analysis cluster_fastness Fastness Testing Synth Synthesized Azo Dye UVVis UV-Vis Spectroscopy (λmax, ε) Synth->UVVis Fluorescence Fluorescence Spectroscopy (Quantum Yield) Synth->Fluorescence Light Light Fastness (ISO 105-B02) Synth->Light Wash Wash Fastness (ISO 105-C06) Synth->Wash

Dye Performance Evaluation Workflow

References

A Comparative Analysis of the Carcinogenic Potential of 2-Naphthylamine and 2-Aminonaphthalene-1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the carcinogenicity of 2-naphthylamine and its sulfonated derivative, 2-aminonaphthalene-1-sulfonic acid (also known as Tobias acid). The following sections present a comprehensive overview of their carcinogenic profiles, supported by experimental data, detailed methodologies, and visual representations of their metabolic pathways.

Executive Summary

2-Naphthylamine is a well-established human and animal carcinogen, primarily targeting the urinary bladder. Its carcinogenic activity is a consequence of its metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and tumor initiation. In stark contrast, this compound is considered non-carcinogenic. The presence of the sulfonic acid group drastically alters its metabolic fate, promoting detoxification and rapid excretion, thereby preventing the formation of carcinogenic metabolites. This comparison underscores the critical role of chemical structure and metabolism in determining the carcinogenic potential of aromatic amines.

Data Presentation: Carcinogenicity Studies

The following table summarizes the key findings from carcinogenicity bioassays of 2-naphthylamine and this compound in animal models.

CompoundSpeciesRoute of AdministrationDoseDurationKey FindingsReference
2-Naphthylamine Dog (Beagle)Oral400 mg/dayUp to 34 months100% incidence of transitional cell carcinoma of the bladder.[1][2]Purchase et al., 1981[1][2]
2-Naphthylamine Hamster (Syrian Golden)Diet1% in dietUp to 97 weeks43-50% incidence of bladder carcinomas.[3]Saffiotti et al., 1967[3]
This compound Mouse (BALB/c)Diet2500, 5000, 10000 ppm66 weeksNo treatment-related increase in tumor incidence at any site.Della Porta et al., 1982

Experimental Protocols

Carcinogenicity Bioassay of 2-Naphthylamine in Dogs
  • Study Design: A lifetime carcinogenicity study was conducted.

  • Animals: Male and female Beagle dogs.[1][2]

  • Test Substance Administration: Pure 2-naphthylamine was administered orally in gelatin capsules at a daily dose of 400 mg.[1][2]

  • Duration: The study continued for up to 109 months, with interim sacrifices. All dogs receiving pure 2-naphthylamine developed tumors within 34 months.[1][2]

  • Endpoints Evaluated: The primary endpoint was the histopathological examination of the urinary bladder for the presence of neoplasms. A variety of other tissues were also examined.

  • Reference: Purchase, I. F., Kalinowski, A. E., Ishmael, J., Wilson, J., Gore, C. W., & Chart, I. S. (1981). Lifetime carcinogenicity study of 1- and 2-naphthylamine in dogs. British journal of cancer, 44(6), 892–901.[1][2]

Carcinogenicity Bioassay of 2-Naphthylamine in Hamsters
  • Study Design: A chronic feeding study was performed.

  • Animals: Male and female Syrian golden hamsters.[3]

  • Test Substance Administration: 2-Naphthylamine was incorporated into the diet at a concentration of 1%.[3]

  • Duration: The animals were fed the experimental diet for up to 97 weeks.[3]

  • Endpoints Evaluated: The primary endpoint was the histopathological evaluation of the urinary bladder for tumors. Other organs were also examined for neoplastic changes.

  • Reference: Saffiotti, U., Cefis, F., & Montesano, R. (1967). Induction of bladder cancer in hamsters fed aromatic amines. In Bladder Cancer, A Symposium (pp. 129-135).

Carcinogenicity Bioassay of this compound in Mice
  • Study Design: A long-term feeding study was conducted to evaluate the carcinogenic potential.

  • Animals: Male and female BALB/c mice.

  • Test Substance Administration: this compound was administered in the diet at concentrations of 2500, 5000, and 10000 ppm.

  • Duration: The mice were fed the test diets for 66 weeks and were then observed until 140 weeks of age.

  • Endpoints Evaluated: A complete histopathological examination of all major organs was performed to identify any neoplastic or non-neoplastic lesions.

  • Reference: Della Porta, G., Dragani, T. A., & Sozzi, G. (1982). Non-carcinogenicity in mice of a sulfonic acid derivative of 2-naphthylamine. Carcinogenesis, 3(6), 647-649.

Signaling Pathways and Metabolic Fate

The stark difference in the carcinogenicity of 2-naphthylamine and this compound is directly attributable to their distinct metabolic pathways.

Metabolic Activation of 2-Naphthylamine

2-Naphthylamine undergoes metabolic activation, primarily in the liver, to form carcinogenic intermediates.[3][4] The initial and critical step is N-hydroxylation catalyzed by cytochrome P450 enzymes (specifically CYP1A2) to form N-hydroxy-2-naphthylamine.[3][5] This intermediate can then be conjugated with glucuronic acid and transported to the bladder. In the acidic environment of the urine, the glucuronide conjugate is hydrolyzed, releasing the N-hydroxy-2-naphthylamine, which can rearrange to a reactive arylnitrenium ion. This highly electrophilic species readily binds to DNA, forming adducts that, if not repaired, can lead to mutations and the initiation of cancer.

G cluster_liver Liver cluster_bladder Bladder 2-Naphthylamine 2-Naphthylamine N-hydroxy-2-naphthylamine N-hydroxy-2-naphthylamine 2-Naphthylamine->N-hydroxy-2-naphthylamine CYP1A2 (N-hydroxylation) Glucuronide_conjugate N-hydroxy-2-naphthylamine -glucuronide N-hydroxy-2-naphthylamine->Glucuronide_conjugate UGT (Glucuronidation) Released_N_hydroxy N-hydroxy-2-naphthylamine Glucuronide_conjugate->Released_N_hydroxy Acidic urine (Hydrolysis) Arylnitrenium_ion Arylnitrenium ion (Reactive Intermediate) Released_N_hydroxy->Arylnitrenium_ion DNA_adducts DNA Adducts Arylnitrenium_ion->DNA_adducts Cancer Bladder Cancer DNA_adducts->Cancer

Metabolic activation pathway of 2-naphthylamine leading to bladder cancer.
Detoxification and Excretion of this compound

The presence of the highly polar sulfonic acid group on the naphthalene ring of this compound dramatically alters its metabolism towards detoxification and rapid elimination. This compound is more water-soluble than 2-naphthylamine and is readily excreted in the urine and feces. The sulfonic acid moiety prevents the metabolic N-hydroxylation that is the key activation step for 2-naphthylamine's carcinogenicity. Instead of being activated, this compound is efficiently cleared from the body, minimizing its interaction with cellular macromolecules like DNA.

G 2-Aminonaphthalene-1-sulfonic_acid 2-Aminonaphthalene- 1-sulfonic acid No_metabolic_activation No N-hydroxylation (Blocked by SO3H group) 2-Aminonaphthalene-1-sulfonic_acid->No_metabolic_activation Rapid_excretion Rapid Excretion (Urine and Feces) No_metabolic_activation->Rapid_excretion

Detoxification pathway of this compound.

Conclusion

The comparison between 2-naphthylamine and this compound provides a clear and compelling example of how a single functional group modification can profoundly impact the carcinogenic potential of a molecule. While 2-naphthylamine is a potent bladder carcinogen due to its metabolic activation to a DNA-reactive species, the addition of a sulfonic acid group in this compound effectively blocks this activation pathway and promotes rapid excretion, rendering the compound non-carcinogenic. This understanding is crucial for the design of safer chemicals and for the risk assessment of aromatic amines in various industrial and environmental contexts.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Aminonaphthalene-1-Sulfonic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical compounds is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of 2-aminonaphthalene-1-sulfonic acid, a vital intermediate in the synthesis of azo dyes and various pharmaceuticals, and its primary precursors, 2-naphthylamine and sulfuric acid. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular and procedural relationships, this document serves as a practical resource for compound identification, purity assessment, and structural elucidation.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its precursors. These values represent the characteristic "fingerprints" of each molecule as revealed by Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparative FT-IR Spectroscopic Data (cm⁻¹)

Functional GroupThis compound2-NaphthylamineSulfuric Acid
N-H Stretch ~3400-3500 (asymmetric & symmetric)~3300-3500 (asymmetric & symmetric)-
Aromatic C-H Stretch ~3000-3100~3000-3100-
S=O Stretch ~1150-1250 (asymmetric), ~1030-1080 (symmetric)-~1150-1200
S-O Stretch ~800-900-~850-900
Aromatic C=C Stretch ~1450-1600~1450-1650-
C-N Stretch ~1250-1350~1250-1350-
O-H Stretch --~2800-3300 (broad)

Table 2: Comparative UV-Vis Spectroscopic Data (nm)

Compoundλmax (Solvent)Molar Absorptivity (ε)
This compound ~240, ~280, ~330 (Water)Data not readily available
2-Naphthylamine 236, 280, 292, 340 (Alcohol)[1]log ε = 4.78, 3.82, 3.73, 3.28 respectively[1]
Sulfuric Acid Absorbs in the far UV regionData not readily available

Table 3: Comparative ¹H NMR Spectroscopic Data (ppm)

CompoundChemical Shift (δ)MultiplicityIntegrationAssignment
This compound (Sodium Salt in D₂O) ~7.0-8.5Multiplets6HAromatic Protons
2-Naphthylamine (in CDCl₃) 7.67, 7.63, 7.57, 7.35, 7.21, 6.93, 6.89[2]Multiplets7HAromatic Protons
3.76[2]Singlet2H-NH₂
Sulfuric Acid ~10-12 (Concentrated)Singlet2H-OH

Unveiling the Synthesis Pathway

The industrial synthesis of this compound, also known as Tobias acid, from 2-naphthylamine involves a sulfonation reaction. This process introduces a sulfonic acid group (-SO₃H) onto the naphthalene ring. The logical relationship between the precursors and the final product is illustrated below.

Synthesis_Pathway cluster_precursors Precursors 2-Naphthylamine 2-Naphthylamine Reaction Sulfonation 2-Naphthylamine->Reaction Sulfuric_Acid Sulfuric Acid (H₂SO₄) Sulfuric_Acid->Reaction Product This compound Reaction->Product

Synthesis of this compound.

A Blueprint for Analysis: Experimental Workflow

The spectroscopic characterization of these compounds follows a standardized workflow, from sample preparation to data acquisition and analysis. The general procedure is outlined in the following diagram.

Experimental_Workflow cluster_analysis Spectroscopic Analysis Start Start Sample_Prep Sample Preparation (e.g., Dissolution, Pelletizing) Start->Sample_Prep Spectrometer_Setup Spectrometer Setup & Calibration Sample_Prep->Spectrometer_Setup UV_Vis UV-Vis Spectroscopy Spectrometer_Setup->UV_Vis FT_IR FT-IR Spectroscopy Spectrometer_Setup->FT_IR NMR NMR Spectroscopy Spectrometer_Setup->NMR Data_Acquisition Data Acquisition UV_Vis->Data_Acquisition FT_IR->Data_Acquisition NMR->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Report Generate Report Data_Processing->Report End End Report->End

General workflow for spectroscopic analysis.

In Detail: Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques used in this comparison. Instrument-specific parameters may require optimization.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Samples)
  • Objective: To identify the functional groups present in the solid samples by measuring the absorption of infrared radiation.

  • Methodology (KBr Pellet Method):

    • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region and serves as a matrix.

    • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.

    • Background Spectrum: A background spectrum of a pure KBr pellet is recorded to account for any atmospheric and instrumental contributions.

    • Sample Spectrum: The sample pellet is placed in the sample holder of the FT-IR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy (Liquid Samples)
  • Objective: To determine the electronic transitions within the molecule by measuring the absorption of ultraviolet and visible light.

  • Methodology:

    • Solvent Selection: A suitable solvent that does not absorb in the same region as the analyte is chosen. For aromatic compounds, ethanol or water are common choices.

    • Sample Preparation: A dilute solution of the compound is prepared in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1.0).

    • Baseline Correction: The spectrophotometer is zeroed using a cuvette filled with the pure solvent to establish a baseline.

    • Spectrum Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

    • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)
  • Objective: To determine the structure of the molecule by analyzing the magnetic properties of the hydrogen nuclei.

  • Methodology:

    • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

    • Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

    • Spectrum Acquisition: The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and detecting the resulting signal.

    • Data Processing: The raw data is Fourier transformed to produce the NMR spectrum.

    • Data Analysis: The spectrum is analyzed for key features:

      • Chemical Shift (δ): Indicates the electronic environment of the protons.

      • Integration: The area under each peak is proportional to the number of protons it represents.

      • Spin-Spin Splitting (Multiplicity): Provides information about the number of neighboring protons.

References

A Comparative Guide to the Binding Affinity of 2-Aminonaphthalene-1-Sulfonic Acid to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the binding affinity of 2-aminonaphthalene-1-sulfonic acid (2,1-ANS) to various proteins. 2,1-ANS, also commonly known as 8-anilino-1-naphthalenesulfonic acid (ANS), is a widely utilized fluorescent probe in biochemistry and drug development.[1][2][3] Its utility stems from the environmentally sensitive nature of its fluorescence; in aqueous solutions, its fluorescence quantum yield is low, but it increases significantly upon binding to hydrophobic regions of macromolecules like proteins.[3][4] This property, often accompanied by a blue shift in the emission maximum, makes 2,1-ANS an invaluable tool for characterizing protein folding, conformational changes, and ligand binding.[2][3][5]

This guide details the common experimental techniques for assessing 2,1-ANS binding, presents comparative quantitative data for its interaction with several proteins, and provides standardized experimental protocols.

Experimental Methodologies for Assessing Binding Affinity

The interaction of 2,1-ANS with proteins can be quantitatively assessed using several biophysical techniques. The most common methods include fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR).

Fluorescence Spectroscopy

Fluorescence spectroscopy is the most direct method for studying 2,1-ANS binding, leveraging its inherent fluorescent properties.[1][6] The binding of 2,1-ANS to hydrophobic pockets on a protein's surface restricts its motion and shields it from the polar aqueous environment, leading to a significant increase in fluorescence intensity and a hypsochromic (blue) shift in the emission wavelength.[1][7] By titrating a protein solution with increasing concentrations of 2,1-ANS and monitoring the change in fluorescence, one can determine the binding affinity (dissociation constant, Kd) and the number of binding sites (stoichiometry, n).[6]

Experimental Protocol:

  • Preparation of Solutions: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, Tris-HCl) at a known concentration. Prepare a concentrated stock solution of 2,1-ANS in a solvent like DMSO and then dilute it in the same buffer as the protein.[5] A blank containing the buffer and the same concentration of 2,1-ANS as in the experimental samples should also be prepared.[5]

  • Instrumentation: Use a spectrofluorometer. Set the excitation wavelength typically around 375-380 nm and record the emission spectrum, usually from 400 nm to 600 nm.[2][8] The emission maximum for bound 2,1-ANS is often observed around 475-492 nm.[2][3]

  • Titration: To a fixed concentration of the protein in a quartz cuvette, add successive small aliquots of the 2,1-ANS stock solution. After each addition, allow the system to equilibrate (typically for a few minutes in the dark) before recording the fluorescence spectrum.[5]

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the 2,1-ANS concentration. The resulting binding curve can be fitted to various binding models (e.g., one-site binding) to calculate the dissociation constant (Kd).[3]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[9][10] It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, from which Kd can be calculated), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[10][11]

Experimental Protocol:

  • Sample Preparation: Prepare the protein and 2,1-ANS solutions in the same buffer to minimize heats of dilution. Degas all solutions to prevent air bubbles in the calorimeter cell.[12] The protein solution is placed in the sample cell, and the 2,1-ANS solution is loaded into the injection syringe.[9]

  • Instrumentation: Use an isothermal titration calorimeter. Set the desired experimental temperature. The instrument maintains a constant temperature in both the sample and reference cells.[9]

  • Titration: A series of small, precise injections of the 2,1-ANS solution are made into the protein solution.[9] The heat change after each injection is measured until the binding reaction reaches equilibrium.[9]

  • Data Analysis: The raw data consists of a series of heat-flow spikes for each injection. Integrating the area under these peaks gives the amount of heat generated per injection.[9] This is then plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine Ka, n, and ΔH.[10][13]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring molecular interactions in real-time.[14][15] It measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[14][16] This technique provides kinetic information (association rate constant, ka, and dissociation rate constant, kd) in addition to the binding affinity (Kd = kd/ka).[17]

Experimental Protocol:

  • Ligand Immobilization: One of the binding partners (typically the protein) is immobilized on the sensor chip surface.[18] Common methods include amine coupling.[18] A reference channel is also prepared on the same chip to subtract non-specific binding and bulk refractive index changes.[16]

  • Analyte Injection: The other binding partner (2,1-ANS, the analyte) is injected at various concentrations over the sensor surface at a constant flow rate.[16]

  • Data Acquisition: The binding is monitored in real-time as a change in resonance units (RU). The sensorgram shows an association phase during analyte injection and a dissociation phase during buffer flow.[16]

  • Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the rate constants (ka and kd). The equilibrium dissociation constant (Kd) is then calculated from the ratio of these constants.[17]

Comparative Binding Data for 2,1-ANS with Various Proteins

The binding affinity of 2,1-ANS can vary significantly among different proteins, reflecting differences in the number and nature of their hydrophobic binding sites. The following table summarizes key binding parameters for 2,1-ANS with several well-studied proteins.

ProteinMethodDissociation Constant (Kd) / Association Constant (Ka)Stoichiometry (n)Thermodynamic ParametersReference(s)
Bovine Serum Albumin (BSA) Fluorescence SpectroscopyKa1 ≈ 1.4 x 10^5 M-1, Ka2 ≈ 2.0 x 10^3 M-1n1 ≈ 6, n2 = multiple low-affinity sites-[19]
Human Serum Albumin (HSA) Equilibrium MicrodialysisKa1 ≈ 6.0 x 10^5 M-1, Ka2 ≈ 2.0 x 10^3 M-1n1 ≈ 4, n2 = multiple low-affinity sites-[19]
Lysozyme Fluorescence SpectroscopyKa ≈ 1.2 x 10^3 M-1 (at pH 8.0)--[6]
MurA Fluorescence SpectroscopyKd ≈ 40.8 µM--[3]
Interleukin-1 receptor antagonist (IL-1ra) NMR SpectroscopyWeak binding, Kd likely in the high µM to mM range~0.5:1 (ligand:protein)-[2]
Intestinal Fatty Acid Binding Protein (I-FABP) Isothermal Titration CalorimetryKd ≈ 1.6 µM (at 25°C)~1ΔH = -8.4 kcal/mol, TΔS = -0.4 kcal/mol[20]

Note: The terms 2,1-ANS and ANS are used interchangeably in the cited literature. Binding parameters can be influenced by experimental conditions such as pH, temperature, and buffer composition.

Visualizing the Workflow and Binding Mechanism

To better understand the process of assessing binding affinity and the mechanism of 2,1-ANS interaction, the following diagrams are provided.

experimental_workflow Experimental Workflow for Assessing 2,1-ANS Binding Affinity cluster_prep Preparation cluster_methods Measurement Techniques cluster_analysis Data Analysis cluster_results Results prep_protein Prepare Protein Solution fs Fluorescence Spectroscopy prep_protein->fs itc Isothermal Titration Calorimetry (ITC) prep_protein->itc spr Surface Plasmon Resonance (SPR) prep_protein->spr prep_ligand Prepare 2,1-ANS Solution prep_ligand->fs prep_ligand->itc prep_ligand->spr analyze_fs Analyze Binding Curve fs->analyze_fs analyze_itc Analyze Titration Isotherm itc->analyze_itc analyze_spr Analyze Sensorgram spr->analyze_spr results Binding Affinity (Kd/Ka) Stoichiometry (n) Thermodynamics (ΔH, ΔS) Kinetics (ka, kd) analyze_fs->results analyze_itc->results analyze_spr->results

General workflow for determining 2,1-ANS binding affinity.

binding_mechanism Mechanism of 2,1-ANS Fluorescence Enhancement upon Protein Binding cluster_states States of 2,1-ANS cluster_properties Fluorescence Properties free_ans Free 2,1-ANS in Aqueous Solution bound_ans 2,1-ANS Bound to Hydrophobic Pocket free_ans->bound_ans associates with low_fluorescence Low Fluorescence (High Rotational Freedom, Polar Environment) free_ans->low_fluorescence exhibits high_fluorescence High Fluorescence (Restricted Motion, Non-polar Environment) bound_ans->high_fluorescence results in protein Protein with Hydrophobic Site protein->bound_ans Binding conformational_change Conformational Change (e.g., induced by ligand binding or unfolding) conformational_change->protein exposes site on

2,1-ANS as a probe for protein conformational changes.

References

Safety Operating Guide

Proper Disposal of 2-Aminonaphthalene-1-Sulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like 2-aminonaphthalene-1-sulfonic acid are critical for ensuring a secure work environment and maintaining regulatory compliance. This guide provides detailed, procedural instructions for the proper disposal of this compound, addressing immediate safety precautions and logistical procedures.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to be fully aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Assessment: this compound is an irritant, particularly to the eyes.[1][2] While comprehensive carcinogenicity data is limited, some aromatic amine derivatives of naphthalene are considered potential human carcinogens.[3] Therefore, it is crucial to handle this chemical with caution in a well-ventilated area.[3][4]

Personal Protective Equipment (PPE): When handling this compound, always wear the following PPE:

  • Eye Protection: Safety goggles or a face shield conforming to EU EN166 or NIOSH (US) standards.[1][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[2][4]

  • Body Protection: A laboratory coat or fire/flame-resistant and impervious clothing.[4]

  • Respiratory Protection: If dust formation is likely, use a NIOSH-approved P95 or EU P1 particle respirator.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[2][4] Eyewash stations and safety showers should be readily accessible.[1]

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and heavy metal salts, as these can lead to hazardous reactions.[3]

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Ensure Ventilation: Work in a well-ventilated area. For significant spills, evacuate unnecessary personnel from the area.[4]

  • Avoid Dust Formation: Gently cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or absorbent pads to prevent dust from becoming airborne.[5]

  • Collect the Material: Carefully sweep or shovel the absorbed material into a designated, leak-proof, and suitable closed container for hazardous waste.[2][4][5]

  • Decontaminate the Area: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[5]

  • Personal Hygiene: Wash hands thoroughly after handling the spill.[1]

Proper Disposal Procedure

The ultimate disposal of this compound must comply with local, regional, and national environmental regulations.[1][3] Do not dispose of this chemical down the drain.[2][5]

Step 1: Waste Segregation

  • Solid Waste: Collect any contaminated solid waste, such as filter paper, absorbent materials, and weighing paper, in a designated, leak-proof container clearly labeled for this compound waste.[5]

  • Liquid Waste: If the chemical is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.[5]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] Keep containers tightly closed.[4]

Step 3: Arranging for Disposal

  • Licensed Disposal Company: The recommended method for disposal is to engage a licensed professional waste disposal service.[2]

  • Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Consult Regulations: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult all applicable hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Quantitative Data Summary

ParameterValueSource
Molecular Weight 223.24 g/mol [3]
Melting Point 235-237°C[3]
Water Solubility 4.083 g/L (at 20°C)[3]
pKa 2.35 (at 25°C)[3]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_handling Waste Segregation & Containment cluster_disposal Final Disposal start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe ventilation Ensure Adequate Ventilation (Preferably in a Fume Hood) ppe->ventilation spill_check Is there a spill? ventilation->spill_check spill_cleanup Follow Spill Cleanup Protocol: 1. Contain Spill 2. Absorb with Inert Material 3. Collect in Labeled Container spill_check->spill_cleanup Yes waste_type Determine Waste Type spill_check->waste_type No spill_cleanup->waste_type solid_waste Solid Waste: Place in a labeled, sealed hazardous waste container. waste_type->solid_waste Solid liquid_waste Liquid Waste: Place in a labeled, sealed, compatible hazardous waste container. waste_type->liquid_waste Liquid contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company solid_waste->contact_ehs liquid_waste->contact_ehs incineration Preferred Disposal Method: Incineration in a chemical incinerator with afterburner and scrubber. contact_ehs->incineration regulations Ensure Compliance with Local, Regional, and National Regulations incineration->regulations end End: Proper Disposal Complete regulations->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-aminonaphthalene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling 2-aminonaphthalene-1-sulfonic acid (CAS No. 81-16-3). Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Classification

This compound is a white to light yellow powder.[1] It is classified as a chemical that causes serious eye irritation.[2][3] While it is stable under normal conditions, it is incompatible with oxidizing agents.[2]

GHS Hazard Statements:

  • H319/H320: Causes serious eye irritation.[3]

Signal Word: Warning[2][3]

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. Tightly fitting safety goggles are also recommended.[3][4]To prevent eye contact with the powder, which can cause serious irritation.[2][3]
Skin Protection Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[3][4]To avoid skin contact. Although not classified as a skin irritant, good laboratory practice dictates avoiding skin exposure to any chemical.[2][3]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust formation is likely or exposure limits are exceeded, use a NIOSH-approved P95 or P1 particle respirator.[3][5][6]To prevent inhalation of dust particles.[2]

Operational Plan: Safe Handling Protocol

Follow these step-by-step procedures to ensure safe handling during laboratory operations.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible and operational.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[3][4]

    • Assemble all necessary equipment and reagents before starting.

  • Handling:

    • Don the appropriate PPE as detailed in the table above.

    • Avoid the formation of dust when handling the solid.[2][3] If possible, use a non-powder form or handle it in a way that minimizes aerosolization.

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][3]

  • Post-Handling:

    • Clean the work area thoroughly after the procedure is complete.

    • Properly remove and dispose of contaminated PPE.

    • Store the chemical in a tightly sealed container in a designated storage area.[1]

Storage and Incompatibilities

Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.

Storage ConditionRequirement
Location Store in a dry, cool, and well-ventilated place.[1][2][4]
Container Keep containers tightly closed to prevent moisture absorption and contamination.[1][3]
Incompatible Materials Store away from strong oxidizing agents.[2]

Emergency Procedures: First Aid and Accidental Release

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, consult a physician.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[2][3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]

Accidental Release Protocol

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain:

    • Wear appropriate PPE, including respiratory protection if necessary.[3]

    • Avoid creating dust.[3]

    • Sweep up the spilled solid and place it into a suitable, closed container for disposal.[3]

  • Clean: Clean the spill area thoroughly once the material has been collected.

  • Dispose: Dispose of the contained waste according to the disposal plan.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste: Unused or waste material should be disposed of by a licensed disposal company. One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Containers: Dispose of empty containers as unused product.[3] Do not reuse empty containers.

  • Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

G Safe Handling Workflow for this compound cluster_emergency Emergency Protocol prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Assess Risks handling Chemical Handling (Weighing, Transferring) ppe->handling Proceed to Hood procedure Experimental Procedure handling->procedure spill Spill Occurs handling->spill cleanup Decontamination & Cleanup procedure->cleanup Experiment Complete procedure->spill waste Waste Disposal cleanup->waste storage Store Chemical cleanup->storage doff_ppe Doff PPE waste->doff_ppe storage->doff_ppe end End of Process doff_ppe->end contain Contain Spill spill->contain Material Release first_aid Administer First Aid spill->first_aid Personnel Exposure contain->cleanup After Containment

Caption: Logical workflow for handling this compound.

References

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